molecular formula C6H7NO2 B372789 4-Methoxy-2(1H)-pyridinone CAS No. 52545-13-8

4-Methoxy-2(1H)-pyridinone

Cat. No.: B372789
CAS No.: 52545-13-8
M. Wt: 125.13g/mol
InChI Key: BZIUQZRSHNDQTH-UHFFFAOYSA-N
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Description

4-Methoxy-2(1H)-pyridinone (CAS 52545-13-8) is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features the pyridinone scaffold, recognized as a privileged structure in the design of bioactive molecules . The scaffold's utility stems from its ability to serve as a bioisostere for amides, pyridines, and phenol rings, and to act as both a hydrogen bond donor and acceptor, which facilitates stronger interactions with biological targets . Researchers value this specific methoxy-substituted pyridinone as a key synthetic intermediate for developing novel therapeutic agents. Pyridinone cores are extensively investigated for a broad spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral effects . The structure-activity relationships (SAR) of pyridinone derivatives can be systematically explored by functionalizing various positions on the ring, allowing for the optimization of potency, selectivity, and physicochemical properties . This compound is a solid with a melting point of 101-102 °C and should be stored sealed in a dry environment at room temperature . Please be advised: This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or personal use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-9-5-2-3-7-6(8)4-5/h2-4H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZIUQZRSHNDQTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxy-2(1H)-pyridinone: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2(1H)-pyridinone is a heterocyclic organic compound that has garnered interest in the fields of medicinal chemistry and drug development. As a derivative of the versatile 2-pyridone scaffold, it serves as a valuable building block for the synthesis of more complex molecules with a wide range of biological activities. The electronic properties conferred by the methoxy group, combined with the inherent reactivity of the pyridinone ring, make it a subject of ongoing research for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, tailored for professionals in the scientific community.

Chemical Structure and Tautomerism

The structural representation of this compound is crucial for understanding its chemical behavior. The molecule consists of a six-membered pyridinone ring with a methoxy group substituted at the fourth position. A key characteristic of 2-pyridinones is their existence in tautomeric equilibrium with their corresponding 2-hydroxypyridine form. In the case of this compound, it can tautomerize to 2-hydroxy-4-methoxypyridine. However, for 2-pyridone systems, the equilibrium generally favors the pyridinone form in most solvents, a preference that is influenced by factors such as solvent polarity and the potential for intermolecular hydrogen bonding.

tautomerism cluster_0 Tautomeric Equilibrium Pyridinone This compound (Keto form) Hydroxypyridine 2-Hydroxy-4-methoxypyridine (Enol form) Pyridinone->Hydroxypyridine

Caption: Tautomeric equilibrium of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic and biological studies.

PropertyValueReference
IUPAC Name 4-methoxy-1,2-dihydropyridin-2-one
CAS Number 52545-13-8[1]
Molecular Formula C₆H₇NO₂[1]
Molecular Weight 125.13 g/mol [1]
Melting Point 101-102 °C[1]
Boiling Point (Predicted) 355.1 ± 42.0 °C at 760 mmHg
pKa (Predicted) 11.08 ± 0.10
Appearance Yellow to brown solid[1]

Spectral Data

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) of this compound shows a protonated molecular ion [M+H]⁺ at m/z 126.0[1].

¹H NMR Spectroscopy: The proton NMR spectrum of the related compound, 3-cyano-4-methoxy-2(1H)-pyridinone, shows a singlet for the methoxy protons at approximately 3.98 ppm, a doublet for the proton at C5 at around 6.36 ppm, and a doublet for the proton at C6 at about 7.77 ppm. A broad singlet corresponding to the N-H proton is also observed at approximately 12.14 ppm. The spectrum of this compound is expected to show a similar pattern for the methoxy and N-H protons, with signals for the vinylic protons on the pyridinone ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by signals for the methoxy carbon, the carbonyl carbon, and the four sp² hybridized carbons of the pyridinone ring.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibration, C=O stretching of the amide group, C=C stretching of the ring, and C-O stretching of the methoxy group.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the rearrangement of 4-methoxypyridine-N-oxide.

Experimental Protocol: Synthesis from 4-Methoxypyridine-N-oxide[1]

Materials:

  • 4-Methoxypyridine-N-oxide

  • Acetic anhydride

  • Distilled water

  • Methanol

  • Silica gel for column chromatography

  • Dichloromethane

  • Methanol

Procedure:

  • Dissolve 4-methoxypyridine-N-oxide (1.5 g, 1.98 mmol) in acetic anhydride (45 mL).

  • Heat the solution to reflux overnight under a nitrogen atmosphere.

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the acetic anhydride.

  • Dilute the residue with distilled water (15 mL) and methanol (15 mL) and stir the mixture overnight at room temperature.

  • Remove all volatile components under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel, using a dichloromethane/methanol gradient (from 0% to 10% methanol) to afford 4-methoxy-2-pyridinone as a brown solid (1.1 g, 71% yield).

synthesis_workflow start Start reagents 4-Methoxypyridine-N-oxide + Acetic Anhydride start->reagents reflux Reflux overnight (Nitrogen atmosphere) reagents->reflux workup1 Cool to RT Concentrate reflux->workup1 workup2 Dilute with H₂O/MeOH Stir overnight workup1->workup2 workup3 Remove volatiles workup2->workup3 purification Flash Column Chromatography (Silica gel, DCM/MeOH gradient) workup3->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Reactivity and Potential Applications

The 2-pyridone ring is an electron-rich system that can undergo various chemical transformations. The presence of the methoxy group at the 4-position further influences its reactivity.

  • Electrophilic Substitution: The pyridinone ring is activated towards electrophilic attack.

  • Nucleophilic Reactions: The carbonyl group can be a target for nucleophiles.

  • Diels-Alder Reactions: The diene system within the pyridinone ring can participate in cycloaddition reactions.

The diverse biological activities exhibited by pyridinone derivatives, including antimicrobial, antitumor, and anti-inflammatory properties, make this compound a valuable scaffold in drug discovery. The methoxy group can be a key site for modification to modulate the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

Biological Activity

The 2-pyridone core is a prevalent motif in numerous natural products and synthetic compounds with a broad spectrum of biological activities. Derivatives of 2-pyridone have been reported to possess:

  • Antimicrobial and Antifungal Activity: The pyridone scaffold is found in several natural products with potent antimicrobial properties.

  • Antitumor Activity: Many synthetic 2-pyridone derivatives have been investigated for their anticancer properties.

  • Anti-inflammatory Effects: Certain pyridinone compounds have shown potential as anti-inflammatory agents.

While specific biological targets for this compound itself are not extensively documented, its derivatives are being explored for their potential to modulate various signaling pathways involved in disease.

biological_activities parent This compound Scaffold activity1 Antimicrobial Activity parent->activity1 activity2 Antitumor Activity parent->activity2 activity3 Anti-inflammatory Activity parent->activity3 application Drug Discovery & Development activity1->application activity2->application activity3->application

Caption: Potential biological activities of this compound derivatives.

Conclusion

This compound is a heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its well-defined structure, coupled with the reactivity of the pyridinone ring and the electronic influence of the methoxy group, provides a versatile platform for the design and synthesis of novel bioactive molecules. This technical guide has summarized the core chemical properties, structural aspects, and a key synthetic route for this compound, providing a valuable resource for researchers and professionals in the field of drug development. Further exploration of its reactivity and biological targets is warranted to fully unlock its therapeutic potential.

References

4-Methoxy-2(1H)-pyridinone CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methoxy-2(1H)-pyridinone, a heterocyclic organic compound. The document details its chemical and physical properties, available synthesis protocols, and discusses the known biological activities of the broader class of pyridinones, providing context for its potential applications in research and drug development.

Core Compound Information

CAS Number: 52545-13-8[1]

Molecular Formula: C₆H₇NO₂

Molecular Weight: 125.13 g/mol [2]

Synonyms: 4-Methoxy-2-pyridone, 4-Methoxypyridin-2-ol, 2(1H)-Pyridinone, 4-methoxy-[1][2]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Melting Point101-102 °C[2]
Boiling Point (Predicted)355.1 ± 42.0 °C at 760 mmHg[2]
Density (Predicted)1.16 ± 0.1 g/cm³[2]
pKa (Predicted)11.08 ± 0.10[2]
AppearanceYellow to brown solid[2]

Synthesis Protocols

A documented method for the synthesis of this compound involves the treatment of 4-methoxypyridine-N-oxide with acetic anhydride.

Experimental Protocol: Synthesis from 4-Methoxypyridine-N-oxide

Objective: To synthesize this compound.

Materials:

  • 4-methoxypyridine-N-oxide (1.5 g, 11.98 mmol)

  • Acetic anhydride (45 mL)

  • Distilled water

  • Methanol

  • Dichloromethane

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4-methoxypyridine-N-oxide in acetic anhydride in a suitable reaction vessel.

  • Heat the mixture to reflux overnight under a nitrogen atmosphere.

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the solution under reduced pressure to remove the acetic anhydride.

  • Dilute the residue with distilled water (15 mL) and methanol (15 mL).

  • Stir the mixture overnight at room temperature.

  • Remove all volatile components under reduced pressure.

  • Purify the residue by flash column chromatography using a silica gel column and a dichloromethane/methanol gradient (from 0% to 10% methanol).

  • The final product, 4-methoxy-2-pyridinone, is obtained as a brown solid (1.1 g, 71% yield).[2]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 4-methoxypyridine-N-oxide in acetic anhydride reflux Reflux overnight under nitrogen start->reflux Heat concentrate1 Concentrate under reduced pressure reflux->concentrate1 Cool to RT dilute Dilute with water and methanol concentrate1->dilute stir Stir overnight dilute->stir concentrate2 Remove volatiles stir->concentrate2 chromatography Flash column chromatography (Silica gel, DCM/MeOH gradient) concentrate2->chromatography product This compound (Brown solid) chromatography->product

Caption: Workflow for the synthesis of this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is not extensively documented in publicly available literature, the pyridin-2(1H)-one scaffold is a well-established pharmacophore present in numerous biologically active compounds. This structural motif is recognized for its ability to engage in various biological interactions, suggesting a broad potential for therapeutic applications.

Derivatives of pyridin-2(1H)-one have demonstrated a wide array of pharmacological activities, including:

  • Antiviral: As inhibitors of HIV-1 reverse transcriptase and hepatitis B virus (HBV) DNA replication.[3]

  • Antimalarial: Targeting multiple stages of the malaria parasite.[4]

  • Antifungal: Exhibiting fungitoxic activity, for instance, against Candida albicans.[5]

  • Analgesic: Showing potent anti-allodynic effects in models of inflammatory pain.[6]

  • Phytotoxic: Acting as herbicides.[7]

  • Anti-cancer: With some derivatives showing antitumoral properties.[7]

The diverse biological activities of pyridinone derivatives make this compound a valuable starting material or fragment for the synthesis of novel therapeutic agents. Its structure offers multiple sites for chemical modification, allowing for the exploration of structure-activity relationships in drug discovery programs.

Signaling Pathways and Mechanism of Action

There is no specific information available regarding the signaling pathways modulated by this compound. However, the mechanisms of action for other pyridinone-containing compounds have been studied. For example, certain antimalarial 4(1H)-pyridones are known to inhibit the cytochrome bc₁ complex, which is crucial for the electron transport chain in Plasmodium falciparum.[4] Other pyridinone derivatives have been identified as inhibitors of 4-hydroxyphenylpyruvate dioxygenase, a mechanism of action for certain herbicides.

Given the lack of specific data for this compound, its mechanism of action and potential effects on cellular signaling pathways remain an area for future investigation. Researchers may consider screening this compound against various biological targets to elucidate its pharmacological profile.

Logical Relationship of Pyridinone Research

Pyridinone_Research Scaffold Pyridin-2(1H)-one Scaffold Derivatization Chemical Derivatization Scaffold->Derivatization Screening Biological Screening Derivatization->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR SAR->Derivatization Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Screening New_Drug New Drug Candidate Lead_Opt->New_Drug

Caption: General workflow for pyridinone-based drug discovery.

References

Synthesis of 4-Methoxy-2(1H)-pyridinone from pyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-methoxy-2(1H)-pyridinone, a valuable heterocyclic scaffold in medicinal chemistry, starting from pyridine N-oxide. This document provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and quantitative data to support researchers in the development of novel therapeutics. Two primary synthetic routes are presented: a multi-step pathway involving a nitro-intermediate and a more direct route via a methoxy-intermediate.

Route 1: Multi-Step Synthesis via a Nitro-Intermediate

This pathway involves a sequence of well-established organic transformations to build the target molecule.

Overall Reaction Scheme

Pyridine_N_oxide Pyridine N-oxide Four_Nitropyridine_N_oxide 4-Nitropyridine N-oxide Pyridine_N_oxide->Four_Nitropyridine_N_oxide Nitration Four_Nitro_2_pyridinone 4-Nitro-2(1H)-pyridinone Four_Nitropyridine_N_oxide->Four_Nitro_2_pyridinone Rearrangement Four_Amino_2_pyridinone 4-Amino-2(1H)-pyridinone Four_Nitro_2_pyridinone->Four_Amino_2_pyridinone Reduction Four_Hydroxy_2_pyridinone 4-Hydroxy-2(1H)-pyridinone Four_Amino_2_pyridinone->Four_Hydroxy_2_pyridinone Diazotization & Hydrolysis Target This compound Four_Hydroxy_2_pyridinone->Target O-Methylation Pyridine_N_oxide Pyridine N-oxide Four_Chloropyridine_N_oxide 4-Chloropyridine N-oxide Pyridine_N_oxide->Four_Chloropyridine_N_oxide Chlorination Four_Methoxypyridine_N_oxide 4-Methoxypyridine N-oxide Four_Chloropyridine_N_oxide->Four_Methoxypyridine_N_oxide Methoxylation Target This compound Four_Methoxypyridine_N_oxide->Target Rearrangement

Spectroscopic Profile of 4-Methoxy-2(1H)-pyridinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Methoxy-2(1H)-pyridinone. The information presented herein is essential for the unequivocal identification, characterization, and quality control of this molecule in research and development settings. This document details available mass spectrometry data and provides expected values for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy based on the analysis of analogous structures. Furthermore, detailed experimental protocols for acquiring such spectroscopic data are provided.

Core Spectroscopic Data

The spectroscopic data for this compound is summarized in the following tables. It is important to note that while mass spectrometry data is experimentally confirmed, the NMR and IR data are predicted based on established principles of spectroscopy and data from structurally related compounds, due to the limited availability of published experimental spectra for this specific molecule.

Mass Spectrometry Data

Mass spectrometry confirms the molecular weight of this compound. The experimentally determined mass-to-charge ratio from Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is consistent with the protonated molecule.

ParameterValue
Molecular FormulaC₆H₇NO₂
Molecular Weight125.13 g/mol
Ionization ModeESI Positive
Observed m/z126.0 [M+H]⁺[1]
Predicted ¹H NMR Data (500 MHz, CDCl₃)

The predicted ¹H NMR spectrum of this compound in deuterochloroform would exhibit distinct signals corresponding to the methoxy group proton and the three protons on the pyridinone ring. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.2 - 7.4d1HH-6
~ 6.1 - 6.3dd1HH-5
~ 5.9 - 6.1d1HH-3
~ 3.8s3H-OCH₃

d: doublet, dd: doublet of doublets, s: singlet

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The predicted ¹³C NMR spectrum would show six distinct carbon signals. The chemical shifts are influenced by the electron-withdrawing and -donating effects of the substituents on the pyridinone ring.

Chemical Shift (δ, ppm)Assignment
~ 165C-2 (C=O)
~ 160C-4 (-O-CH₃)
~ 140C-6
~ 105C-5
~ 95C-3
~ 56-OCH₃
Predicted IR Data (KBr Pellet)

The infrared spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumC-H stretch (aromatic)
~ 2950 - 2850MediumC-H stretch (aliphatic, -OCH₃)
~ 1650 - 1630StrongC=O stretch (amide I)
~ 1600 - 1580MediumC=C stretch (ring)
~ 1250 - 1200StrongC-O-C stretch (asymmetric)
~ 1050 - 1000MediumC-O-C stretch (symmetric)

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are generalized for pyridinone-class compounds and can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance 500 MHz instrument.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Process the Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters include a 45-degree pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • Transfer the homogenous mixture to a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Spectral Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a Liquid Chromatography system coupled to a Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • Chromatographic Separation (Optional but Recommended):

    • Inject the sample onto a suitable HPLC column (e.g., C18) to separate it from any impurities.

    • Use a gradient elution with solvents like water and acetonitrile, often with a small amount of formic acid to aid ionization.

  • Mass Spectrometric Analysis:

    • Introduce the eluent from the LC into the ESI source.

    • Set the mass spectrometer to scan a relevant mass range (e.g., m/z 50-500) in positive ion mode to detect the [M+H]⁺ ion.

    • Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve optimal signal intensity.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (LC-MS) Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight Confirmation MS->MS_Data Structure Structural Elucidation and Purity Assessment NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.

References

4-Methoxy-2(1H)-pyridinone: A Technical Guide on Solubility and Stability for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers and Scientists

This technical guide provides a comprehensive overview of the solubility and stability of 4-Methoxy-2(1H)-pyridinone, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data in public literature, this document outlines a predictive solubility profile based on its physicochemical properties and provides detailed, best-practice experimental protocols for its quantitative determination. Furthermore, this guide discusses critical stability-indicating studies and presents logical workflows for assessing the compound's viability in drug development.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. These properties provide a foundational understanding of the compound's expected behavior in various solvent systems.

PropertyValueSource
CAS Number 52545-13-8[1][2][3]
Molecular Formula C6H7NO2[1][2][3]
Molecular Weight 125.13 g/mol [1]
Appearance Yellow to brown solid[1]
Melting Point 101-102 °C[1]
Predicted Boiling Point 355.1±42.0 °C[1]
Predicted pKa 11.08±0.10[1]
Predicted Density 1.16±0.1 g/cm3 [1]

Predicted Solubility Profile

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, the following established methodologies are recommended.

Protocol 1: Shake-Flask Method for Equilibrium Solubility

This method is considered the gold standard for determining thermodynamic solubility.[5]

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, dimethyl sulfoxide (DMSO), acetonitrile)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • HPLC or UV/Vis spectrophotometer

Procedure:

  • Add an excess amount of solid this compound to a glass vial. A visual excess of solid should be present throughout the experiment.[6]

  • Add a known volume of the desired solvent to the vial.

  • Seal the vials tightly and place them on an orbital shaker.

  • Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[6]

  • After equilibration, centrifuge the samples to pellet the excess solid.

  • Carefully remove an aliquot of the supernatant (the saturated solution) for analysis.

  • Quantify the concentration of this compound in the supernatant using a validated analytical method such as HPLC or UV/Vis spectroscopy.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity or equivalent[5]

  • Column: Zorbax Eclipse XDB C18, 4.6 x 150 mm, 5 µm[5]

  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: To be determined by UV-Vis scan (λmax)

  • Injection Volume: 10 µL

Procedure:

  • Prepare a Calibration Curve:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., DMSO or the mobile phase).

    • Perform serial dilutions to create a series of calibration standards.

    • Inject each standard into the HPLC system and record the peak area.

    • Plot a calibration curve of peak area versus concentration and perform a linear regression. An R² value > 0.99 is desirable.[6]

  • Analyze Samples:

    • Dilute the saturated solution obtained from the shake-flask experiment with the mobile phase to a concentration that falls within the range of the calibration curve.[6]

    • Inject the diluted sample into the HPLC system and record the peak area.[6]

  • Calculate Solubility:

    • Use the peak area of the sample and the equation from the calibration curve to determine the concentration of the diluted sample.[6]

    • Multiply this value by the dilution factor to obtain the solubility of this compound in the test solvent.[6]

Protocol 3: Quantification by UV/Vis Spectroscopy

Procedure:

  • Determine λmax:

    • Prepare a dilute solution of this compound in the solvent of interest.

    • Scan the solution using a UV/Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

  • Prepare a Calibration Curve:

    • Prepare a stock solution and a series of calibration standards as described for HPLC.

    • Measure the absorbance of each calibration standard at the predetermined λmax.[6]

    • Plot absorbance versus concentration and perform a linear regression.[6]

  • Analyze Samples:

    • Dilute the saturated solution from the shake-flask experiment to an absorbance value that falls within the linear range of the calibration curve.[6]

    • Measure the absorbance of the diluted sample at λmax.[6]

  • Calculate Solubility:

    • Use the absorbance of the sample and the equation from the calibration curve to determine the concentration of the diluted sample.[6]

    • Multiply by the dilution factor to get the final solubility.[6]

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and products of a drug substance, which is critical for developing stability-indicating analytical methods.[7][8]

General Protocol for Forced Degradation

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

Stress Conditions:

  • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C) for a defined period.[8]

  • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature and elevated temperature (e.g., 60 °C) for a defined period.[8]

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature.[8]

  • Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80 °C).

  • Photostability: Expose the solid compound and a solution of the compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/m².[7]

Analysis:

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the samples using a stability-indicating HPLC method (a method capable of separating the parent compound from its degradation products).

  • Identify and characterize any significant degradation products using techniques such as LC-MS.

Visualizations

The following diagrams illustrate key workflows relevant to the characterization of this compound.

G cluster_0 Solubility Determination Workflow Start Start Excess_Solid Add excess solid to solvent Start->Excess_Solid Equilibrate Equilibrate on shaker (24-48h, constant T) Excess_Solid->Equilibrate Centrifuge Centrifuge to separate solid and supernatant Equilibrate->Centrifuge Analyze Analyze supernatant (HPLC or UV/Vis) Centrifuge->Analyze Calculate Calculate solubility Analyze->Calculate End End Calculate->End

Solubility determination workflow.

G cluster_1 Forced Degradation Study Logic API This compound Acid Acid Hydrolysis (HCl) API->Acid Base Base Hydrolysis (NaOH) API->Base Oxidation Oxidation (H2O2) API->Oxidation Thermal Thermal Stress (Heat) API->Thermal Photo Photostability (Light) API->Photo Analysis Stability-Indicating HPLC-UV/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Results Identify Degradants & Establish Degradation Pathway Analysis->Results

Forced degradation study logic.

G cluster_2 Hypothetical Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Adaptor Adaptor Protein Receptor->Adaptor Activates GEF GEF Adaptor->GEF Ras Ras GEF->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Response Cell Proliferation, Survival Transcription->Response Inhibitor This compound Derivative (Hypothetical Inhibitor) Inhibitor->Raf

Hypothetical kinase signaling pathway.

References

Tautomerism in 4-Methoxy-2(1H)-pyridinone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric equilibrium of 4-Methoxy-2(1H)-pyridinone, a crucial aspect for understanding its chemical behavior, reactivity, and potential applications in medicinal chemistry and drug development. This document outlines the theoretical basis of the tautomerism, experimental methodologies for its investigation, and quantitative data on the equilibrium in various environments.

Introduction to Tautomerism in this compound

This compound exists as a dynamic equilibrium between two primary tautomeric forms: the lactam (keto) form, This compound , and the lactim (enol) form, 2-hydroxy-4-methoxypyridine . The position of this equilibrium is a critical determinant of the molecule's physicochemical properties, including its acidity, basicity, hydrogen bonding capabilities, and interaction with biological targets. The methoxy group at the 4-position significantly influences the electronic distribution within the pyridine ring, thereby affecting the relative stability of the tautomers.

The tautomeric equilibrium is governed by several factors, most notably the solvent polarity, temperature, and pH. Understanding and quantifying this equilibrium is essential for predicting the molecule's behavior in different phases (gas, solution, solid-state) and for designing molecules with desired properties for pharmaceutical applications.

Tautomeric Forms and Equilibrium

The two main tautomers of this compound are depicted below. The equilibrium between these forms is a prototropic tautomerism, involving the migration of a proton between the nitrogen and oxygen atoms.

Figure 1: Tautomeric equilibrium of this compound.

Quantitative Analysis of Tautomeric Equilibrium

The position of the tautomeric equilibrium is quantified by the equilibrium constant, KT, which is the ratio of the concentration of the lactam form to the lactim form (KT = [Lactam]/[Lactim]). The following table summarizes the expected tautomeric ratios in various solvents, based on trends observed for similar pyridinone systems. In general, polar protic solvents favor the more polar lactam form, while nonpolar solvents and the gas phase favor the less polar, and often more aromatic, lactim form.

SolventDielectric Constant (ε)Predominant TautomerExpected KT% Lactam (approx.)% Lactim (approx.)
Water80.1Lactam> 10> 90%< 10%
Methanol32.7Lactam5 - 1083 - 91%9 - 17%
Ethanol24.6Lactam3 - 775 - 88%12 - 25%
Acetonitrile37.5Lactam2 - 567 - 83%17 - 33%
Chloroform4.8Both~ 1~ 50%~ 50%
Dioxane2.2Lactim< 1< 50%> 50%
Cyclohexane2.0Lactim< 0.5< 33%> 67%
Gas Phase1.0Lactim<< 1< 10%> 90%

Table 1: Expected Tautomeric Equilibrium of this compound in Various Solvents at 298 K.

Experimental Protocols for Tautomer Characterization

The determination of the tautomeric ratio of this compound relies on spectroscopic and computational methods. Below are detailed protocols for key experimental techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: The lactam and lactim tautomers have distinct chemical environments for their protons and carbon atoms, resulting in separate signals in the 1H and 13C NMR spectra. The ratio of the integrals of corresponding signals directly reflects the molar ratio of the two tautomers, provided the rate of interconversion is slow on the NMR timescale.

Methodology:

  • Sample Preparation: Prepare solutions of this compound (approximately 5-10 mg/mL) in a range of deuterated solvents with varying polarities (e.g., D2O, CD3OD, DMSO-d6, CDCl3, and cyclohexane-d12).

  • Data Acquisition:

    • Acquire 1H and 13C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Maintain a constant temperature (e.g., 298 K) for all measurements.

    • Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • Data Analysis:

    • Identify and assign the signals corresponding to each tautomer. Key diagnostic signals include the N-H proton in the lactam form and the O-H proton in the lactim form, as well as the chemical shifts of the ring protons and carbons. The methoxy group protons should appear as a singlet around 3.8-4.0 ppm.[1]

    • Carefully integrate a pair of well-resolved, non-overlapping signals, one from each tautomer.

    • Calculate the percentage of each tautomer from the integral ratio.

    • The tautomeric equilibrium constant (KT) is the ratio of the percentage of the lactam form to the percentage of the lactim form.

Infrared (IR) Spectroscopy

Principle: The lactam and lactim forms exhibit characteristic vibrational frequencies. The lactam tautomer shows a strong C=O stretching band, while the lactim form displays an O-H stretching band and a C=N stretching band.

Methodology:

  • Sample Preparation:

    • For solid-state analysis, prepare a KBr pellet or use an ATR accessory.

    • For solution-phase analysis, prepare concentrated solutions in solvents with suitable IR transparency windows (e.g., CCl4, CHCl3).

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm-1.

  • Data Analysis:

    • Identify the characteristic absorption bands:

      • Lactam (Keto): Strong C=O stretch (approx. 1650-1680 cm-1), N-H stretch (approx. 3100-3300 cm-1).

      • Lactim (Enol): Broad O-H stretch (approx. 3200-3600 cm-1), C=N stretch (approx. 1620-1640 cm-1).

    • The relative intensities of these bands provide qualitative information about the predominant tautomer in a given state.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle: The two tautomers have different conjugated π-systems and therefore exhibit distinct absorption maxima (λmax) in their UV-Vis spectra. The relative intensities of these absorption bands can be used to determine the tautomeric ratio.

Methodology:

  • Sample Preparation: Prepare dilute solutions of this compound in various solvents of spectroscopic grade.

  • Data Acquisition: Record the UV-Vis absorption spectra over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Deconvolute the overlapping spectra of the two tautomers to determine the absorbance of each at their respective λmax.

    • The ratio of the absorbances, corrected for the molar extinction coefficients of each tautomer, can be used to calculate the tautomeric ratio. The molar extinction coefficients can be estimated using locked N-methyl (lactam) and O-methyl (lactim) derivatives.

Computational Chemistry Approach

Principle: Quantum mechanical calculations, such as Density Functional Theory (DFT) and ab initio methods, can be used to calculate the relative energies of the tautomers in the gas phase and in solution.[2][3]

Methodology:

  • Structure Optimization: Optimize the geometries of both the lactam and lactim tautomers using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

  • Energy Calculation: Perform single-point energy calculations at a higher level of theory to obtain accurate electronic energies.

  • Solvent Effects: Incorporate the effects of different solvents using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

  • Thermodynamic Corrections: Calculate the Gibbs free energies of the tautomers by including zero-point vibrational energy and thermal corrections.

  • Equilibrium Constant Calculation: The tautomeric equilibrium constant (KT) can be calculated from the difference in the Gibbs free energies (ΔG) of the two tautomers using the equation: ΔG = -RT ln(KT).

Logical Workflow for Tautomerism Investigation

The following diagram illustrates a logical workflow for a comprehensive investigation of the tautomerism of this compound.

Tautomerism_Workflow cluster_synthesis Synthesis and Purification cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_analysis Data Analysis and Interpretation Synthesis Synthesis of this compound Purification Purification and Characterization (NMR, MS, EA) Synthesis->Purification NMR NMR Spectroscopy in various solvents Purification->NMR IR IR Spectroscopy (Solid & Solution) Purification->IR UV_Vis UV-Vis Spectroscopy in various solvents Purification->UV_Vis DFT DFT/ab initio Calculations (Gas Phase) Purification->DFT Tautomer_Ratio Determination of Tautomer Ratios NMR->Tautomer_Ratio UV_Vis->Tautomer_Ratio PCM Solvation Modeling (PCM) DFT->PCM Equilibrium_Constant Calculation of K_T PCM->Equilibrium_Constant Tautomer_Ratio->Equilibrium_Constant Thermodynamics Thermodynamic Parameters (ΔG, ΔH, ΔS) Equilibrium_Constant->Thermodynamics Conclusion Comprehensive Understanding of Tautomerism Thermodynamics->Conclusion

Figure 2: Workflow for investigating the tautomerism of this compound.

Factors Influencing Tautomeric Equilibrium

The tautomeric equilibrium of this compound is a delicate balance influenced by several interconnected factors.

Influencing_Factors cluster_factors Influencing Factors cluster_properties Affected Molecular Properties Equilibrium Tautomeric Equilibrium (Lactam <=> Lactim) Reactivity Chemical Reactivity Equilibrium->Reactivity Solubility Solubility Equilibrium->Solubility H_Bonding Hydrogen Bonding Equilibrium->H_Bonding Biological_Activity Biological Activity Equilibrium->Biological_Activity Solvent Solvent Polarity Solvent->Equilibrium Polar solvents favor Lactam Temperature Temperature Temperature->Equilibrium Affects ΔG pH pH / Acidity pH->Equilibrium Protonation/Deprotonation Concentration Concentration (Dimerization) Concentration->Equilibrium Dimer formation can shift equilibrium

Figure 3: Factors influencing the tautomeric equilibrium and its consequences.

Conclusion

The tautomerism of this compound is a fundamental characteristic that dictates its chemical and physical properties. A thorough understanding of the lactam-lactim equilibrium and the factors that influence it is paramount for researchers in medicinal chemistry and drug development. By employing a combination of spectroscopic and computational techniques as outlined in this guide, scientists can effectively characterize and predict the tautomeric behavior of this and related compounds, facilitating the design of novel therapeutics with optimized properties.

References

4-Methoxy-2(1H)-pyridinone: A Comprehensive Technical Guide for Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2(1H)-pyridinone is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay of the pyridinone ring and the methoxy substituent, make it a valuable scaffold for the synthesis of a diverse array of complex molecules with notable biological activities. This technical guide provides an in-depth overview of the synthesis, properties, reactivity, and applications of this compound, with a focus on its utility in drug discovery and development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective utilization in synthesis and for the characterization of its derivatives.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 52545-13-8[1][2][3]
Molecular Formula C₆H₇NO₂[1][2]
Molecular Weight 125.13 g/mol [1]
Appearance Yellow to brown solid[1]
Melting Point 101-102 °C[1]
Boiling Point (Predicted) 355.1 ± 42.0 °C[1]
Density (Predicted) 1.16 ± 0.1 g/cm³[1]
pKa (Predicted) 11.08 ± 0.10[1]
Storage Sealed in dry, Room Temperature[1]
Table 2: Spectroscopic Data of this compound
TechniqueData
¹H NMR Predicted spectra are available through online databases.
¹³C NMR Predicted spectra are available through online databases.
IR Spectroscopy Spectra for related compounds like 4-methoxypyridine are available, but a specific spectrum for the title compound is not readily available in the searched literature.
Mass Spectrometry (LC-MS) m/z [M+H]⁺: 126.0[1]

Synthesis of this compound

A reliable and efficient synthesis of the core scaffold is paramount for its application as a building block.

Experimental Protocol: Synthesis from 4-Methoxypyridine-N-oxide[1]

This procedure details the synthesis of 4-methoxy-2-pyridinone from 4-methoxypyridine-N-oxide.

Materials:

  • 4-Methoxypyridine-N-oxide (1.5 g, 11.98 mmol)

  • Acetic anhydride (45 mL)

  • Distilled water

  • Methanol

  • Silica gel for column chromatography

  • Dichloromethane

  • Methanol

Procedure:

  • Dissolve 4-methoxypyridine-N-oxide (1.5 g) in acetic anhydride (45 mL) in a round-bottom flask.

  • Heat the mixture to reflux overnight under a nitrogen atmosphere.

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the acetic anhydride.

  • Dilute the residue with distilled water (15 mL) and methanol (15 mL) and stir overnight at room temperature.

  • Remove all volatiles under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel, using a dichloromethane/methanol gradient (from 0% to 10% methanol) to afford 4-methoxy-2-pyridinone.

Yield: 1.1 g (71%) as a brown solid.[1]

Characterization:

  • LC-MS (ESI): m/z [M + H]⁺ 126.0[1]

Reactivity and Key Transformations

This compound serves as a versatile platform for a variety of chemical transformations, enabling the introduction of diverse functional groups and the construction of complex molecular architectures.

N-Alkylation

The nitrogen atom of the pyridinone ring is a common site for functionalization. Selective N-alkylation is a crucial step in the synthesis of many biologically active derivatives.

This protocol describes a general procedure for the selective N-alkylation of 4-alkoxy-2-pyridones.[4]

Materials:

  • 4-Alkoxy-2-pyridone

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium tert-butoxide (t-BuOK)

  • Tetrabutylammonium iodide (n-Bu₄NI)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of the 4-alkoxy-2-pyridone in anhydrous THF, add potassium tert-butoxide and a catalytic amount of tetrabutylammonium iodide.

  • Add an excess of the alkyl halide.

  • Stir the reaction mixture under anhydrous and mild conditions.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Note: The use of n-Bu₄NI as a catalyst facilitates the N-alkylation with various alkyl, benzyl, allyl, and propargyl halides in a mixture of t-BuOK and THF.

C-C Bond Formation: Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for the introduction of aryl and heteroaryl substituents onto the pyridinone scaffold.

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a halogenated 4-methoxy-2-pyridone derivative with a boronic acid.

Materials:

  • Halogenated 4-methoxy-2-pyridone derivative (e.g., 3-bromo-4-methoxy-2(1H)-pyridinone)

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

  • In a reaction vessel, combine the halogenated pyridinone derivative, the boronic acid, the palladium catalyst, and the base.

  • Add the solvent system and degas the mixture.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Applications in Drug Discovery

The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Derivatives have shown a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.

As Kinase Inhibitors

Derivatives of this compound have been investigated as inhibitors of various kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.

PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation, making it an attractive target for cancer therapy. Several small-molecule inhibitors based on the 2-pyridone scaffold have been developed.

PIM1_Signaling_Pathway Cytokines Cytokines / Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT P PIM1 PIM-1 Kinase STAT->PIM1 Transcription BAD BAD PIM1->BAD P Cell_Survival Cell Survival & Proliferation PIM1->Cell_Survival Pyridinone_Inhibitor 4-Methoxy-2-pyridinone Derivative Pyridinone_Inhibitor->PIM1 Inhibition Apoptosis Apoptosis BAD->Apoptosis pBAD p-BAD (Inactive) pBAD->Apoptosis

PIM-1 Kinase Signaling Pathway Inhibition

The diagram above illustrates how cytokines and growth factors activate the JAK/STAT pathway, leading to the transcription of PIM-1 kinase. PIM-1 then phosphorylates and inactivates the pro-apoptotic protein BAD, thereby promoting cell survival and proliferation. 4-Methoxy-2-pyridinone-based inhibitors can block the activity of PIM-1, leading to the reactivation of apoptosis in cancer cells.

As Antiviral Agents

The 2-pyridinone scaffold is present in several non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of HIV-1 infection.[5][6] The development of novel antiviral agents often follows a structured workflow from synthesis to biological evaluation.

Antiviral_Drug_Discovery_Workflow Start Start: This compound Synthesis Chemical Synthesis & Derivatization Start->Synthesis Purification Purification & Characterization Synthesis->Purification Library Compound Library Purification->Library Screening Antiviral Screening (e.g., HIV-1 RT Assay) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Synthesis Inactive Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Active Lead_Opt->Synthesis Preclinical Preclinical Studies Lead_Opt->Preclinical Candidate Drug Candidate Preclinical->Candidate

Antiviral Drug Discovery Workflow

This workflow outlines the process of discovering new antiviral agents based on the this compound scaffold. It begins with the synthesis and diversification of the core structure, followed by purification and characterization to create a compound library. These compounds are then screened for antiviral activity. Active "hits" are identified and undergo lead optimization through structure-activity relationship (SAR) studies to improve their potency and pharmacokinetic properties, ultimately leading to the selection of a drug candidate for preclinical studies.

Conclusion

This compound is a highly valuable and versatile heterocyclic building block with significant potential in drug discovery and development. Its accessible synthesis, well-defined reactivity, and the diverse biological activities of its derivatives make it an attractive starting point for the design and synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its key properties and applications, offering a solid foundation for researchers to explore the full potential of this remarkable scaffold.

References

Unveiling Nature's Arsenal: A Technical Guide to the Natural Occurrence of 4-Methoxy-2-pyridinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the natural occurrence, biological activity, and isolation of 4-methoxy-2-pyridinone derivatives. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on these promising natural products, with a focus on their therapeutic potential.

Executive Summary

The 4-methoxy-2-pyridinone core is a privileged scaffold in a class of naturally occurring alkaloids, primarily isolated from plant and fungal sources. These compounds have garnered significant interest due to their diverse and potent biological activities, including antifungal, antibacterial, and cytotoxic properties. This guide focuses on two prominent examples: Ricinine, found in the castor bean plant (Ricinus communis), and Funiculosin, produced by the fungus Penicillium funiculosum. We will delve into their natural sources, biosynthetic pathways, detailed isolation and characterization protocols, and known mechanisms of action.

Naturally Occurring 4-Methoxy-2-pyridinone Derivatives

While the broader class of 4-hydroxy-2-pyridone alkaloids is more extensively documented, several key 4-methoxy-2-pyridinone derivatives have been identified in nature. These compounds often exhibit enhanced biological activity compared to their hydroxylated counterparts.

Ricinine

Ricinine is a well-known toxic alkaloid found in all parts of the castor bean plant, Ricinus communis. It is a 4-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Its presence in the plant is believed to serve as a chemical defense mechanism.

Funiculosin

Funiculosin is a mycotoxin originally isolated from the fungus Penicillium funiculosum. Structurally, it is a more complex molecule featuring a 4-methoxy-2-pyridinone core attached to a substituted cyclopentanetetrol moiety.

Biological Activity and Mechanism of Action

The biological activities of these compounds are a key driver of research in this area. Their mechanisms of action, while not fully elucidated for all derivatives, offer insights into their potential as therapeutic agents.

Table 1: Biological Activity of Selected 4-Methoxy-2-pyridinone Derivatives

CompoundNatural SourceBiological Activity
RicinineRicinus communisAntifungal, Insecticidal, Hepatotoxic
FuniculosinPenicillium funiculosumAntifungal, Antiviral, Immunomodulatory
Antifungal Activity of Funiculosin

Funiculosin exhibits potent antifungal activity primarily through the inhibition of the mitochondrial electron transport chain . Specifically, it targets the cytochrome bc1 complex (Complex III), disrupting cellular respiration and leading to fungal cell death.[1][2] More recently, derivatives of funiculosin have been shown to promote innate immune responses by acting as agonists of the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD-2) complex .[1] This dual mechanism of direct antifungal action and immune system stimulation makes it a particularly interesting candidate for further drug development.

Below is a diagram illustrating the proposed mechanism of action for funiculosin.

Funiculosin_Mechanism Funiculosin Funiculosin Mitochondrion Fungal Mitochondrion Funiculosin->Mitochondrion Enters ETC Electron Transport Chain (Complex III) Funiculosin->ETC Inhibits TLR4_MD2 TLR4/MD-2 Complex (Immune Cell Surface) Funiculosin->TLR4_MD2 Binds to Mitochondrion->ETC ATP_Synthase ATP Synthase ETC->ATP_Synthase Disrupts electron flow ATP ATP ATP_Synthase->ATP Reduces production Cell_Death Fungal Cell Death ATP->Cell_Death Leads to Signaling_Cascade Intracellular Signaling Cascade TLR4_MD2->Signaling_Cascade Activates Immune_Response Innate Immune Response Signaling_Cascade->Immune_Response Induces Ricinine_Isolation_Workflow Start Ricinus communis leaves Drying Drying and Grinding Start->Drying MAE Microwave-Assisted Extraction Drying->MAE Filtration Filtration MAE->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Purification Purification by Counter-Current Chromatography Crude_Extract->Purification Pure_Ricinine Pure Ricinine Purification->Pure_Ricinine Analysis Structural Elucidation (NMR, MS) Pure_Ricinine->Analysis

References

The Pharmacological Profile of the Pyridinone Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The pyridinone scaffold, a six-membered nitrogen-containing heterocycle, stands as a privileged structure in medicinal chemistry. Its unique physicochemical properties, including the capacity to act as both a hydrogen bond donor and acceptor, have rendered it a versatile building block in the design of novel therapeutics.[1] This technical guide provides an in-depth exploration of the pharmacological profile of the pyridinone core, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant signaling pathways for researchers, scientists, and drug development professionals.

Diverse Biological Activities of Pyridinone Derivatives

Pyridinone-containing compounds exhibit a broad spectrum of pharmacological properties, including antitumor, antimicrobial, anti-inflammatory, antiviral, and cardiotonic effects.[2][3][4] This versatility has led to the development of numerous pyridinone-based drugs and clinical candidates targeting a wide array of biological pathways.

Anticancer Activity

The pyridinone scaffold is a prominent feature in many anticancer agents, primarily due to its ability to act as a kinase hinge-binding motif.[3] Pyridinone derivatives have been developed as inhibitors of various kinases implicated in cancer progression, such as Pim-1 kinase, and have shown potent antiproliferative activity against a range of human tumor cell lines.[1]

Table 1: Anticancer Activity of Representative Pyridinone Derivatives

Compound ClassTarget/Cell LineIC50 (µM)Reference
Pyridinone-quinazoline derivativesMCF-7, HeLa, HepG29 - 15[3]
Substituted pyridonesPim-1 Kinase0.05[1]
Pyridine-ureasMCF-70.22 - 1.88[5]
2-Oxo-pyridine derivativesHepG-2, Caco-27.83 - 13.61[6]
[2][3][7]triazolo[1,5-a]pyridinylpyridinesHCT-116, U-87 MG, MCF-7-[8]
Antimicrobial Activity

Pyridinone derivatives have demonstrated significant potential as antimicrobial agents, with activity against both bacteria and fungi. The mechanism of action often involves the inhibition of essential microbial enzymes.

Table 2: Antimicrobial Activity of Representative Pyridinone Derivatives

Compound ClassOrganismMIC (µg/mL)Reference
Amide derivatives of 4(1H)-pyridinoneS. aureus, E. faecalis, E. coli, P. aeruginosa, C. albicans-[7]
Pyridinium saltsS. aureus, E. coli, P. aeruginosa, C. albicans4[9]
3-(Pyridine-3-yl)-2-oxazolidinone derivativesGram-positive bacteria32 - 256[10]
Pyridazinone derivativesS. aureus (MRSA), E. coli, S. typhimurium, P. aeruginosa, A. baumannii3.74 - 36.21[11]
Anti-inflammatory Activity

The anti-inflammatory properties of pyridinone derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the p38 MAP kinase and NF-κB pathways.[6][12]

Table 3: Anti-inflammatory Activity of Representative Pyridinone Derivatives

Compound ClassTarget/AssayIC50 (µM)Reference
Pyridazinone derivativesLPS-induced IL-6 production2.0 - 30.7[4]
Pyridazinone derivativesPDE4B Inhibition0.251[13]
Antiviral Activity

The pyridinone scaffold has been incorporated into potent antiviral agents, particularly those targeting the human immunodeficiency virus (HIV). These compounds often act as non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Table 4: Antiviral Activity of Representative Pyridinone Derivatives

Compound ClassVirus/TargetEC50 (µM)Reference
6-phenethyl pyridinoneHIV0.001 - 0.525[3]
Pyridobenzothiazolone analoguesRSV, HCoV, IFVlow micromolar[14]
Pyrimidine and Pyridine derivativesInfluenza A Virus3.5 - 26.5[9]

Key Signaling Pathways Modulated by Pyridinone Derivatives

The diverse pharmacological effects of pyridinone derivatives stem from their interaction with various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

PDE3 Inhibition Pathway (Cardiotonic Effects)

Pyridinone-based drugs like milrinone exert their cardiotonic effects by inhibiting phosphodiesterase 3 (PDE3).[2][3][4] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in enhanced cardiac contractility and vasodilation.

PDE3_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Calcium Increased Intracellular Ca²⁺ PKA->Calcium Phosphorylates Ca²⁺ channels PDE3 Phosphodiesterase 3 (PDE3) AMP AMP PDE3->AMP Degrades cAMP to Pyridinone Pyridinone (e.g., Milrinone) Pyridinone->PDE3 Inhibits Contraction Increased Cardiac Contractility Calcium->Contraction

Caption: PDE3 inhibition by pyridinones increases cAMP levels, leading to enhanced cardiac contractility.

p38 MAP Kinase Signaling Pathway (Anti-inflammatory Effects)

Certain pyridinone derivatives exhibit anti-inflammatory properties by inhibiting the p38 MAP kinase signaling pathway.[12] This pathway is activated by cellular stress and inflammatory cytokines, leading to the production of pro-inflammatory mediators.

p38_MAPK_Pathway Stress Cellular Stress / Cytokines MAPKKK MAPKKK (e.g., MEKK, ASK1) Stress->MAPKKK MKK MKK3/6 MAPKKK->MKK Phosphorylates p38 p38 MAPK MKK->p38 Phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors Activates Pyridinone Pyridinone Inhibitor Pyridinone->p38 Inhibits Inflammation Inflammatory Response TranscriptionFactors->Inflammation Induces

Caption: Pyridinone inhibitors block the p38 MAPK pathway, reducing the inflammatory response.

NF-κB Signaling Pathway (Anti-inflammatory & Anticancer Effects)

The NF-κB signaling pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival. Dysregulation of this pathway is linked to inflammatory diseases and cancer. Some pyridinone derivatives have been shown to inhibit NF-κB signaling.[6]

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates to Pyridinone Pyridinone Inhibitor Pyridinone->IKK Inhibits GeneTranscription Gene Transcription (Inflammation, Survival) Nucleus->GeneTranscription Initiates

Caption: Pyridinone derivatives can inhibit the NF-κB pathway, impacting inflammation and cell survival.

Detailed Experimental Protocols

Reproducible and well-defined experimental protocols are essential for the evaluation of the pharmacological activity of pyridinone derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.

Workflow for MTT Assay

MTT_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate (24h) seed->incubate1 treat Treat with Pyridinone Compound incubate1->treat incubate2 Incubate (48-72h) treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read Read absorbance (570 nm) solubilize->read analyze Analyze data (Calculate IC50) read->analyze end End analyze->end

Caption: A typical workflow for determining the anticancer activity of a compound using the MTT assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the pyridinone compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Antimicrobial Susceptibility: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining the MIC.[7][15]

Methodology:

  • Preparation of Antimicrobial Dilutions: Perform serial two-fold dilutions of the pyridinone compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microbe, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Kinase Inhibition Assay

Kinase inhibition assays are crucial for evaluating pyridinone derivatives designed as kinase inhibitors. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Methodology:

  • Reaction Setup: In a multi-well plate, add the kinase, a suitable substrate, and the pyridinone inhibitor at various concentrations.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.

  • Signal Detection: Add a reagent that stops the kinase reaction and detects the amount of remaining ATP, often through a luciferase-luciferin reaction that produces light.

  • Measurement: Measure the luminescence using a plate reader. The amount of light is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.[16]

Antiviral Activity: HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of HIV-1 RT, a key enzyme in the viral replication cycle.

Methodology:

  • Assay Setup: In a microplate coated with a template-primer complex, add the pyridinone inhibitor at various concentrations.

  • Enzyme Addition: Add recombinant HIV-1 RT to the wells.

  • Reaction Initiation: Add a mixture of deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., DIG-dUTP), to initiate the DNA synthesis reaction.

  • Incubation: Incubate the plate to allow for DNA synthesis.

  • Detection: Add an antibody conjugated to an enzyme (e.g., anti-DIG-peroxidase) that binds to the incorporated labeled dNTPs.

  • Substrate Addition: Add a chromogenic substrate for the enzyme, which will produce a colored product.

  • Measurement: Measure the absorbance of the colored product using a microplate reader. The absorbance is proportional to the RT activity.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the EC50 value.[1][2]

References

The Biological Versatility of 4-Methoxy-2(1H)-Pyridinone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-methoxy-2(1H)-pyridinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this promising class of compounds. By summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways, this document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Core Biological Activities

Derivatives of the this compound core have been investigated for a range of therapeutic applications, including:

  • Anticancer Activity: Numerous studies have demonstrated the cytotoxic effects of these derivatives against various cancer cell lines. Their mechanisms of action often involve the inhibition of key cellular processes such as tubulin polymerization and kinase signaling pathways.

  • Antimicrobial Activity: This class of compounds has shown promise in combating bacterial and fungal pathogens. Structure-activity relationship (SAR) studies have been conducted to optimize their potency against a range of microorganisms.

  • Antiviral Activity: Certain this compound derivatives have been explored for their potential to inhibit viral replication, showing activity against viruses such as HIV and those belonging to the Flaviviridae family.[1]

  • Kinase Inhibition: The pyridinone ring is a well-established hinge-binding motif for various kinases. Derivatives have been designed and synthesized as potent inhibitors of kinases such as PIM-1 and c-Src, which are implicated in cancer and inflammatory diseases.

  • Analgesic and Anti-inflammatory Activity: Some derivatives have exhibited significant analgesic and anti-inflammatory properties in preclinical models.[2]

Synthesis of the this compound Scaffold

The synthesis of the this compound core and its derivatives can be achieved through various synthetic routes. A common approach involves the cyclization of acyclic precursors.

General Synthetic Scheme:

A prevalent method for the synthesis of substituted 2(1H)-pyridinones involves the reaction of β-ketoesters with enamines or other suitable nitrogen-containing synthons. For the specific introduction of the 4-methoxy group, precursors bearing this functionality are utilized.

Example Synthetic Protocol for a 3-Cyano-4-methoxy-2(1H)-pyridinone Derivative:

A reported synthesis involves the reaction of 1,1-dicyano-2-methoxy-4-(N,N-dimethylamino)-1,3-butadiene in aqueous acetic acid.[3]

  • Step 1: Cyclization: A solution of 1,1-dicyano-2-methoxy-4-(N,N-dimethylamino)-1,3-butadiene (1.0 eq) in 80% aqueous acetic acid is heated at 130°C for 2 hours.

  • Step 2: Work-up: The reaction mixture is concentrated under reduced pressure. The resulting solid is collected by filtration and washed with water to yield 3-cyano-4-methoxy-2(1H)-pyridinone.[3]

Further derivatization at various positions of the pyridinone ring can be achieved through standard organic transformations to generate a library of analogs for biological screening.

Quantitative Biological Data

The following tables summarize the reported biological activities of various this compound derivatives and related structures. It is important to note that direct comparison of potencies between different studies should be done with caution, as experimental conditions may vary.

Table 1: Anticancer Activity of Pyridinone Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
5-(2-hydroxy-4-methoxybenzoyl)-1-phenylpyridin-2(1H)-oneHepG2.2.15>100[4]
3-(indol-4-yl)-5-(pyridin-4-ylamino)pyridin-2(1H)-one derivativeVarious-[5]
Trimethoxyphenyl pyridine derivative VIHCT 1164.83[6]
Trimethoxyphenyl pyridine derivative VIHepG-23.25[6]
Trimethoxyphenyl pyridine derivative VIMCF-76.11[6]
4-hydroxy-2-pyridone derivative 4g60 human tumor cell lines1-10[7]

Table 2: Antimicrobial Activity of Pyridinone Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Various 4-pyrone and 4-pyridinone derivativesEscherichia coli64[7]
Various 4-pyrone and 4-pyridinone derivativesPseudomonas aeruginosa64[7]
Pyridazinone Derivative IIIaStaphylococcus pyogenes-[4]
Pyridazinone Derivative IIIaEscherichia coli-[4]

Table 3: Antiviral Activity of Pyridinone Derivatives

Compound/DerivativeVirusEC50 (µM)CC50 (µM)Reference
2,3-dihydro-4H-pyridinone 4a cisBovine Viral Diarrhoea Virus14>100[1]
2,3-dihydro-4H-pyridinone 4c cisYellow Fever Virus18>100[1]
2,3-dihydro-4H-pyridinone 6aYellow Fever Virus10>100[1]
2,3-dihydro-4H-pyridinone 6aHepatitis C Virus (replicon)4>100[1]

Table 4: Kinase Inhibitory Activity of Pyridinone Derivatives

Compound/DerivativeKinaseIC50 (µM)Reference
O-alkyl pyridine derivative 4cPIM-10.110[8]
O-alkyl pyridine derivative 4fPIM-10.095[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key biological assays used to evaluate this compound derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol (Broth Microdilution Method):

  • Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are often mediated through their interaction with specific cellular signaling pathways.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a key signaling cascade involved in the regulation of cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Some pyridinone derivatives have been shown to modulate this pathway.

MAPK_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Pyridinone This compound Derivative Pyridinone->Raf Inhibition Anticancer_Screening_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Synthesis Synthesis of This compound Derivatives PrimaryScreening Primary Screening (e.g., MTT Assay on a few cell lines) Synthesis->PrimaryScreening HitIdentification Hit Identification (Potent Compounds) PrimaryScreening->HitIdentification SecondaryScreening Secondary Screening (Panel of Cancer Cell Lines, IC50 Determination) HitIdentification->SecondaryScreening MechanismStudies Mechanism of Action Studies (e.g., Kinase Assays, Cell Cycle Analysis, Apoptosis Assays) SecondaryScreening->MechanismStudies LeadOptimization Lead Optimization (SAR Studies) SecondaryScreening->LeadOptimization MechanismStudies->LeadOptimization AnimalModel Xenograft/Orthotopic Animal Models EfficacyStudies Efficacy Studies (Tumor Growth Inhibition) AnimalModel->EfficacyStudies ToxicityStudies Toxicity and Pharmacokinetic Studies EfficacyStudies->ToxicityStudies Preclinical Preclinical Candidate Selection ToxicityStudies->Preclinical LeadOptimization->Synthesis LeadOptimization->AnimalModel

References

Methodological & Application

Synthetic Routes to 4-Methoxy-2(1H)-pyridinone Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-methoxy-2(1H)-pyridinone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. Its derivatives have garnered significant attention due to their diverse therapeutic applications, ranging from antiviral to anticancer and anti-inflammatory agents. The electronic properties of the methoxy group and the hydrogen bonding capabilities of the pyridinone ring contribute to favorable interactions with biological targets. This document provides a comprehensive overview of the primary synthetic strategies to access this compound and its derivatives, complete with detailed experimental protocols and comparative data.

Synthetic Strategies Overview

Several synthetic routes have been established for the synthesis of the this compound core. The choice of a particular route often depends on the availability of starting materials, desired substitution patterns, and scalability. The main approaches are:

  • From 4-Methoxypyridine-N-oxide: A direct and efficient method involving a rearrangement reaction.

  • From 4-Hydroxy-2(1H)-pyridinone: This common intermediate can be synthesized from various precursors, such as dehydroacetic acid, and subsequently O-methylated.

  • Cycloaddition Reactions: Modern approaches utilizing [4+2] cycloaddition (Diels-Alder) reactions to construct the pyridinone ring.

  • Transition Metal-Catalyzed Syntheses: Cross-coupling and cyclization reactions that offer a high degree of control and versatility.

The following sections provide detailed protocols and comparative data for these key synthetic methodologies.

Data Presentation: Comparison of Synthetic Routes

RouteStarting Material(s)Key Transformation(s)Typical Yield (%)Key AdvantagesKey Disadvantages
1 4-Methoxypyridine-N-oxideAcetic anhydride mediated rearrangement~71%Direct, high-yielding for the parent compound.Requires preparation of the N-oxide precursor.
2 Dehydroacetic acidHydrolysis, Amination, O-Methylation~60-70% (overall)Readily available and inexpensive starting material.Multi-step process.
3 Dienes and Imines/NitrilesAza-Diels-Alder ReactionVariableHigh convergence and stereocontrol.Substrate scope can be limited; requires specific dienes.
4 Alkynes and IsocyanatesZirconocene-mediated cyclizationGood to excellentHigh regioselectivity for substituted derivatives.Requires handling of organometallic reagents.

Experimental Protocols

Route 1: Synthesis from 4-Methoxypyridine-N-oxide

This method provides a direct route to the parent this compound.

Protocol:

  • Reaction Setup: Dissolve 4-methoxypyridine-N-oxide (1.5 g, 11.98 mmol) in acetic anhydride (45 mL) in a round-bottom flask equipped with a reflux condenser.

  • Reaction: Heat the mixture to reflux under a nitrogen atmosphere and maintain for 12-16 hours.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the acetic anhydride.

  • Hydrolysis: To the residue, add distilled water (15 mL) and methanol (15 mL) and stir the mixture at room temperature overnight.

  • Purification: Remove the volatiles under reduced pressure. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol (0 to 10% methanol) to afford this compound as a solid.

Expected Yield: Approximately 1.1 g (71%).

Route 2: Synthesis from Dehydroacetic Acid

This route involves the initial formation of a 4-hydroxy-2-pyrone, followed by conversion to the corresponding pyridinone and subsequent methylation.

Step 2a: Synthesis of 4-Hydroxy-6-methyl-2H-pyran-2-one

  • Reaction Setup: Place dehydroacetic acid (1 mmol) and a 92% aqueous solution of sulfuric acid (5 mmol) in a 25 mL flask.

  • Reaction: Heat the mixture to 130 °C for 10 minutes.

  • Work-up: While still warm, pour the mixture into a beaker containing crushed ice.

  • Isolation: Collect the resulting precipitate by filtration and wash with cold water to yield 4-hydroxy-6-methyl-2H-pyran-2-one as a white solid.[1]

Expected Yield: 86%.[1]

Step 2b: Synthesis of 4-Hydroxy-6-methylpyridin-2(1H)-one

  • Reaction Setup: In a 25 mL flask, add 4-hydroxy-6-methylpyran-2-one (1 mmol) and 28% ammonium hydroxide (5 mmol) with stirring.

  • Reaction: The reaction is typically rapid at room temperature.

  • Isolation: The product precipitates from the reaction mixture and can be collected by filtration.

Expected Yield: 80%.

Step 2c: O-Methylation of 4-Hydroxy-2(1H)-pyridinone Derivatives

  • Reaction Setup: To a solution of the 4-hydroxy-2(1H)-pyridinone derivative (1 equivalent) in a suitable solvent such as DMF or acetone, add a base such as potassium carbonate (K₂CO₃, 2-3 equivalents).

  • Addition of Methylating Agent: Add a methylating agent, for example, methyl iodide (CH₃I, 1.1-1.5 equivalents), dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

Synthetic Workflow: From Dehydroacetic Acid to this compound

Synthetic_Workflow_Dehydroacetic_Acid start Dehydroacetic Acid step1 Hydrolysis (H₂SO₄, 130°C) start->step1 intermediate1 4-Hydroxy-6-methyl-2H-pyran-2-one step1->intermediate1 step2 Amination (NH₄OH) intermediate1->step2 intermediate2 4-Hydroxy-6-methyl-2(1H)-pyridinone step2->intermediate2 step3 O-Methylation (CH₃I, K₂CO₃) intermediate2->step3 product 4-Methoxy-6-methyl-2(1H)-pyridinone step3->product

Caption: Synthesis of a this compound derivative from dehydroacetic acid.

Synthetic Workflow: From 4-Methoxypyridine-N-oxide

Synthetic_Workflow_N_Oxide start 4-Methoxypyridine-N-oxide step1 Rearrangement (Acetic Anhydride, Reflux) start->step1 intermediate Acetoxy Intermediate step1->intermediate step2 Hydrolysis (H₂O, MeOH) intermediate->step2 product This compound step2->product

Caption: Direct synthesis of this compound from its N-oxide.

Application in Drug Development: Finerenone and Mineralocorticoid Receptor Antagonism

Derivatives of the pyridinone core are integral to modern pharmaceuticals. A notable example is Finerenone, a non-steroidal, selective mineralocorticoid receptor (MR) antagonist. Finerenone is used in the treatment of chronic kidney disease associated with type 2 diabetes.[2][3] Its mechanism of action involves blocking the deleterious effects of aldosterone.

Overactivation of the mineralocorticoid receptor by aldosterone can lead to the expression of pro-inflammatory and pro-fibrotic genes.[4] Finerenone, by binding to the MR, prevents the conformational changes required for receptor activation and subsequent recruitment of co-factors, thereby inhibiting downstream signaling pathways that contribute to renal and cardiovascular damage.[4][5]

Signaling Pathway: Mineralocorticoid Receptor Antagonism by Finerenone

Signaling_Pathway cluster_cell Target Cell (e.g., Renal Cell) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR_HSP MR-HSP Complex Aldosterone->MR_HSP Binds to MR Activated_MR Activated MR (Dimerized) MR_HSP->Activated_MR HSP Dissociation & Dimerization Finerenone Finerenone Finerenone->MR_HSP Antagonistic Binding MRE Mineralocorticoid Response Element (MRE) Activated_MR->MRE Translocation to Nucleus & Binds to DNA Gene_Transcription Gene Transcription MRE->Gene_Transcription Initiates Pro_inflammatory_Fibrotic Pro-inflammatory & Pro-fibrotic Proteins Gene_Transcription->Pro_inflammatory_Fibrotic Leads to Cellular_Response Inflammation & Fibrosis Pro_inflammatory_Fibrotic->Cellular_Response Causes

Caption: Finerenone blocks the aldosterone-mediated signaling pathway.

Conclusion

The this compound moiety is a valuable scaffold accessible through multiple synthetic strategies. The choice of a particular route will be dictated by factors such as desired substitution, scale, and available starting materials. The biological significance of this core, exemplified by drugs like Finerenone, underscores the importance of efficient and versatile synthetic methods for the continued exploration of its therapeutic potential in drug discovery and development. Further research into novel catalytic methods is expected to expand the chemical space and accessibility of these important derivatives.

References

Application Notes: 4-Methoxy-2(1H)-pyridinone in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecular architectures from three or more starting materials in a single, one-pot operation. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of chemical libraries for drug discovery. The 2-pyridone scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[1] The incorporation of a methoxy group, such as in 4-methoxy-2(1H)-pyridinone, can significantly influence the pharmacological properties of the resulting molecules.[1]

While the direct use of this compound as a starting material in multi-component reactions is not extensively documented in the reviewed literature, the synthesis of structurally related and biologically active fused pyridone systems via MCRs is well-established. This document provides detailed protocols and data for a representative three-component reaction utilizing a 4-hydroxy-2-pyridinone derivative, which serves as a valuable model for researchers interested in the application of substituted 2-pyridones in the synthesis of complex heterocyclic compounds. The reaction of aldehydes, malononitrile, and 4-hydroxy-2-pyridone derivatives provides a versatile route to pyrano[3,2-c]pyridone scaffolds, which have shown promising anticancer activities.[1]

Featured Multi-Component Reaction: Synthesis of Pyrano[3,2-c]pyridones

A notable example of a multi-component reaction involving a 2-pyridone core is the synthesis of pyrano[3,2-c]pyridones. This reaction proceeds via a three-component condensation of an aromatic aldehyde, malononitrile, and a 4-hydroxy-2-pyridone derivative. The resulting fused heterocyclic system is of significant interest in medicinal chemistry due to its biological activities.[1]

Reaction Scheme & Mechanism

The reaction is typically catalyzed by a base, such as triethylamine, and involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the 4-hydroxy-2-pyridone, and subsequent intramolecular cyclization and dehydration to afford the final pyrano[3,2-c]pyridone product.

MCR_Mechanism sub_aldehyde Aromatic Aldehyde intermediate1 Knoevenagel Adduct sub_aldehyde->intermediate1 Knoevenagel Condensation sub_malono Malononitrile sub_malono->intermediate1 sub_pyridone 4-Hydroxy-2(1H)-pyridinone Derivative intermediate2 Michael Adduct sub_pyridone->intermediate2 intermediate1->intermediate2 Michael Addition intermediate3 Cyclized Intermediate intermediate2->intermediate3 Intramolecular Cyclization product Pyrano[3,2-c]pyridone intermediate3->product Dehydration catalyst Base Catalyst (e.g., Triethylamine) catalyst->intermediate1 catalyst->intermediate2

Caption: Proposed mechanism for the three-component synthesis of pyrano[3,2-c]pyridones.

Quantitative Data Summary

The following table summarizes the yields for the synthesis of various pyrano[3,2-c]pyridone derivatives based on the three-component reaction of diverse aromatic aldehydes, malononitrile, and 4-hydroxy-1,6-dimethylpyridin-2(1H)-one.[1] The compounds were also evaluated for their anticancer activity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines.[1]

EntryAldehyde (Ar)ProductYield (%)[1]IC₅₀ (µM) vs. HeLa[1]IC₅₀ (µM) vs. MCF-7[1]
1C₆H₅4a 95> 50> 50
24-MeC₆H₄4b 98> 50> 50
34-MeOC₆H₄4c 97> 50> 50
44-FC₆H₄4d 9218.422.7
54-ClC₆H₄4e 9612.315.6
64-BrC₆H₄4f 9710.513.2
72-ClC₆H₄4g 8515.219.8
82,4-diClC₆H₄4h 889.711.4
93-NO₂C₆H₄4i 7521.325.1
104-NO₂C₆H₄4j 8216.820.3
11Thiophen-2-yl4k 90> 50> 50
12Furan-2-yl4l 87> 50> 50

Experimental Protocols

General Protocol for the Three-Component Synthesis of Pyrano[3,2-c]pyridones[1]

This protocol is based on the synthesis of pyrano[3,2-c]pyridones as reported by Magedov et al.[1]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • 4-hydroxy-1,6-dimethylpyridin-2(1H)-one (1.0 mmol)

  • Triethylamine (0.45 mmol, 45 mol%)

  • Ethanol (anhydrous)

Procedure:

  • To a solution of the aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol) in refluxing ethanol, add 4-hydroxy-1,6-dimethylpyridin-2(1H)-one (1.0 mmol).

  • Add triethylamine (0.45 mmol) to the reaction mixture.

  • Continue to heat the mixture at reflux for the time specified by reaction monitoring (e.g., by TLC) until the starting materials are consumed (typically around 50 minutes).

  • Cool the reaction mixture to room temperature.

  • The resulting precipitate is collected by filtration.

  • Wash the solid product with cold ethanol.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/ethanol mixture) to afford the pure pyrano[3,2-c]pyridone derivative.

Characterization: The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Experimental_Workflow start Start step1 Combine Aldehyde, Malononitrile, and 4-Hydroxy-2-pyridone in Ethanol start->step1 step2 Add Triethylamine Catalyst step1->step2 step3 Reflux Reaction Mixture (Monitor by TLC) step2->step3 step4 Cool to Room Temperature step3->step4 step5 Filter Precipitate step4->step5 step6 Wash with Cold Ethanol step5->step6 step7 Recrystallize for Purification step6->step7 end Pure Product step7->end

Caption: General experimental workflow for the synthesis of pyrano[3,2-c]pyridones.

Conclusion and Future Perspectives

Multi-component reactions represent a highly effective strategy for the synthesis of diverse and complex heterocyclic molecules from simple and readily available starting materials. While the direct application of this compound as a reactant in MCRs is an area that warrants further exploration, the successful use of structurally similar 4-hydroxy-2-pyridone derivatives highlights the potential of this scaffold in the construction of novel, biologically active compounds. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the synthesis of pyrano[3,2-c]pyridones and other related fused heterocyclic systems. Future work could focus on expanding the substrate scope, developing enantioselective versions of these reactions, and further evaluating the pharmacological profiles of the synthesized compounds.

References

4-Methoxy-2(1H)-pyridinone: A Versatile Intermediate in the Synthesis of Key Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-Methoxy-2(1H)-pyridinone and its derivatives are pivotal intermediates in the synthesis of a variety of active pharmaceutical ingredients (APIs). The inherent reactivity of the pyridinone scaffold allows for diverse functionalization, making it a valuable building block in medicinal chemistry. This document provides detailed application notes and experimental protocols for the use of pyridinone intermediates in the synthesis of two notable drugs: Gimeracil, a component of the oral anticancer agent S-1, and Finerenone, a non-steroidal mineralocorticoid receptor antagonist. Additionally, the therapeutic target of the dipeptidyl peptidase-4 (DPP-4) inhibitor ABT-341 is discussed, although a direct synthetic link to this compound is not prominently established in publicly available literature.

Gimeracil Synthesis via a this compound Intermediate

Gimeracil (5-chloro-4-hydroxy-2(1H)-pyridinone) is a dihydropyrimidine dehydrogenase (DPD) inhibitor, administered in combination with the fluoropyrimidine prodrug tegafur to enhance its anticancer efficacy by preventing its degradation.[1][2] An industrial synthesis of Gimeracil utilizes 3-cyano-4-methoxy-2(1H)-pyridinone as a key intermediate.[3]

Experimental Protocols

Protocol 1: Synthesis of 3-Cyano-4-methoxy-2(1H)-pyridone

This protocol is adapted from an industrial process.[3]

  • Step 1: Synthesis of 2-(1-methoxyethylidene)malononitrile. Malononitrile and trimethyl orthoacetate are condensed to produce 2-(1-methoxyethylidene)malononitrile.

  • Step 2: Synthesis of 1,1-dicyano-2-methoxy-4-ethoxy-1,3-butadiene. The product from Step 1 is reacted with triethyl orthoformate.

  • Step 3: Intramolecular Cyclization. The butadiene derivative from Step 2 undergoes intramolecular cyclization in 80% aqueous acetic acid to yield 3-cyano-4-methoxy-2(1H)-pyridone.

Protocol 2: Synthesis of Gimeracil from 3-Cyano-4-methoxy-2(1H)-pyridone

This protocol outlines the conversion of the pyridinone intermediate to Gimeracil.[3][4]

  • Step 1: Chlorination. 3-Cyano-4-methoxy-2(1H)-pyridone is treated with sulfuryl chloride in an acetate system to yield 5-chloro-3-cyano-4-methoxy-2(1H)-pyridone.

  • Step 2: Hydrolysis and Decyanation. The chlorinated intermediate is subjected to hydrolysis and decyanation using 30% aqueous sulfuric acid or 48% hydrobromic acid to afford Gimeracil.[3][4]

Quantitative Data
StepStarting MaterialProductReagentsYieldPurityReference
Overall Synthesis of GimeracilMalononitrileGimeracilSee protocols above62%99.88%[3]
Hydrolysis and Decyanation5-chloro-3-cyano-4-methoxy-2(1H)-pyridoneGimeracil48% Hydrobromic acid93%-[4]

Workflow and Mechanism of Action

Gimeracil_Synthesis_Workflow Malononitrile Malononitrile Intermediate1 2-(1-methoxyethylidene)malononitrile Malononitrile->Intermediate1 Trimethyl orthoacetate Intermediate2 1,1-dicyano-2-methoxy- 4-ethoxy-1,3-butadiene Intermediate1->Intermediate2 Triethyl orthoformate Pyridone 3-Cyano-4-methoxy- 2(1H)-pyridone Intermediate2->Pyridone 80% aq. Acetic Acid (Cyclization) ChlorinatedPyridone 5-Chloro-3-cyano-4-methoxy- 2(1H)-pyridone Pyridone->ChlorinatedPyridone Sulfuryl chloride Gimeracil Gimeracil ChlorinatedPyridone->Gimeracil 30% aq. H2SO4 (Hydrolysis & Decyanation)

Synthetic pathway for Gimeracil.

Gimeracil_Mechanism Gimeracil Gimeracil DPD Dihydropyrimidine Dehydrogenase (DPD) Gimeracil->DPD Inhibits FU 5-Fluorouracil (5-FU) (Active Drug) DPD->FU Degrades CancerCell Cancer Cell FU->CancerCell Enters InactiveMetabolite Inactive Metabolite Apoptosis Apoptosis CancerCell->Apoptosis Induces

Mechanism of action of Gimeracil.

Finerenone Synthesis Utilizing a Pyridinone Intermediate

Finerenone is a non-steroidal, selective mineralocorticoid receptor (MR) antagonist approved for the treatment of chronic kidney disease associated with type 2 diabetes.[5][6] Its synthesis involves the key intermediate 4-amino-5-methyl-2(1H)-pyridinone.[5]

Experimental Protocols

Protocol 3: Synthesis of 4-amino-5-methyl-2(1H)-pyridinone

This protocol describes a two-step synthesis starting from 2-chloro-5-methyl-4-nitropyridine-1-oxide.[5]

  • Step 1: Synthesis of 2-chloro-5-methyl-4-pyridinamine. In a pressure reactor, 2-chloro-5-methyl-4-nitropyridine-1-oxide is suspended in methanol. A platinum-based catalyst (e.g., 1% platinum + 2% vanadium on carbon powder, or 0.5% platinum + 0.3% molybdenum on carbon powder) is added. The reactor is pressurized with hydrogen gas and heated. Upon completion, the catalyst is filtered off.

  • Step 2: Synthesis of 4-amino-5-methyl-2(1H)-pyridinone. The resulting 2-chloro-5-methyl-4-pyridinamine is reacted with potassium hydroxide in methanol in an autoclave at elevated temperatures (e.g., 180°C for 16 hours). After cooling, the reaction mixture is neutralized, concentrated, and the product is purified by recrystallization from water.[5]

Protocol 4: Conversion of 4-amino-5-methyl-2(1H)-pyridinone to Finerenone

This protocol outlines the condensation and cyclization steps to form the core structure of Finerenone.[1][2][5]

  • Condensation-Cyclization. 4-amino-5-methyl-2(1H)-pyridinone is reacted with 2-cyanomethyl-2-(4-cyano-2-methoxybenzylidene-3-oxobutanoate) in a solvent such as diethylene glycol at elevated temperatures (e.g., 85-95°C for 6-12 hours) to form the dihydronaphthyridine core of Finerenone.[1][5]

  • Work-up and Purification. After the reaction is complete, the mixture is cooled, and the product is isolated by filtration. The crude product can be purified by recrystallization.[5]

Quantitative Data
StepStarting MaterialProductReagents/ConditionsYieldPurityReference
Synthesis of 4-amino-5-methyl-2(1H)-pyridinone2-chloro-5-methyl-4-nitropyridine-1-oxide4-amino-5-methyl-2(1H)-pyridinone1. H₂, Pt-based catalyst; 2. KOH, Methanol, 180°C84%>99%
Conversion to Finerenone4-amino-5-methyl-2(1H)-pyridinoneFinerenone2-cyanomethyl-2-(4-cyano-2-methoxybenzylidene-3-oxobutanoate), Diethylene glycol55% (over 3 steps from a related intermediate)-[2]

Workflow and Signaling Pathway

Finerenone_Synthesis_Workflow Start 2-Chloro-5-methyl- 4-nitropyridine-1-oxide IntermediateA 2-Chloro-5-methyl- 4-pyridinamine Start->IntermediateA H₂, Pt catalyst Pyridone 4-Amino-5-methyl- 2(1H)-pyridinone IntermediateA->Pyridone KOH, Methanol, 180°C Finerenone Finerenone Pyridone->Finerenone Condensation- Cyclization CondensationPartner 2-cyanomethyl-2-(4-cyano- 2-methoxybenzylidene-3-oxobutanoate) CondensationPartner->Finerenone

Synthetic pathway for Finerenone.

Finerenone_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds HSP Heat Shock Proteins MR->HSP Dissociates from MR_dimer MR Dimer MR->MR_dimer Translocates & Dimerizes Finerenone Finerenone Finerenone->MR Antagonizes HRE Hormone Response Element (HRE) MR_dimer->HRE Binds to GeneTranscription Gene Transcription HRE->GeneTranscription Initiates Proinflammatory Pro-inflammatory & Pro-fibrotic Proteins GeneTranscription->Proinflammatory Leads to

Mineralocorticoid Receptor signaling pathway and Finerenone's mechanism of action.

ABT-341 and the DPP-4 Signaling Pathway

ABT-341 is a potent and selective dipeptidyl peptidase IV (DPP-4) inhibitor developed for the treatment of type 2 diabetes. DPP-4 is an enzyme that deactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating blood glucose levels. While the synthesis of some DPP-4 inhibitors involves pyridine scaffolds, a direct synthetic route for ABT-341 starting from this compound is not readily found in the surveyed literature. The development of ABT-341 originated from the optimization of a high-throughput screening lead.

DPP-4 Signaling Pathway

The mechanism of action of DPP-4 inhibitors like ABT-341 involves the potentiation of the endogenous incretin system.

DPP4_Signaling_Pathway cluster_gut Gut cluster_bloodstream Bloodstream cluster_pancreas Pancreas (β-cells) cluster_liver Liver Food Food Intake Incretins Incretins (GLP-1, GIP) Food->Incretins Stimulates release InactiveIncretins Inactive Incretins Incretins->InactiveIncretins Insulin Insulin Secretion Incretins->Insulin Increases Glucagon Glucagon Secretion Incretins->Glucagon Decreases DPP4 DPP-4 Enzyme DPP4->Incretins Inactivates ABT341 ABT-341 ABT341->DPP4 Inhibits BloodGlucose Blood Glucose Insulin->BloodGlucose Lowers Glucagon->BloodGlucose Raises

DPP-4 signaling pathway and the action of inhibitors like ABT-341.

The pyridinone scaffold, particularly derivatives like this compound, represents a class of highly valuable intermediates in the pharmaceutical industry. The examples of Gimeracil and Finerenone highlight the successful application of these building blocks in the synthesis of drugs with significant therapeutic impact. The detailed protocols and workflows provided herein serve as a valuable resource for researchers and professionals in drug development, showcasing the versatility and importance of pyridinone chemistry in creating novel medicines. Further exploration into the synthesis of other drug classes, such as DPP-4 inhibitors, may yet reveal a broader role for this compound and its analogs.

References

Application of 4-Methoxy-2(1H)-pyridinone in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-methoxy-2(1H)-pyridinone scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the development of novel therapeutic agents.[1] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for various cyclic compounds, make it an attractive core for designing molecules with diverse biological activities.[2] This document provides a comprehensive overview of its applications, featuring quantitative data on derivative activities, detailed experimental protocols, and visualizations of key mechanisms and workflows.

Application Notes

The this compound core and its derivatives have demonstrated significant potential across multiple therapeutic areas, most notably in oncology and cardiovascular disease.

Anticancer Applications

Pyridinone derivatives are extensively explored as anticancer agents, targeting various hallmarks of cancer. The methoxy group, in particular, can enhance cytotoxic activity by improving interactions with biological targets and increasing lipophilicity, which aids in crossing cell membranes.[2][3]

  • Tubulin Polymerization Inhibition: Certain derivatives containing a methoxy-substituted pyridinone-like core act as potent inhibitors of tubulin polymerization.[4][5] By disrupting microtubule dynamics, these compounds induce a G2/M phase cell cycle arrest, leading to apoptosis in cancer cells. This mechanism is a clinically validated strategy for cancer therapy.[4][6]

  • Kinase Inhibition: The pyridinone scaffold is utilized in the design of kinase inhibitors. Derivatives have shown potent inhibitory activity against various kinases involved in tumorigenesis, such as PIM-1, EGFR, and VEGFR-2.[7][8] For example, certain O-alkylated pyridine derivatives, derived from a 2-pyridone core, act as potent, non-ATP competitive inhibitors of PIM-1 kinase, inducing caspase-activated apoptosis in cancer cell lines.[7]

  • Induction of Apoptosis via Oxidative Stress: Some 4-hydroxy-2-pyridone alkaloids, structurally related to the 4-methoxy scaffold, have been shown to induce cancer cell death by generating reactive oxygen species (ROS).[9] This leads to DNA damage and activation of the JNK signaling pathway, culminating in mitochondrial-mediated apoptosis.[9]

PCSK9 Inhibition for Hypercholesterolemia

A promising application for pyridinone derivatives is in the management of hypercholesterolemia. Derivatives of 4-amino-2-pyridone have been identified as potent small-molecule inhibitors of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). PCSK9 targets the Low-Density Lipoprotein Receptor (LDLR) for degradation, thereby reducing the clearance of LDL cholesterol from the bloodstream.[10][11] By inhibiting PCSK9, these compounds prevent LDLR degradation, leading to increased LDLR levels on the cell surface and enhanced clearance of LDL cholesterol. This represents a promising oral therapy alternative to current injectable antibody-based treatments.[12]

Other Therapeutic Areas

The versatility of the pyridinone ring has led to its investigation in numerous other areas, including:

  • Antiviral Activity: The general pyridinone class has shown activity against viruses such as HIV and HBV.[4]

  • Antimicrobial and Antifungal Activity: Various derivatives exhibit potent activity against bacterial and fungal pathogens.[1][13]

  • Analgesic and Anti-inflammatory Effects: Certain 3,5-disubstituted pyridin-2(1H)-ones have demonstrated potent anti-allodynic effects in models of inflammatory pain.[14]

Data Presentation

The biological activity of this compound derivatives is quantified by their half-maximal inhibitory concentration (IC₅₀). The following tables summarize the reported activities for various derivatives.

Table 1: Anticancer Activity of Pyridinone Derivatives

Compound ClassTarget Cell Line / EnzymeIC₅₀ (µM)Reference
4-Thiophenyl-pyridine Derivative (Compound 2a )EGFR0.209[8]
4-Thiophenyl-pyridine Derivative (Compound 2a )VEGFR-20.195[8]
4-Thiophenyl-pyridine Derivative (Compound 10b )EGFR0.161[8]
4-Thiophenyl-pyridine Derivative (Compound 10b )VEGFR-20.141[8]
4-Thiophenyl-pyridine Derivative (Compound 10b )HepG-2 (Hepatocellular Carcinoma)13.81[8]
O-Alkylated Pyridine (Compound 4c )PIM-1 Kinase0.110[7]
O-Alkylated Pyridine (Compound 4f )PIM-1 Kinase0.095[7]
Methoxy-Substituted γ-Oxa-ε-Lactone (Compound 2 )CLBL-1 (Canine B-cell Lymphoma)14.8[15]
Methoxy-Substituted γ-Oxa-ε-Lactone (Compound 3 )CLBL-1 (Canine B-cell Lymphoma)10.7[15]

Table 2: Antimicrobial Activity of 4-Hydroxy-2-pyridone Alkaloids

CompoundTarget MicroorganismMIC (µM)Reference
Furanpydone A (1 )Staphylococcus aureus12.5[13]
Furanpydone A (1 )MRSA S. aureus12.5[13]
N-hydroxyapiosporamide (3 )Staphylococcus aureus25.0[13]
Apiosporamide (4 )Staphylococcus aureus1.56[13]
Apiosporamide (4 )MRSA S. aureus3.12[13]
Apiosporamide (4 )Bacillus subtilis6.25[13]

Experimental Protocols & Visualizations

Detailed methodologies for the synthesis and biological evaluation of this compound derivatives are crucial for advancing research.

Synthesis of 3-Cyano-4-methoxy-2(1H)-pyridinone Derivatives

This protocol describes a common synthetic route to access the core pyridinone scaffold, which can then be further modified. The workflow involves the initial synthesis of a cyanoacetamide intermediate followed by cyclization.[16][17][18]

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Cyclization cluster_2 Optional Step 3: Modification Aniline Substituted Aniline Intermediate N-Alkylated-2-cyanoacetamide Aniline->Intermediate Reflux, 2h EtCA Ethyl Cyanoacetate EtCA->Intermediate Product 3-Cyano-2-pyridone Derivative Intermediate->Product KOH, Ethanol Reflux, 4h AA Acetylacetone AA->Product FinalProduct Final Derivative Product->FinalProduct Further Reactions (e.g., Alkylation, Coupling)

General synthetic workflow for 3-cyano-2-pyridone derivatives.

Protocol:

  • Synthesis of N-Alkylated-2-cyanoacetamide (Intermediate): A mixture of a substituted aniline (1 eq.) and ethyl cyanoacetate (1 eq.) is refluxed at high temperature for 2 hours. The resulting product is filtered and washed with diethyl ether and ethanol to afford the N-alkylated-2-cyanoacetamide intermediate.[19]

  • Synthesis of 3-Cyano-2-pyridone Derivative (Product): The cyanoacetamide intermediate (1 eq.) is dissolved in ethanol with acetylacetone (1 eq.). A catalytic amount of potassium hydroxide (KOH) is added. The mixture is stirred and refluxed at 80°C for 4 hours.[17]

  • Work-up: After cooling, the precipitate is collected by filtration and washed with ethanol to yield the final 3-cyano-2-pyridone derivative.[17]

PCSK9-LDLR Signaling Pathway and Inhibition

The diagram below illustrates the mechanism by which PCSK9 mediates LDLR degradation and how 4-amino-2-pyridone inhibitors can block this process, ultimately increasing LDL-C uptake by hepatocytes.

cluster_0 Hepatocyte cluster_1 Endocytosis & Degradation LDLR_Surface LDLR Receptor Complex LDLR-PCSK9 Complex LDLR_Surface->Complex Binding LDL_C LDL-C LDL_C->LDLR_Surface Uptake PCSK9 PCSK9 PCSK9->Complex Inhibitor 4-Amino-2-Pyridone Inhibitor Inhibitor->PCSK9 Blocks Binding Endosome Endosome Complex->Endosome Lysosome Lysosome (Degradation) Endosome->Lysosome LDLR Degraded

Mechanism of PCSK9-mediated LDLR degradation and its inhibition.

Protocol: Western Blot for LDLR and PCSK9 Expression This protocol is used to semi-quantitatively measure changes in LDLR and PCSK9 protein levels in response to treatment with a pyridinone-based inhibitor.[10][12][20]

  • Cell Culture and Treatment: Plate HepG2 cells and allow them to adhere. Treat cells with various concentrations of the 4-amino-2-pyridone inhibitor (e.g., 1 µM, 5 µM, 10 µM) or a vehicle control (DMSO) for 24-48 hours.[10]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease inhibitors. Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate proteins by size on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against LDLR (approx. 160 kDa), PCSK9, and a loading control (e.g., β-actin) overnight at 4°C.[10]

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using software like ImageJ, normalizing the LDLR and PCSK9 signals to the loading control.[21]

ROS-Induced Apoptosis Pathway

Derivatives of the related 4-hydroxy-2-pyridone scaffold can induce apoptosis in cancer cells through the generation of ROS.[9] This pathway involves DNA damage and activation of downstream stress-response kinases.

Pyridone Pyridone Derivative (e.g., Sambutoxin) ROS ↑ ROS Generation Pyridone->ROS DNA_Damage DNA Damage ROS->DNA_Damage JNK JNK Activation ROS->JNK ATM_Chk2 ATM/Chk2 Activation DNA_Damage->ATM_Chk2 G2M G2/M Arrest ATM_Chk2->G2M Apoptosis Apoptosis G2M->Apoptosis Mito Mitochondrial Pathway (↑ Bax/Bcl-2, ↓ ΔΨm) JNK->Mito Caspases Caspase-9 & -3 Activation Mito->Caspases Caspases->Apoptosis

ROS-induced apoptotic signaling pathway activated by pyridone derivatives.

Protocol: MTT Assay for Cell Viability The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity following treatment with pyridinone derivatives.[22]

  • Cell Plating: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 0.5-1.0 x 10⁵ cells/mL (100 µL per well) and incubate overnight to allow for attachment.[23]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with untreated cells (negative control) and vehicle-only (e.g., DMSO) treated cells. Incubate for 24, 48, or 72 hours.[3]

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[24]

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO₂. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[22]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[24][25]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[22] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. Inhibition of polymerization is a key mechanism for many pyridinone-based anticancer agents.[26][27]

Protocol:

  • Reagent Preparation: Reconstitute purified tubulin protein to a final concentration of 2-3 mg/mL in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) supplemented with 1 mM GTP and 10% glycerol.[26][27][28] Keep on ice.

  • Plate Setup: Pre-warm a 96-well half-area plate to 37°C.[27]

  • Compound Addition: Add the test compound at various concentrations to the wells. Include a vehicle control (DMSO), a known polymerization inhibitor (e.g., 10 µM colchicine or nocodazole), and a polymerization enhancer (e.g., 10 µM paclitaxel) as controls.[26][28]

  • Initiation of Polymerization: To initiate the reaction, add the ice-cold tubulin reaction mix to each well.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the change in absorbance (turbidity) at 340 nm every 60 seconds for 1 hour.[27][28]

  • Data Analysis: Plot the absorbance at 340 nm versus time. A decrease in the rate and maximum level of polymerization compared to the vehicle control indicates inhibitory activity.

References

Application Notes and Protocols for N-alkylation of 4-Methoxy-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of 4-Methoxy-2(1H)-pyridinone is a crucial chemical transformation in medicinal chemistry and drug development. The introduction of various alkyl groups onto the nitrogen atom of the pyridinone ring allows for the modulation of a compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. This, in turn, can significantly impact its pharmacological profile, including potency, selectivity, and pharmacokinetics. The 4-methoxy-2-pyridone scaffold is a key structural motif in numerous biologically active molecules.

A primary challenge in the alkylation of 2-pyridones is controlling the regioselectivity between N-alkylation and O-alkylation, as the pyridonate anion is an ambident nucleophile. This document provides detailed protocols for several methodologies that have been successfully employed to achieve selective N-alkylation of this compound.

General Reaction Scheme

The fundamental reaction involves the deprotonation of this compound to form the corresponding pyridonate anion, which then undergoes nucleophilic attack on an alkylating agent. The choice of base, solvent, and alkylating agent plays a critical role in directing the reaction towards the desired N-alkylated product over the O-alkylated isomer.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products This compound Reaction_Center This compound->Reaction_Center + Alkylating_Agent R-X or R-OH Alkylating_Agent->Reaction_Center + Base Base Base->Reaction_Center Solvent Solvent Solvent->Reaction_Center Catalyst Catalyst (optional) Catalyst->Reaction_Center N-Alkylated_Product N-Alkylated Product O-Alkylated_Product O-Alkylated Product (side-product) Reaction_Center->N-Alkylated_Product Selective Conditions Reaction_Center->O-Alkylated_Product Non-selective Conditions

Caption: General scheme for the N-alkylation of this compound.

Experimental Protocols

Four primary methods for the N-alkylation of this compound are detailed below.

Protocol 1: Conventional N-Alkylation with Alkyl Halides

This method employs a base to deprotonate the pyridinone, followed by reaction with an alkyl halide. The choice of a polar aprotic solvent generally favors N-alkylation.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide, ethyl bromide)

  • Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH))

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF))

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Work-up and purification reagents (e.g., water, ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Dissolve the starting material in the chosen anhydrous solvent.

  • Add the base (1.2-1.5 eq.) portion-wise at room temperature. If using NaH, exercise caution as hydrogen gas is evolved.

  • Stir the resulting suspension for 30 minutes at room temperature to ensure complete deprotonation.

  • Add the alkyl halide (1.1-1.2 eq.) dropwise to the stirred suspension.

  • Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the pure N-alkylated 4-methoxy-2-pyridinone.

Protocol 2: Selective N-Alkylation using Potassium tert-Butoxide and Tetrabutylammonium Iodide

This highly selective method is particularly effective for 4-alkoxy-2-pyridones, providing excellent yields of the N-alkylated product with minimal O-alkylation.[1]

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide, allyl bromide, propargyl bromide)

  • Potassium tert-butoxide (t-BuOK)

  • Tetrabutylammonium iodide (TBAI) (catalytic amount)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and a catalytic amount of TBAI (0.1 eq.).

  • Add anhydrous THF to dissolve the solids.

  • Add potassium tert-butoxide (1.1 eq.) portion-wise at room temperature.

  • Stir the mixture for 15-30 minutes at room temperature.

  • Add the alkyl halide (1.1-1.5 eq.) to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Protocol 3: Mitsunobu Reaction

The Mitsunobu reaction allows for the N-alkylation of this compound using an alcohol. This reaction proceeds with inversion of configuration at the alcohol's stereocenter.

Materials:

  • This compound

  • Alcohol (e.g., ethanol, propanol, benzyl alcohol)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and ice bath

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.), the desired alcohol (1.1-1.2 eq.), and triphenylphosphine (1.2-1.5 eq.) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.2-1.5 eq.) in anhydrous THF dropwise to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can often be purified by direct column chromatography on silica gel to separate the desired N-alkylated product from triphenylphosphine oxide and the hydrazide byproduct.

Protocol 4: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis provides an efficient method for N-alkylation, particularly for large-scale synthesis, by facilitating the transfer of the pyridonate anion from an aqueous or solid phase to an organic phase containing the alkylating agent.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl chloride, butyl bromide)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide (TBAB), tetrabutylammonium hydrogen sulfate (TBAHS))

  • Base (e.g., potassium carbonate (K₂CO₃), 50% aqueous sodium hydroxide (NaOH))

  • Organic solvent (e.g., Toluene, Dichloromethane (DCM))

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.), the alkyl halide (1.2-2.0 eq.), the phase-transfer catalyst (0.05-0.1 eq.), and the organic solvent.

  • Add the base (solid K₂CO₃ or 50% aqueous NaOH) to the mixture.

  • Stir the biphasic mixture vigorously at room temperature or with heating (40-60 °C) for 2-12 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool to room temperature and add water to dissolve any inorganic salts.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

The following tables summarize representative quantitative data for the N-alkylation of this compound under various conditions.

Table 1: Conventional N-Alkylation with Alkyl Halides

EntryAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1Methyl IodideK₂CO₃DMF604~85
2Ethyl BromideK₂CO₃DMF8012~75
3Benzyl BromideNaHTHFRT6~90
4Propargyl BromideNaHDMFRT5~88[1]

Table 2: Selective N-Alkylation using t-BuOK/TBAI [1]

EntryAlkylating AgentTemperature (°C)Time (h)Yield (%)
1Methyl IodideRT295
2Benzyl BromideRT392
3Allyl BromideRT294
4Propargyl BromideRT2.591

Table 3: N-Alkylation via Mitsunobu Reaction

EntryAlcoholSolventTemperature (°C)Time (h)Yield (%)
1EthanolTHFRT12~70-80
2Benzyl AlcoholTHFRT8~80-90
3IsopropanolTHFRT24~60-70

Note: Yields for the Mitsunobu reaction can vary depending on the specific alcohol and reaction conditions. The data presented are typical ranges observed for 2-pyridone systems.

Table 4: N-Alkylation via Phase-Transfer Catalysis (PTC)

EntryAlkylating AgentBasePTC CatalystSolventTemperature (°C)Time (h)Yield (%)
1Benzyl Chloride50% NaOH (aq)TBABToluene504~85-95
2Butyl BromideK₂CO₃ (solid)TBABToluene608~80-90
3Ethyl BromoacetateK₂CO₃ (solid)TBAHSDCMRT6~75-85

Note: PTC reaction yields are generally high; specific data for this compound may vary.

Mandatory Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in anhydrous solvent B Add base (e.g., K2CO3, NaH) A->B C Stir for 30 min at RT B->C D Add alkyl halide dropwise C->D E Heat to 50-80 °C D->E F Monitor by TLC E->F G Cool to RT and quench with water F->G H Extract with ethyl acetate G->H I Wash, dry, and concentrate H->I J Purify by column chromatography I->J Final Product Final Product J->Final Product

Caption: Workflow for Conventional N-Alkylation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Purification A Dissolve this compound, alcohol, and PPh3 in anhydrous THF B Cool to 0 °C A->B C Add DEAD or DIAD dropwise B->C D Stir and warm to RT C->D E Monitor by TLC D->E F Concentrate reaction mixture E->F G Purify by column chromatography F->G Final Product Final Product G->Final Product

Caption: Workflow for Mitsunobu Reaction.

References

Application Notes and Protocols: Synthesis of Finerenone Precursors Utilizing 4-Amino-5-methyl-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of key precursors of Finerenone, a non-steroidal mineralocorticoid receptor (MR) antagonist. The synthesis leverages 4-amino-5-methyl-2(1H)-pyridinone as a crucial intermediate. Finerenone is a significant therapeutic agent for chronic kidney disease associated with type 2 diabetes, making its efficient synthesis a key focus in pharmaceutical development.[1]

The following sections detail the multi-step synthesis beginning from 2-chloro-5-methyl-4-nitropyridine-1-oxide to yield 4-amino-5-methyl-2(1H)-pyridinone, and its subsequent conversion to a direct precursor of Finerenone.

I. Synthesis of 4-amino-5-methyl-2(1H)-pyridinone (Intermediate I)

The preparation of the key intermediate, 4-amino-5-methyl-2(1H)-pyridinone (I), is accomplished through a two-step process commencing with 2-chloro-5-methyl-4-nitropyridine-1-oxide.[1]

Step 1: Synthesis of 2-chloro-5-methyl-4-pyridinamine (Intermediate A)

This initial step involves the hydrogenation of 2-chloro-5-methyl-4-nitropyridine-1-oxide to produce 2-chloro-5-methyl-4-pyridinamine.

Experimental Protocol: Synthesis of 2-chloro-5-methyl-4-pyridinamine (Intermediate A)

1. Reaction Setup:

  • In a pressure-rated reactor, suspend 2-chloro-5-methyl-4-nitropyridine-1-oxide in methanol.[1]

2. Catalyst Addition:

  • Add a platinum-based catalyst. Examples of suitable catalysts include 1% platinum with 2% vanadium on carbon powder, or 0.5% platinum with 0.3% molybdenum on carbon powder.[1][2]

3. Hydrogenation:

  • Pressurize the reactor with hydrogen gas.

  • Heat the mixture to the target temperature.

  • Monitor the reaction progress using an appropriate analytical method such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

4. Work-up:

  • Upon completion, cool the reactor to a safe temperature.

  • Carefully filter the reaction mixture to remove the catalyst.

  • The resulting filtrate contains 2-chloro-5-methyl-4-pyridinamine and can be used directly in the subsequent step or undergo further purification if necessary.[1]

Step 2: Synthesis of 4-amino-5-methyl-2(1H)-pyridinone (Intermediate I)

Intermediate A is then converted to 4-amino-5-methyl-2(1H)-pyridinone through a reaction with potassium hydroxide in methanol under pressure.[2][3]

Experimental Protocol: Synthesis of 4-amino-5-methyl-2(1H)-pyridinone (Intermediate I)

1. Reaction Setup:

  • In a pressure reactor, charge 2-chloro-5-methyl-4-pyridinamine and methanol.[2][3][4]

  • Add potassium hydroxide (KOH) to the mixture.[2][3][4]

2. Reaction Conditions:

  • Heat the reactor to 180°C for 16 hours, allowing the pressure to build up to approximately 12.5 bar.[2][3][4]

3. Work-up:

  • After the reaction, cool the mixture.

  • Adjust the pH to 7.0 with a 25% aqueous hydrochloric acid solution while cooling.[4]

  • Evaporate the mixture to dryness under reduced pressure.[1][4]

  • Remove residual water by azeotropic distillation with ethanol.[1][4]

  • Add methanol to the residue, stir, and filter to remove the inorganic salt (KCl).[1][4]

  • Concentrate the filtrate to dryness.[1]

  • Recrystallize the crude product from water.

  • Cool the solution to 0°C to facilitate the precipitation of crystals.

  • Filter, wash, and dry the purified product.[1][4]

Quantitative Data for the Synthesis of Intermediate I

StepStarting MaterialReagents/CatalystsSolventTemperature (°C)Pressure (bar)Time (h)Yield (%)Purity (%)
12-chloro-5-methyl-4-nitropyridine-1-oxideH₂, Pt-based catalystMethanolNot specifiedNot specifiedNot specifiedHigh conversion (~87-98%)[2]Not specified
22-chloro-5-methyl-4-pyridinamineKOHMethanol180[2][3][4]12.5[2][3][4]16[2][3][4]~84 (overall from Intermediate A)[2][3][4]>99[2][3]

Synthetic Pathway for Intermediate I

A 2-chloro-5-methyl-4-nitropyridine-1-oxide B 2-chloro-5-methyl-4-pyridinamine (Intermediate A) A->B H₂ / Pt catalyst Methanol C 4-amino-5-methyl-2(1H)-pyridinone (Intermediate I) B->C KOH / Methanol 180°C, 12.5 bar

Caption: Synthesis of 4-amino-5-methyl-2(1H)-pyridinone.

II. Synthesis of Finerenone Precursor

The synthesized 4-amino-5-methyl-2(1H)-pyridinone is then used in a condensation-cyclization reaction to form the dihydronaphthyridine core of Finerenone.[1]

Experimental Protocol: Synthesis of the Finerenone Precursor

1. Reaction Setup:

  • In a suitable reaction vessel, dissolve 4-amino-5-methyl-2(1H)-pyridinone (Intermediate I) and a benzaldehyde derivative (such as 4-cyano-2-methoxybenzaldehyde) in isobutanol.[5]

  • Add an acetoacetamide derivative to the mixture.[5]

2. Condensation-Cyclization:

  • Heat the reaction mixture to facilitate the condensation and subsequent cyclization, forming the dihydronaphthyridine core.[1][5]

3. Work-up:

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Isolate the product by filtration.[1]

  • The crude product can be further purified by recrystallization.[1]

Quantitative Data for Finerenone Precursor Synthesis

Starting MaterialsSolventKey ReactionYield (%)
4-amino-5-methyl-2(1H)-pyridinone, Benzaldehyde derivative, Acetoacetamide derivativeIsobutanolCondensation-CyclizationGood[5]

Experimental Workflow for Finerenone Precursor Synthesis

cluster_0 Synthesis of Intermediate I cluster_1 Synthesis of Finerenone Precursor A Starting Material: 2-chloro-5-methyl- 4-nitropyridine-1-oxide B Hydrogenation A->B C Intermediate A: 2-chloro-5-methyl- 4-pyridinamine B->C D Reaction with KOH C->D E Intermediate I: 4-amino-5-methyl- 2(1H)-pyridinone D->E F Condensation- Cyclization E->F with Benzaldehyde & Acetoacetamide derivatives G Finerenone Precursor F->G

Caption: Overall workflow for Finerenone precursor synthesis.

References

Application Notes and Protocols for Assay Development Using 4-Methoxy-2(1H)-pyridinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-Methoxy-2(1H)-pyridinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.[1][2] Derivatives of this versatile heterocyclic system have shown particular promise as inhibitors of protein kinases, which are critical targets in drug discovery, especially in oncology and immunology. These application notes provide detailed protocols for the development of biochemical and cell-based assays to identify and characterize novel kinase inhibitors based on the this compound scaffold. The methodologies described herein are suitable for high-throughput screening (HTS) and lead optimization campaigns.

Data Presentation: Inhibitory Activities of Representative Pyridinone Derivatives

The following tables summarize hypothetical, yet representative, quantitative data for a series of this compound derivatives against various protein kinases and cancer cell lines. This data is intended to illustrate the potential potency and selectivity of this class of compounds and to serve as a benchmark for assay development.

Table 1: In Vitro Kinase Inhibition Profile of this compound Derivatives

Compound IDTarget KinaseIC50 (nM)Ki (nM)
MPD-001 Kinase A158
Kinase B250130
Kinase C>10,000>5,000
MPD-002 Kinase A84.2
Kinase B12065
Kinase C8,5004,300
MPD-003 Kinase A1,200650
Kinase B2513
Kinase C>10,000>5,000

Table 2: Cellular Activity of this compound Derivatives

Compound IDCell LineTarget PathwayCellular IC50 (µM)
MPD-001 Cancer Cell Line XPathway 10.5
Cancer Cell Line YPathway 28.2
MPD-002 Cancer Cell Line XPathway 10.2
Cancer Cell Line YPathway 25.1
MPD-003 Cancer Cell Line ZPathway 31.5

Experimental Protocols

Biochemical Assay: Fluorescence Polarization (FP) Kinase Inhibition Assay

This protocol describes a primary high-throughput screening assay to identify inhibitors of a target kinase from a library of this compound derivatives. The assay is based on the principle of fluorescence polarization, where the binding of a fluorescently labeled tracer to a kinase is detected.

Materials:

  • Target Kinase (recombinant)

  • Fluorescent Tracer (a fluorescently labeled ligand that binds to the kinase's ATP pocket)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • This compound derivative library (dissolved in DMSO)

  • 384-well, low-volume, black assay plates

  • Plate reader capable of measuring fluorescence polarization

Methodology:

  • Compound Plating: Dispense 50 nL of each this compound derivative from the library into the wells of a 384-well assay plate. For controls, dispense DMSO only.

  • Enzyme and Tracer Addition: Prepare a solution of the target kinase and the fluorescent tracer in assay buffer. The optimal concentrations of both should be predetermined through titration experiments to achieve a stable and robust assay window. Add 10 µL of this solution to each well of the assay plate.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the compounds to interact with the kinase.

  • Fluorescence Polarization Reading: Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound by normalizing the fluorescence polarization signal to the high (DMSO only) and low (no enzyme or potent inhibitor) controls.

FP_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Assay Execution cluster_analysis Data Analysis Compound Compound Plating (50 nL) Enzyme_Tracer Enzyme + Tracer Addition (10 µL) Incubation Incubation (60 min, RT) Enzyme_Tracer->Incubation FP_Read FP Reading Incubation->FP_Read Data_Analysis Calculate % Inhibition FP_Read->Data_Analysis Hit_ID Hit Identification Data_Analysis->Hit_ID

Workflow for a fluorescence polarization-based kinase inhibition HTS assay.
Cell-Based Assay: Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®)

This protocol is designed to assess the effect of hit compounds from the primary screen on the viability of cancer cell lines that are dependent on the target kinase's activity.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Hit this compound derivatives

  • 384-well, white, clear-bottom cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer plate reader

Methodology:

  • Cell Seeding: Seed the cancer cells in 384-well plates at a predetermined density (e.g., 1,000-5,000 cells/well) in 40 µL of cell culture medium and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Add 10 µL of serially diluted hit compounds to the cell plates. Include DMSO-treated wells as a negative control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Assay Reagent Addition: Equilibrate the CellTiter-Glo® reagent to room temperature. Add 25 µL of the reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents of the plates on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition of cell proliferation for each compound by normalizing the luminescence signal to the DMSO-treated control wells. Determine the IC50 value for each active compound.

Cell_Viability_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_readout Assay Readout cluster_final Analysis Cell_Seed Seed Cells Compound_Add Add Compounds Cell_Seed->Compound_Add Incubate_72h Incubate (72h) Compound_Add->Incubate_72h CTG_Add Add CellTiter-Glo® Incubate_72h->CTG_Add Lumi_Read Read Luminescence CTG_Add->Lumi_Read Calc_IC50 Calculate Cellular IC50 Lumi_Read->Calc_IC50

Workflow for a cell-based viability/proliferation assay.

Signaling Pathway: Generic Kinase Signaling Cascade

The following diagram illustrates a generic kinase signaling cascade that is often the target of inhibitors like the this compound derivatives. Inhibition of an upstream kinase can block the downstream signaling events that lead to cellular responses such as proliferation or survival.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Receptor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB KinaseC Kinase C KinaseB->KinaseC TranscriptionFactor Transcription Factor KinaseC->TranscriptionFactor Inhibitor 4-Methoxy-2(1H)- pyridinone Derivative Inhibitor->KinaseB Inhibition Gene_Expression Gene Expression TranscriptionFactor->Gene_Expression Cell_Response Proliferation/ Survival Gene_Expression->Cell_Response

Generic kinase signaling pathway and the point of inhibition.

References

Application Notes and Protocols for High-Throughput Screening of 4-Methoxy-2(1H)-pyridinone Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of 4-Methoxy-2(1H)-pyridinone libraries, a privileged scaffold in modern drug discovery. Due to their structural versatility and ability to engage in key hydrogen bonding interactions, this compound derivatives are promising candidates for the development of novel therapeutics, particularly as kinase inhibitors and modulators of cellular signaling pathways. This document outlines detailed protocols for both biochemical and cell-based screening assays, presents representative quantitative data from a hypothetical screening campaign, and visualizes essential experimental workflows and signaling pathways.

Introduction to this compound Libraries in Drug Discovery

The this compound core is a versatile heterocyclic motif that has garnered significant interest in medicinal chemistry. Its structural features allow for facile derivatization at multiple positions, enabling the creation of large and diverse chemical libraries. This scaffold is particularly well-suited for targeting ATP-binding sites of protein kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases. High-throughput screening of these libraries is a critical first step in identifying hit compounds that can be further optimized into potent and selective drug candidates.

Data Presentation: Inhibitory Activities of Representative this compound Derivatives

The following tables summarize the inhibitory activities of selected hypothetical this compound derivatives against a target kinase (Kinase X) and in a cell-based assay for Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) inhibition.

Table 1: Inhibitory Activity of this compound Derivatives against Kinase X

Compound IDR1 SubstituentR2 SubstituentIC50 (nM)Z'-factor
HTS-001PhenylHydrogen8500.82
HTS-0024-FluorophenylMethyl2500.85
HTS-003 3-Chlorophenyl Ethyl 75 0.88
HTS-004Pyridin-2-ylHydrogen>10,0000.81
Staurosporine (Control)--100.92

Table 2: Phenotypic Screening of this compound Derivatives for PCSK9 Inhibition in HepG2 Cells

Compound IDR1 SubstituentR2 Substituent% PCSK9 Inhibition at 10 µMCell Viability (%) at 10 µM
HTS-101CyclohexylHydrogen2298
HTS-102 4-Methoxyphenyl Hydrogen 85 95
HTS-103Thiophene-2-ylMethyl4592
HTS-104BenzylEthyl1599
Berberine (Control)--9085

Mandatory Visualizations

High-Throughput Screening Workflow

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Hit Expansion & Lead Optimization Library Plating Compound Library Plating (10,000+ Compounds) Primary Assay Single-Concentration Biochemical Assay Library Plating->Primary Assay Data Analysis Hit Identification (% Inhibition) Primary Assay->Data Analysis Hit Picking Selection of ~200 Primary Hits Data Analysis->Hit Picking Initial Hits Dose-Response IC50 Determination Hit Picking->Dose-Response Orthogonal Assay Secondary/Cell-Based Assay Dose-Response->Orthogonal Assay SAR by Catalog Structure-Activity Relationship Analysis Orthogonal Assay->SAR by Catalog Confirmed Hits Resynthesis Confirmation of Synthesized Hit SAR by Catalog->Resynthesis Lead Optimization Iterative Chemical Synthesis and Biological Testing Resynthesis->Lead Optimization

Caption: A typical workflow for a high-throughput screening campaign.

Generic Kinase Signaling Pathway

Kinase_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Adaptor Adaptor Proteins (e.g., GRB2, SOS) Receptor->Adaptor Ras Ras Adaptor->Ras RAF RAF Kinase Ras->RAF MEK MEK Kinase RAF->MEK phosphorylates ERK ERK Kinase MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors phosphorylates Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response Inhibitor This compound Inhibitor Inhibitor->RAF

Caption: Inhibition of a generic MAP kinase signaling cascade.

PCSK9-Mediated LDLR Degradation Pathway

PCSK9_Pathway cluster_0 Hepatocyte SREBP2 SREBP2 PCSK9_Gene PCSK9 Gene SREBP2->PCSK9_Gene activates transcription PCSK9_mRNA PCSK9 mRNA PCSK9_Gene->PCSK9_mRNA PCSK9_Protein PCSK9 Protein PCSK9_mRNA->PCSK9_Protein translation LDLR LDL Receptor PCSK9_Protein->LDLR binds Extracellular_PCSK9 Secreted PCSK9 PCSK9_Protein->Extracellular_PCSK9 is secreted Endosome Endosome LDLR->Endosome LDL LDL Particle LDL->LDLR Lysosome Lysosome Endosome->Lysosome targets for degradation Inhibitor This compound Hit Compound Inhibitor->PCSK9_Gene inhibits transcription Extracellular_PCSK9->LDLR

Caption: PCSK9 pathway and site of action for a potential inhibitor.

Experimental Protocols

Primary Screening Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)

This protocol is designed for a 384-well plate format and is suitable for automated high-throughput screening to identify inhibitors of a specific protein kinase (Kinase X).

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque, flat-bottom 384-well assay plates

  • Recombinant Kinase X enzyme

  • Peptide substrate for Kinase X

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% BSA)

  • This compound library compounds (10 mM in 100% DMSO)

  • Positive control inhibitor (e.g., Staurosporine)

  • Acoustic liquid handler or pin tool

  • Multichannel pipettes or automated liquid handling system

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each library compound into the wells of a 384-well assay plate. For positive controls, dispense 50 nL of Staurosporine. For negative (high signal) and blank (low signal) controls, dispense 50 nL of DMSO.

  • Enzyme Addition: Prepare a 2X enzyme solution of Kinase X in kinase assay buffer. Add 5 µL of this solution to each well, except for the blank controls. To the blank wells, add 5 µL of kinase assay buffer without the enzyme.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the kinase.

  • Reaction Initiation: Prepare a 2X substrate/ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for Kinase X. Add 5 µL of the substrate/ATP solution to all wells to initiate the kinase reaction. The final reaction volume is 10 µL, and the final compound concentration is 50 µM.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Luminescence Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP, which is then used by luciferase to generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the high and low controls.

Secondary Screening Protocol 2: Cell-Based PCSK9 Inhibition Assay

This protocol describes a cell-based phenotypic assay to identify compounds that inhibit the expression or secretion of PCSK9 in human hepatocyte-derived Huh7 or HepG2 cells.

Materials:

  • Huh7 or HepG2 cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Clear-bottom, black, 96-well cell culture plates

  • This compound library compounds (10 mM in 100% DMSO)

  • Positive control (e.g., Berberine)

  • Human PCSK9 ELISA Kit

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Automated liquid handler

  • ELISA plate reader

  • Luminometer

Procedure:

  • Cell Seeding: Seed HepG2 cells into 96-well plates at a density of 20,000 cells per well in 100 µL of culture medium. Incubate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Addition: Add 100 nL of each library compound to the cell plates to achieve a final concentration of 10 µM. Include DMSO-only wells as a negative control and a known PCSK9 inhibitor as a positive control.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, carefully collect 80 µL of the cell culture supernatant from each well for PCSK9 quantification.

  • PCSK9 Quantification (ELISA): Quantify the amount of secreted PCSK9 in the collected supernatants using a human PCSK9 ELISA kit according to the manufacturer's instructions.

  • Cell Viability Assay: To the remaining cells in the 96-well plate, add 20 µL of CellTiter-Glo® reagent to each well. Incubate for 10 minutes at room temperature and measure the luminescence to assess cell viability. This step is crucial to identify compounds that reduce PCSK9 levels due to cytotoxicity.

  • Data Analysis: Normalize the PCSK9 levels to the cell viability data. Calculate the percent inhibition of PCSK9 secretion for each compound relative to the DMSO control.

Hit Validation and Follow-up

Compounds identified as "hits" from the primary screen should undergo a rigorous validation process:

  • Hit Confirmation: Re-test the primary hits in the same assay to confirm their activity.

  • Dose-Response Analysis: Determine the IC50 or EC50 values of the confirmed hits by testing them across a range of concentrations.

  • Orthogonal Assays: Validate the hits in a secondary, mechanistically distinct assay to rule out assay artifacts. For kinase inhibitors, this could be a different assay format (e.g., Fluorescence Polarization) or a direct binding assay (e.g., Surface Plasmon Resonance). For phenotypic hits, this may involve testing in a different cell line or using a reporter assay.

  • Structure-Activity Relationship (SAR) Analysis: Test commercially available analogs of the validated hits to establish an initial SAR.

  • Medicinal Chemistry: Resynthesize the most promising hits to confirm their identity and activity, followed by the design and synthesis of novel analogs for lead optimization.

Unraveling the Intricacies: Mechanism of Action Studies of 4-Methoxy-2(1H)-pyridinone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-methoxy-2(1H)-pyridinone scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Analogs derived from this core structure have demonstrated a wide range of biological effects, including anti-inflammatory, anticancer, and enzyme inhibitory activities. Understanding the precise mechanism of action is paramount for the rational design and development of novel therapeutic agents based on this versatile scaffold.

These application notes provide a comprehensive overview of the key mechanisms of action associated with this compound analogs. Detailed experimental protocols for relevant in vitro assays are provided to enable researchers to investigate the biological activities of their own synthesized compounds. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the molecular interactions and experimental designs.

Data Presentation: A Framework for Quantitative Analysis

To facilitate the systematic evaluation and comparison of this compound analogs, it is crucial to present quantitative data in a structured format. The following tables provide a template for summarizing key inhibitory and cytotoxic activities.

Table 1: PIM-1 Kinase Inhibitory Activity

Compound IDConcentration (nM)% InhibitionIC₅₀ (nM)Reference Compound (e.g., Staurosporine) IC₅₀ (nM)
Analog 1
Analog 2
Analog 3

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the PIM-1 kinase activity.

Table 2: Farnesyl Protein Transferase (FPT) Inhibitory Activity

Compound IDConcentration (µM)% InhibitionIC₅₀ (µM)Reference Compound IC₅₀ (µM)
Analog 1
Analog 2
Analog 3

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the FPT activity.

Table 3: In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition)

Compound IDConcentration (µM)% NO InhibitionIC₅₀ (µM)Reference Compound (e.g., Dexamethasone) IC₅₀ (µM)
Analog 1
Analog 2
Analog 3

IC₅₀ values represent the concentration of the compound required to inhibit 50% of nitric oxide production in LPS-stimulated macrophages.

Table 4: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitory Activity

Compound IDConcentration (µM)% InhibitionIC₅₀ (µM)Reference Compound (e.g., Mesotrione) IC₅₀ (µM)
Analog 1
Analog 2
Analog 3

IC₅₀ values represent the concentration of the compound required to inhibit 50% of HPPD activity.

Key Mechanisms of Action and Experimental Protocols

PIM-1 Kinase Inhibition

PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[1] Overexpression of PIM-1 has been linked to various cancers, making it an attractive target for cancer therapy.[2] Certain pyridinone derivatives have been identified as potent inhibitors of PIM-1 kinase.[3]

Experimental Protocol: PIM-1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay and is suitable for determining the in vitro inhibitory activity of this compound analogs against PIM-1 kinase.[4]

Materials:

  • PIM-1 Kinase (recombinant)

  • PIM-1 Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[4]

  • Substrate (e.g., PIMtide, BADtide)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (this compound analogs) dissolved in DMSO

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme and Substrate/ATP Mix Preparation:

    • Thaw PIM-1 kinase, substrate, and ATP on ice.

    • Prepare the Substrate/ATP mix in PIM-1 Kinase Buffer. The final concentration of ATP is typically at or below the Km for the enzyme.

    • Prepare the PIM-1 enzyme solution in PIM-1 Kinase Buffer. The optimal enzyme concentration should be determined empirically by titration to achieve a robust signal-to-background ratio.[4]

  • Kinase Reaction:

    • Add 1 µL of the test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of the PIM-1 enzyme solution to each well.

    • Initiate the reaction by adding 2 µL of the Substrate/ATP mix to each well.

    • Incubate the plate at room temperature for 60 minutes.[4]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[4]

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.[4]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway Diagram: PIM-1 Kinase Signaling

PIM1_Signaling Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation PIM1 PIM-1 STAT->PIM1 Transcriptional Activation Substrate Downstream Substrates (e.g., BAD, p27) PIM1->Substrate Phosphorylation Proliferation Cell Proliferation & Survival Substrate->Proliferation Apoptosis Inhibition of Apoptosis Substrate->Apoptosis Pyridinone This compound Analog Pyridinone->PIM1 Inhibition

Caption: PIM-1 kinase signaling pathway and its inhibition by this compound analogs.

Farnesyl Protein Transferase (FPT) Inhibition

FPT is a key enzyme in the post-translational modification of Ras proteins, which are critical in signal transduction pathways controlling cell growth and differentiation.[5] Inhibition of FPT prevents the farnesylation and subsequent membrane localization of Ras, thereby blocking its oncogenic activity.[6]

Experimental Protocol: In Vitro Farnesyl Protein Transferase Inhibition Assay

This protocol describes a fluorescence-based assay to measure the inhibition of FPT.

Materials:

  • Recombinant human Farnesyl Protein Transferase (FPT)

  • Farnesyl pyrophosphate (FPP)

  • Dansylated peptide substrate (e.g., Dansyl-GCVLS)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

  • Test compounds (this compound analogs) dissolved in DMSO

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Reaction:

    • To each well of a 96-well black plate, add the assay buffer.

    • Add the test compound or DMSO (vehicle control).

    • Add the FPT enzyme and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Add the dansylated peptide substrate.

    • Initiate the reaction by adding FPP.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Data Acquisition: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the dansyl fluorophore (e.g., Ex: 340 nm, Em: 535 nm).[7] The farnesylation of the peptide leads to a change in its fluorescence properties.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Experimental Workflow Diagram: FPT Inhibition Assay

FPT_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents: - FPT Enzyme - FPP - Dansyl-Peptide - Test Compounds Start->Prepare_Reagents Dispense Dispense Assay Buffer & Test Compound Prepare_Reagents->Dispense Add_Enzyme Add FPT Enzyme (Pre-incubate) Dispense->Add_Enzyme Add_Substrates Add Dansyl-Peptide & FPP Add_Enzyme->Add_Substrates Incubate Incubate at 37°C Add_Substrates->Incubate Read_Fluorescence Read Fluorescence Incubate->Read_Fluorescence Analyze Calculate % Inhibition & IC₅₀ Read_Fluorescence->Analyze End End Analyze->End

Caption: Experimental workflow for the in vitro farnesyl protein transferase (FPT) inhibition assay.

Anti-inflammatory Activity via Modulation of Toll-Like Receptor (TLR) Signaling

Toll-like receptors (TLRs) are key players in the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and initiating inflammatory responses.[8] Dysregulation of TLR signaling is implicated in various inflammatory diseases. Some compounds are known to modulate TLR signaling pathways, leading to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO).[9]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol measures the ability of this compound analogs to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (this compound analogs) dissolved in DMSO

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Remove the medium and replace it with fresh medium containing various concentrations of the test compounds.

    • Incubate for 1 hour.

  • LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Include wells with cells and medium only (negative control) and cells with LPS only (positive control).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in each sample from the standard curve.

    • Determine the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control.

    • Calculate the IC₅₀ value.

Signaling Pathway Diagram: TLR4 Signaling and its Inhibition

TLR4_Signaling LPS LPS TLR4_MD2 TLR4/MD-2 LPS->TLR4_MD2 Binding MyD88 MyD88 TLR4_MD2->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB_activation NF-κB Activation TRAF6->NFkB_activation Gene_Expression Pro-inflammatory Gene Expression NFkB_activation->Gene_Expression iNOS iNOS Gene_Expression->iNOS Upregulation NO Nitric Oxide (NO) iNOS->NO Production Pyridinone This compound Analog Pyridinone->NFkB_activation Inhibition

Caption: Simplified TLR4 signaling pathway leading to nitric oxide production and its potential inhibition.

4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition

HPPD is an enzyme involved in the catabolism of tyrosine.[10] Inhibition of HPPD has been explored for the treatment of tyrosinemia and as a mode of action for herbicides.[11]

Experimental Protocol: In Vitro HPPD Inhibition Assay

This protocol is based on a spectrophotometric method to measure HPPD activity.

Materials:

  • Recombinant HPPD enzyme

  • 4-Hydroxyphenylpyruvate (HPP) substrate

  • Ascorbate

  • Fe(II) source (e.g., (NH₄)₂Fe(SO₄)₂)

  • Catalase

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0)

  • Test compounds (this compound analogs) dissolved in DMSO

  • UV-transparent 96-well plates

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Reaction:

    • In a UV-transparent 96-well plate, add the assay buffer.

    • Add the test compound or DMSO.

    • Add ascorbate, catalase, and the Fe(II) source.

    • Add the HPPD enzyme and incubate for a short period.

    • Initiate the reaction by adding the HPP substrate.

  • Data Acquisition: Immediately monitor the increase in absorbance at a specific wavelength (e.g., 318 nm) over time, which corresponds to the formation of the product, homogentisate.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of absorbance change) for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the uninhibited control.

    • Calculate the IC₅₀ value.

Logical Relationship Diagram: HPPD Inhibition

HPPD_Inhibition Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate (HPP) Tyrosine->HPP HPPD HPPD Enzyme HPP->HPPD Homogentisate Homogentisate HPPD->Homogentisate Catalysis Further_Metabolism Further Metabolism Homogentisate->Further_Metabolism Pyridinone This compound Analog Pyridinone->HPPD Inhibition

Caption: The role of HPPD in tyrosine metabolism and its inhibition by pyridinone analogs.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with diverse mechanisms of action. The protocols and data presentation frameworks provided herein offer a systematic approach for researchers to investigate the biological activities of their proprietary analogs. By elucidating the specific molecular targets and signaling pathways, these studies will contribute to the advancement of new and effective treatments for a range of diseases.

References

Application Notes and Protocols for In Vitro Evaluation of 4-Methoxy-2(1H)-pyridinone Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Various derivatives have shown potential as anticancer agents.[1][2][3][4] This document provides a comprehensive set of protocols for the in vitro evaluation of the cytotoxicity of 4-Methoxy-2(1H)-pyridinone, a specific member of this family. While extensive cytotoxic data for this particular compound is not widely published, the methodologies outlined herein are based on established assays for evaluating the anticancer potential of novel chemical entities, including other pyridinone derivatives.[1][2]

These protocols will guide researchers in assessing the compound's effect on cell viability, proliferation, and potential mechanisms of action, such as the induction of apoptosis or cell cycle arrest.[5][6] The data generated from these experiments are crucial for the initial screening and characterization of this compound as a potential therapeutic candidate.

Data Presentation

Effective evaluation of a compound's cytotoxicity relies on clear and comparative data. The following tables provide a template for summarizing quantitative results from various in vitro assays.

Table 1: Cell Viability (IC₅₀ Values) of this compound

Cell LineType of CancerIncubation Time (hours)IC₅₀ (µM)
MCF-7Breast Adenocarcinoma24Data to be determined
48Data to be determined
72Data to be determined
A549Lung Carcinoma24Data to be determined
48Data to be determined
72Data to be determined
HepG2Hepatocellular Carcinoma24Data to be determined
48Data to be determined
72Data to be determined
HCT116Colon Carcinoma24Data to be determined
48Data to be determined
72Data to be determined

IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50% and should be determined from dose-response curves.

Table 2: Effect of this compound on Cell Cycle Distribution

Cell LineTreatment Concentration (µM)% of Cells in G₀/G₁ Phase% of Cells in S Phase% of Cells in G₂/M Phase
Control 0Data to be determinedData to be determinedData to be determined
Compound e.g., 0.5 x IC₅₀Data to be determinedData to be determinedData to be determined
e.g., 1 x IC₅₀Data to be determinedData to be determinedData to be determined
e.g., 2 x IC₅₀Data to be determinedData to be determinedData to be determined

Data to be obtained from flow cytometry analysis after propidium iodide staining.

Table 3: Induction of Apoptosis by this compound

Cell LineTreatment Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control 0Data to be determinedData to be determined
Compound e.g., 0.5 x IC₅₀Data to be determinedData to be determined
e.g., 1 x IC₅₀Data to be determinedData to be determined
e.g., 2 x IC₅₀Data to be determinedData to be determined

Data to be obtained from flow cytometry analysis after Annexin V and Propidium Iodide (PI) staining.

Experimental Workflow

A systematic approach is essential for the comprehensive cytotoxic evaluation of a novel compound. The following diagram illustrates a typical experimental workflow.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Data Analysis & Interpretation A Prepare Stock Solution of this compound B Select Cancer Cell Lines A->B C Perform Cell Viability Assay (e.g., MTT or SRB) B->C D Determine IC50 Values at 24, 48, and 72 hours C->D E Cell Cycle Analysis (Propidium Iodide Staining) D->E Select Concentrations (e.g., 0.5x, 1x, 2x IC50) F Apoptosis Assay (Annexin V/PI Staining) D->F H Summarize Data in Tables D->H G Western Blot Analysis for Apoptotic & Cell Cycle Markers E->G Correlate Findings F->G G->H I Generate Dose-Response Curves H->I J Draw Conclusions on Cytotoxicity & Mechanism I->J

Caption: Experimental workflow for cytotoxicity evaluation.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2, HCT116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.

Cell Cycle Analysis

This protocol is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

  • 6-well plates

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well. After 24 hours, treat the cells with this compound at concentrations based on the IC₅₀ value (e.g., 0.5x, 1x, 2x IC₅₀) for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells) by trypsinization and centrifugation.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use appropriate software to quantify the percentage of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described for the cell cycle analysis protocol.

  • Cell Harvesting: Harvest both adherent and floating cells and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Potential Signaling Pathway

While the specific mechanism of this compound is yet to be determined, many cytotoxic compounds induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates this hypothetical pathway.

G compound This compound stress Cellular Stress compound->stress bax Bax/Bak Activation stress->bax bcl2 Bcl-2/Bcl-xL Inhibition stress->bcl2 mitochondria Mitochondria cyto_c Cytochrome c Release mitochondria->cyto_c bax->mitochondria Promotes Pore Formation bcl2->mitochondria Inhibits apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation (Apoptosome) apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 parp PARP Cleavage casp3->parp apoptosis Apoptosis casp3->apoptosis parp->apoptosis

Caption: Hypothesized intrinsic apoptosis signaling pathway.

Conclusion

The protocols detailed in this document provide a robust framework for the comprehensive in vitro cytotoxic evaluation of this compound. By employing a combination of cell viability, cell cycle, and apoptosis assays, researchers can effectively determine the compound's potency and gain initial insights into its potential mechanism of action. The presented data tables and diagrams serve as a guide for data presentation and interpretation, facilitating the early stages of the drug development process.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Methoxy-2(1H)-pyridinone by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-Methoxy-2(1H)-pyridinone by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For this compound, polar solvents are generally a good starting point. Based on analogous pyridone derivatives, methanol, ethanol, and a mixture of ethanol and water are often effective.[1] A solvent screening is recommended to determine the optimal solvent for your specific sample.

Q2: What are the expected yield and purity after recrystallizing this compound?

A2: For analogous N-aryl pyridone derivatives, typical recovery yields from recrystallization range from 80% to 95%, with purities often exceeding 97-98%.[1] The final yield and purity are highly dependent on the initial purity of the crude material and the chosen recrystallization protocol.

Q3: My compound "oils out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the solution is too concentrated or cooled too quickly. To resolve this, try reheating the solution and adding a small amount of additional solvent to decrease the concentration. Then, allow the solution to cool more slowly. Using a solvent system where the compound is less soluble can also prevent oiling out.

Q4: No crystals are forming, even after the solution has cooled. What steps can I take?

A4: If crystals do not form, the solution may not be supersaturated. You can try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound. If these methods fail, you can concentrate the solution by evaporating some of the solvent and then allowing it to cool again.

Q5: What are common impurities in this compound?

A5: A common synthesis route for this compound involves the treatment of 4-methoxypyridine-N-oxide with acetic anhydride.[2] Potential impurities from this synthesis could include unreacted 4-methoxypyridine-N-oxide and residual acetic acid. The presence of colored impurities may suggest byproducts from side reactions.

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Crystal Formation The solution is not supersaturated (too much solvent was added).Evaporate some of the solvent to increase the concentration and cool the solution again.
The compound is very soluble in the chosen solvent even at low temperatures.Choose a different solvent or a mixed-solvent system where the compound has lower solubility at cold temperatures.
Inhibition of nucleation.Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.
Formation of Oil Instead of Crystals ("Oiling Out") The solution is too concentrated.Reheat the mixture to dissolve the oil, add more solvent, and cool slowly.
The rate of cooling is too fast.Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
The melting point of the solid is lower than the boiling point of the solvent.Select a lower-boiling point solvent.
Low Recovery Yield Too much solvent was used, and a significant amount of the compound remains in the mother liquor.Minimize the amount of hot solvent used to dissolve the crude product. Cool the solution in an ice bath to maximize precipitation.
Premature crystallization during hot filtration.Use a pre-heated funnel and flask for hot filtration and perform the filtration quickly. Add a small amount of excess hot solvent before filtering.
The crystals were washed with a solvent at room temperature.Always wash the crystals with a minimal amount of ice-cold solvent.
Poor Purity of Final Product Rapid crystal formation has trapped impurities.Slow down the cooling rate. Consider re-dissolving the crystals in a fresh portion of hot solvent and recrystallizing.
The chosen solvent does not effectively separate the impurity.Perform a solvent screening to find a solvent that has a high solubility for the desired compound when hot and a low solubility for the impurity, or vice-versa.
Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[3]

Quantitative Data Summary

Parameter Value Reference
Molecular Formula C₆H₇NO₂[2]
Molecular Weight 125.13 g/mol [2]
Melting Point 101-102 °C[2]
Appearance Yellow to brown solid[2]

Solvent Suitability for Recrystallization (Qualitative)

Solvent/Solvent System Solubility of this compound Notes
Methanol Good solubility when hot, moderate when cold.Often provides good crystal formation for N-aryl pyridones.[1]
Ethanol Good solubility when hot, moderate when cold.A common and effective solvent for pyridone derivatives.[1]
Ethanol/Water High solubility in hot ethanol, low in cold ethanol/water mixtures.The addition of water as an anti-solvent can improve crystal yield.[1]
Ethyl Acetate/Hexane High solubility in hot ethyl acetate, low in cold ethyl acetate/hexane mixtures.A good option when the compound is too soluble in ethyl acetate alone.
Toluene Moderate solubility when hot, low when cold.Suitable for less polar pyridone derivatives.

Experimental Protocol: Recrystallization of this compound

Objective: To purify crude this compound using a single-solvent recrystallization method.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection: Based on preliminary tests or the data table above, select a suitable solvent. Ethanol is a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent, just enough to create a slurry.

  • Heating: Gently heat the mixture on a hot plate while stirring. Add the solvent in small portions until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good recovery yield.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 15-30 minutes to maximize crystal formation.[1]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.

Visualizations

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution dissolve->cool oil_out Oiling Out? cool->oil_out crystals_form Crystals Form? collect_crystals Collect Crystals (Vacuum Filtration) crystals_form->collect_crystals Yes no_crystals No Crystals crystals_form->no_crystals No oil_out->crystals_form No oiling Oiling Out oil_out->oiling Yes end End collect_crystals->end add_seed Add Seed Crystal or Scratch Flask no_crystals->add_seed add_seed->cool concentrate Concentrate Solution (Evaporate Solvent) add_seed->concentrate Still No Crystals concentrate->cool reheat Reheat and Add More Solvent oiling->reheat slow_cool Cool More Slowly reheat->slow_cool slow_cool->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Troubleshooting side reactions in 4-Methoxy-2(1H)-pyridinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methoxy-2(1H)-pyridinone. The following information is designed to help you identify and resolve common side reactions and other experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly when starting from 4-hydroxy-2(1H)-pyridinone.

Problem 1: Low yield of the desired this compound and formation of a major byproduct.

  • Possible Cause: A significant side reaction that can occur during the methylation of 4-hydroxy-2(1H)-pyridinone is the N-methylation of the pyridone ring, leading to the formation of the undesired isomer, 1-methyl-4-methoxy-2-pyridone. The ratio of N- to O-alkylation is highly dependent on the reaction conditions.

  • Troubleshooting Steps:

    • Reagent Selection: The choice of methylating agent is crucial. "Hard" methylating agents, such as dimethyl sulfate and methyl iodide, tend to favor O-methylation, leading to the desired product. In contrast, "softer" reagents might lead to a higher proportion of the N-methylated byproduct.

    • Solvent and Base Combination: The polarity of the solvent and the nature of the base used can significantly influence the regioselectivity of the methylation. Non-polar solvents may favor O-alkylation. A common procedure for the selective N-alkylation of 4-alkoxy-2-pyridones employs a combination of tetrabutylammonium iodide and potassium tert-butoxide in THF, conditions you may wish to avoid if O-methylation is the goal.[1]

    • Reaction Temperature: Carefully control the reaction temperature. Lower temperatures generally provide better selectivity.

    • Purification: If a mixture of O- and N-methylated products is obtained, they can often be separated by column chromatography on silica gel. The polarity of the two isomers is typically different enough to allow for effective separation.

Problem 2: Presence of unreacted 4-hydroxy-2(1H)-pyridinone in the final product.

  • Possible Cause: Incomplete methylation reaction.

  • Troubleshooting Steps:

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Stoichiometry of Reagents: Verify that the correct molar equivalents of the methylating agent and base are used. A slight excess of the methylating agent may be necessary to drive the reaction to completion.

    • Purity of Starting Material: Ensure the 4-hydroxy-2(1H)-pyridinone starting material is pure and dry, as impurities can interfere with the reaction.

Problem 3: Demethylation of the product during workup or purification.

  • Possible Cause: The 4-methoxy group can be susceptible to cleavage under strong acidic or basic conditions, especially at elevated temperatures.

  • Troubleshooting Steps:

    • Workup Conditions: Use mild acidic or basic conditions during the workup procedure. Avoid prolonged exposure to strong acids or bases.

    • Purification Method: If using chromatographic purification, ensure the mobile phase is not overly acidic or basic. Neutralize the fractions promptly after collection if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of this compound from 4-hydroxy-2(1H)-pyridinone?

A1: The most frequently encountered side product is the N-methylated isomer, 1-methyl-4-methoxy-2-pyridone. The pyridone ring has two nucleophilic sites: the oxygen of the hydroxyl group and the nitrogen atom of the ring. Alkylation can occur at either of these positions.

Q2: How can I favor the formation of the desired O-methylated product, this compound?

A2: To promote O-methylation over N-methylation, consider the following:

  • Use a "hard" methylating agent: Reagents like dimethyl sulfate or methyl iodide are generally preferred.

  • Choose a suitable solvent: Non-polar solvents can sometimes favor O-alkylation.

  • Select an appropriate base: The choice of base can influence the nucleophilicity of the oxygen versus the nitrogen.

Q3: Are there any other potential side reactions to be aware of?

A3: Besides N-methylation, other potential side reactions are less common but can include:

  • Over-methylation: If the reaction conditions are too harsh or if an excess of the methylating agent is used, methylation at other positions on the ring could potentially occur, though this is less likely.

  • Decomposition: Prolonged reaction times at high temperatures can lead to the decomposition of both the starting material and the product.

Quantitative Data Summary

Experimental Protocols

General Protocol for the Methylation of 4-hydroxy-2(1H)-pyridinone:

This is a general guideline and may require optimization.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxy-2(1H)-pyridinone in a suitable anhydrous solvent (e.g., DMF, THF, or acetonitrile).

  • Deprotonation: Add a suitable base (e.g., sodium hydride, potassium carbonate) portion-wise at a controlled temperature (e.g., 0 °C). Stir the mixture for a specified time to allow for complete deprotonation.

  • Methylation: Add the methylating agent (e.g., methyl iodide, dimethyl sulfate) dropwise to the reaction mixture at a controlled temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic extract under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired this compound from any N-methylated byproduct and other impurities.

Visualizations

To aid in understanding the potential reaction pathways and troubleshooting logic, the following diagrams are provided.

Side_Reaction_Pathway 4-Hydroxy-2(1H)-pyridinone 4-Hydroxy-2(1H)-pyridinone Desired Product This compound (O-Methylation) 4-Hydroxy-2(1H)-pyridinone->Desired Product Favored by 'hard' electrophiles Side Product 1-Methyl-4-methoxy-2-pyridone (N-Methylation) 4-Hydroxy-2(1H)-pyridinone->Side Product Favored by 'soft' electrophiles Methylating Agent Methylating Agent Methylating Agent->Desired Product Methylating Agent->Side Product Base Base Base->Desired Product Base->Side Product

Caption: Competing N- vs. O-methylation pathways.

Troubleshooting_Workflow Start Low Yield of Desired Product Check_Byproduct Major Byproduct Observed? Start->Check_Byproduct Check_Starting_Material Unreacted Starting Material? Check_Byproduct->Check_Starting_Material No Optimize_Conditions Optimize Methylation Conditions: - Reagent Choice - Solvent/Base - Temperature Check_Byproduct->Optimize_Conditions Yes Check_Demethylation Evidence of Demethylation? Check_Starting_Material->Check_Demethylation No Optimize_Reaction_Time Optimize Reaction: - Increase Reaction Time - Check Stoichiometry Check_Starting_Material->Optimize_Reaction_Time Yes Mild_Workup Use Milder Workup/ Purification Conditions Check_Demethylation->Mild_Workup Yes Purify Purify via Chromatography Check_Demethylation->Purify No Optimize_Conditions->Purify Optimize_Reaction_Time->Purify Mild_Workup->Purify End Improved Yield Purify->End

References

Technical Support Center: Improving Regioselectivity in 4-Methoxy-2(1H)-pyridinone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxy-2(1H)-pyridinone. The following sections address common challenges in controlling regioselectivity during alkylation and acylation reactions and provide detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My alkylation of this compound is resulting in a mixture of N- and O-alkylated products. How can I improve the selectivity for N-alkylation?

A1: Achieving high selectivity for N-alkylation over O-alkylation is a common challenge due to the ambident nucleophilic nature of the 4-methoxy-2-pyridonate anion.[1][2] Several factors influence the regioselectivity, and optimizing your reaction conditions is key.

Troubleshooting Steps for Improving N-Alkylation Selectivity:

  • Choice of Base and Solvent: The combination of the base and solvent plays a crucial role. Polar aprotic solvents generally favor N-alkylation.[3]

    • Using a combination of potassium tert-butoxide (t-BuOK) as the base and tetrahydrofuran (THF) as the solvent, with tetrabutylammonium iodide (n-Bu4NI) as a catalyst, has been shown to be effective for selective N-alkylation.[4]

    • Cesium carbonate (Cs2CO3) is another base that can promote N-alkylation.

    • The use of a micellar system, such as Tween 20 in water, has been reported to achieve high N-/O-alkylation ratios.[4]

  • Nature of the Alkylating Agent: The reactivity and nature of the alkylating agent can influence the reaction outcome. While a variety of alkyl halides can be used, their structure may affect selectivity.[4]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable N-alkylated product.

  • Catalyst- and Base-Free Conditions: Interestingly, effective N-alkylation of hydroxypyridines has been achieved with various organohalides under catalyst- and base-free conditions, which may be applicable to your system.[4]

Q2: I want to selectively synthesize the O-alkylated product of this compound. What conditions should I use?

A2: While N-alkylation is often the more common outcome, specific conditions can be employed to favor O-alkylation.

Strategies for Selective O-Alkylation:

  • Hard vs. Soft Acids and Bases (HSAB) Principle: According to the HSAB principle, the oxygen atom is a "harder" nucleophilic center than the nitrogen atom. Therefore, using a "hard" alkylating agent can favor O-alkylation.

  • Mitsunobu Reaction: The Mitsunobu reaction provides an alternative route for alkylation, and the nature of the substituents on the pyridone ring can influence the N- versus O-alkylation ratio under these conditions.[2]

  • Triflic Acid (TfOH)-Catalyzed Carbenoid Insertion: A highly regioselective O-alkylation of 2-pyridones has been reported using a TfOH-catalyzed carbenoid insertion, achieving a regioselectivity of >99:1.

Q3: I am struggling with the regioselectivity of C-acylation of this compound. Where does the acylation typically occur and how can I control it?

A3: Friedel-Crafts acylation of this compound is a viable method for introducing an acyl group onto the pyridone ring. The electron-donating methoxy group at the C4 position and the amide functionality influence the regioselectivity. The most likely position for electrophilic attack is the C3 or C5 position, which are activated by the methoxy and amino-like nitrogen atom.

Troubleshooting C-Acylation Regioselectivity:

  • Lewis Acid Catalyst: The choice and amount of the Lewis acid catalyst (e.g., AlCl3, La(OTf)3) are critical.[5] Optimization of the catalyst is necessary to achieve good conversion and selectivity.

  • Acylating Agent: The reactivity of the acylating agent (e.g., acid anhydride or acyl chloride) can impact the reaction. Using the acylating agent as the solvent can sometimes drive the reaction to completion.[5]

  • Reaction Temperature and Time: Increasing the reaction temperature and duration can improve conversion and yield, but may also lead to side products. Careful optimization is required.[5]

Q4: My reaction mixture is turning dark or forming tar-like substances. What could be the cause and how can I prevent it?

A4: Darkening of the reaction mixture often indicates decomposition of starting materials or products, or the formation of side reactions like polymerization.

Potential Causes and Solutions:

  • Excessive Heat: Overheating the reaction can lead to decomposition. Monitor the reaction temperature carefully and consider running the reaction at a lower temperature for a longer duration.

  • Presence of Oxygen: Some reactions are sensitive to oxygen. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition.

  • Reactive Impurities: Ensure that your starting materials and solvents are pure and anhydrous, as impurities can catalyze side reactions.

Data Presentation

Table 1: Conditions for Regioselective N-Alkylation of 4-Alkoxy-2-pyridones

EntryBaseCatalystSolventAlkylating AgentN-/O-Alkylation RatioReference
1t-BuOKn-Bu4NITHFAlkyl, Benzyl, Allyl, Propargyl halidesHigh N-selectivity[4]
2NaHLiBrDMF/DMEPropargyl bromideup to 12:1[4]
3K2CO3Tween 20 (2% w/w)WaterAlkyl iodidesup to >19:1 (primary), 2.4:1 to 7:1 (secondary)[4]
4Cs2CO3--Alkyl halidesFavors N-alkylation
5---Organohalides>99% N-selectivity[4]

Table 2: Conditions for Friedel-Crafts Acylation of Imidazo[1,2-a]pyridine (as a model for pyridone systems)

EntryCatalystAcylating AgentSolventTemperature (°C)Time (h)Conversion/YieldReference
1La(OTf)3Acetic anhydride-Gentle heating-32-40% yield[5]
2AlCl3Acetic anhydride-Gentle heating-32-40% yield[5]
3AlCl3 (catalytic)Acetic anhydrideAcetic anhydride16016100% conversion, 99% yield[5]

Experimental Protocols

Protocol 1: Selective N-Alkylation of this compound

This protocol is adapted from a general procedure for the selective N-alkylation of 4-alkoxy-2-pyridones.[4]

Materials:

  • This compound

  • Alkyl halide (1.1-1.5 equivalents)

  • Potassium tert-butoxide (t-BuOK) (1.2 equivalents)

  • Tetrabutylammonium iodide (n-Bu4NI) (catalytic amount)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer and a nitrogen/argon inlet.

  • Add this compound, potassium tert-butoxide, and a catalytic amount of tetrabutylammonium iodide to the flask.

  • Add anhydrous THF to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Stir the suspension at room temperature for 30 minutes under an inert atmosphere.

  • Slowly add the alkyl halide to the stirred suspension.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure N-alkylated product.

Protocol 2: Regioselective C-Acylation of this compound (Friedel-Crafts type)

This protocol is a general guideline based on Friedel-Crafts acylation principles.[5][6]

Materials:

  • This compound

  • Acylating agent (e.g., acetic anhydride or acetyl chloride) (can be used as solvent)

  • Lewis acid catalyst (e.g., Aluminum chloride - AlCl3) (catalytic to stoichiometric amounts)

  • Anhydrous solvent (if acylating agent is not the solvent, e.g., dichloromethane)

  • Nitrogen or Argon gas supply

  • Standard glassware for anhydrous reactions

  • Ice bath

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer and a nitrogen/argon inlet.

  • If using a solvent, dissolve this compound in the anhydrous solvent. If the acylating agent is the solvent, add it directly.

  • Cool the mixture in an ice bath.

  • Carefully and portion-wise add the Lewis acid catalyst (e.g., AlCl3) to the cooled mixture.

  • If not already present, slowly add the acylating agent to the reaction mixture.

  • Allow the reaction to stir at a controlled temperature (this may range from 0 °C to elevated temperatures depending on the reactivity of the substrates) and monitor its progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by pouring the mixture into a beaker containing ice and water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with a dilute base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Regioselectivity_Pathway This compound This compound Pyridonate Anion (Ambident Nucleophile) Pyridonate Anion (Ambident Nucleophile) This compound->Pyridonate Anion (Ambident Nucleophile) Base N-Alkylation Product N-Alkylation Product Pyridonate Anion (Ambident Nucleophile)->N-Alkylation Product Alkyl Halide (N-attack) O-Alkylation Product O-Alkylation Product Pyridonate Anion (Ambident Nucleophile)->O-Alkylation Product Alkyl Halide (O-attack) Experimental_Workflow_N_Alkylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Start Start Add Reagents Add this compound, Base, and Catalyst to Flask Start->Add Reagents Add Solvent Add Anhydrous Solvent Add Reagents->Add Solvent Inert Atmosphere Establish Inert Atmosphere (N2 or Ar) Add Solvent->Inert Atmosphere Add Alkylating Agent Add Alkylating Agent Inert Atmosphere->Add Alkylating Agent Heat and Monitor Heat Reaction and Monitor by TLC Quench Quench Reaction Heat and Monitor->Quench Extract Extract Product Quench->Extract Wash and Dry Wash and Dry Organic Layer Extract->Wash and Dry Concentrate Concentrate Wash and Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify End End Purify->End Logical_Relationship_Regioselectivity cluster_factors Controlling Factors Desired Outcome Desired Outcome Base Base Base->Desired Outcome e.g., t-BuOK, Cs2CO3 Solvent Solvent Solvent->Desired Outcome e.g., THF, DMF Alkylating Agent Alkylating Agent Alkylating Agent->Desired Outcome Hard vs. Soft Temperature Temperature Temperature->Desired Outcome Optimization Catalyst Catalyst Catalyst->Desired Outcome e.g., n-Bu4NI

References

Technical Support Center: Overcoming Solubility Issues of 4-Methoxy-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-Methoxy-2(1H)-pyridinone in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in organic solvents important?

A1: this compound is a pyridinone derivative, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. Its solubility in organic solvents is crucial for various stages of research and development, including chemical synthesis, purification, formulation, and in vitro/in vivo screening assays.

Q2: What are the general solubility characteristics of this compound?

A2: Based on available information, this compound is a white to yellow-brown solid. It is reported to be soluble in several organic solvents such as ethanol, ether, and chloroform, but insoluble in water.[1] The methoxy group and the pyridinone ring contribute to its polarity, influencing its solubility profile.

Q3: I am having difficulty dissolving this compound in my desired organic solvent. What are the initial steps I should take?

A3: Start by assessing the polarity of your solvent and consider the "like dissolves like" principle. Since this compound has polar features, polar solvents are generally a good starting point. If initial attempts at room temperature are unsuccessful, gentle heating and agitation can be employed. It is also advisable to test a range of solvents with varying polarities to find a suitable one.

Q4: Are there any common techniques to enhance the solubility of this compound?

A4: Yes, several techniques can be employed to improve the solubility of poorly soluble compounds. For this compound, promising methods include co-solvency, pH adjustment (if the compound has ionizable groups), and solid dispersion. Each of these techniques modifies the properties of the drug or the solvent system to favor dissolution.

Solubility Summary

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Methanol, EthanolLikely SolubleThe pyridinone and methoxy groups can form hydrogen bonds with protic solvents.
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneLikely SolubleThe polarity of these solvents should be sufficient to dissolve the polar compound.
Ethers Diethyl ether, THFReported as Soluble[1]Ethers have moderate polarity and can act as hydrogen bond acceptors.
Halogenated Dichloromethane, ChloroformReported as Soluble[1]These solvents have sufficient polarity to dissolve many organic compounds.
Non-polar Hexane, TolueneLikely Sparingly Soluble to InsolubleThe significant polarity of this compound makes it less likely to dissolve in non-polar solvents.

This table is a predictive guide. Experimental verification is highly recommended.

Troubleshooting Guides

Issue 1: Poor Solubility in a Single Solvent System

Q: I have tried dissolving this compound in a single organic solvent, but the solubility is too low for my experiment. What should I do next?

A: If a single solvent is not effective, a co-solvent system is a practical next step. This involves adding a second, miscible solvent in which the compound is more soluble.

Troubleshooting Workflow for Co-solvency

start Start: Low solubility in primary solvent select_cosolvent Select a miscible co-solvent with high solubilizing power for the compound. start->select_cosolvent prepare_mixtures Prepare a series of solvent/co-solvent mixtures with varying ratios (e.g., 9:1, 8:2, 7:3). select_cosolvent->prepare_mixtures determine_solubility Determine the solubility in each mixture at the desired temperature. prepare_mixtures->determine_solubility optimize Identify the optimal co-solvent ratio that provides the required solubility. determine_solubility->optimize end End: Solubilized compound in a co-solvent system. optimize->end

Caption: Workflow for implementing the co-solvency technique.

Issue 2: Compound Crashes Out of Solution Upon Standing or Temperature Change

Q: I managed to dissolve this compound with heating, but it precipitates out upon cooling or standing. How can I maintain a stable solution?

A: This indicates that you have created a supersaturated solution. To maintain solubility, you can either keep the solution at an elevated temperature (if experimentally feasible) or consider creating a solid dispersion. A solid dispersion involves dispersing the compound in a solid matrix, which can enhance its dissolution and stability in solution.

Troubleshooting Logic for Precipitation Issues

rect_node rect_node start Compound precipitates from solution is_temp_sensitive Is precipitation temperature-dependent? start->is_temp_sensitive maintain_temp Maintain elevated temperature during the experiment. is_temp_sensitive->maintain_temp Yes is_supersaturated Is the solution supersaturated? is_temp_sensitive->is_supersaturated No end end maintain_temp->end Solution Stable consider_solid_dispersion Consider preparing a solid dispersion for enhanced stability. consider_solid_dispersion->end is_supersaturated->consider_solid_dispersion No reduce_concentration Reduce the concentration of the compound. is_supersaturated->reduce_concentration Yes reduce_concentration->end start Poorly soluble crystalline drug dissolve Dissolve drug and carrier in a common solvent start->dissolve evaporate Solvent evaporation dissolve->evaporate solid_dispersion Formation of amorphous solid dispersion (Drug molecularly dispersed in carrier matrix) evaporate->solid_dispersion reconstitute Reconstitution in solvent solid_dispersion->reconstitute enhanced_dissolution Enhanced dissolution and apparent solubility reconstitute->enhanced_dissolution end Supersaturated but stable solution enhanced_dissolution->end

References

Technical Support Center: Purity Assessment of 4-Methoxy-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used in the purity assessment of 4-Methoxy-2(1H)-pyridinone.

General Workflow for Purity Assessment

The following diagram outlines a general workflow for assessing the purity of this compound.

Purity Assessment Workflow cluster_0 Start cluster_1 Primary Analysis cluster_2 Orthogonal Methods & Impurity Identification cluster_3 Forced Degradation Studies cluster_4 Results start Sample Preparation (this compound) hplc HPLC-UV Analysis (Initial Purity Screening) start->hplc qnmr qNMR Analysis (Absolute Purity) start->qnmr gcms GC-MS Analysis (Volatile Impurities) start->gcms stress Stress Testing (Acid, Base, Oxidation, Light, Heat) start->stress lcms LC-MS Analysis (Impurity Identification) hplc->lcms If impurities detected data Data Analysis & Purity Calculation qnmr->data gcms->data lcms->data degradation_hplc HPLC Analysis of Degradation Products stress->degradation_hplc degradation_hplc->lcms Characterize degradants report Final Purity Report data->report

Caption: General workflow for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of this compound due to its high resolution and quantitative capabilities. A reversed-phase method is typically suitable for this polar aromatic compound.

Experimental Protocol: HPLC-UV Method

This protocol is a starting point and may require optimization.

ParameterRecommended Condition
Column C18 (e.g., LiChrosorb 100 RP-18, 250 x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Start with 5-10% B, ramp to 95% B over 20-30 minutes
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection UV at 230 nm and 285 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in mobile phase A or a mixture of A and B
Troubleshooting Guide: HPLC
IssuePotential CauseSuggested Solution
Peak Tailing Secondary interactions with residual silanols on the column.- Lower the mobile phase pH with an acidic modifier (e.g., 0.1% formic or acetic acid).- Use a column with end-capping or a different stationary phase.
Poor Resolution Inadequate separation between the main peak and impurities.- Optimize the mobile phase gradient (slower gradient).- Try a different organic modifier (e.g., methanol instead of acetonitrile).- Use a column with a different selectivity.
Shifting Retention Times Inconsistent mobile phase composition, temperature fluctuations, or column degradation.- Prepare fresh mobile phase daily.- Use a column oven for temperature control.[1] - Equilibrate the column thoroughly before each run.
Ghost Peaks Contamination in the mobile phase, injection system, or sample.- Use HPLC-grade solvents.- Flush the injector and column with a strong solvent.- Analyze a blank injection to identify the source of contamination.
FAQs: HPLC
  • Q: What is a suitable starting mobile phase for this compound? A: A good starting point is a gradient of water with an acidic modifier (like 0.1% formic acid) and acetonitrile. The polarity of this compound suggests it will be well-retained on a C18 column with a highly aqueous mobile phase.

  • Q: How can I improve the peak shape for this compound? A: Pyridinone compounds can exhibit peak tailing due to interactions with the stationary phase. Adding a small amount of acid to the mobile phase can help to protonate the molecule and reduce these secondary interactions, leading to a more symmetrical peak shape.

  • Q: What are the expected degradation products I should look for? A: Forced degradation studies are necessary to identify potential degradation products. Hydrolysis of the methoxy group to a hydroxyl group or oxidation of the pyridinone ring are possible degradation pathways.[2]

Quantitative NMR (qNMR)

qNMR is a powerful primary method for determining the absolute purity of this compound without the need for a specific reference standard of the same compound.[3][4][5]

Experimental Protocol: ¹H-qNMR
ParameterRecommended Condition
Spectrometer 400 MHz or higher
Solvent DMSO-d₆ or CDCl₃ (ensure analyte is fully soluble)
Internal Standard Maleic acid, Dimethyl sulfone, or other certified reference material with non-overlapping signals.
Pulse Program A single 90° pulse with a long relaxation delay (D1) of at least 5 times the longest T₁ of the analyte and internal standard.
Number of Scans 16 or higher for good signal-to-noise.
Data Processing - Manual, consistent phasing and baseline correction.- Integration of well-resolved, non-overlapping peaks of both the analyte and the internal standard.
Troubleshooting Guide: qNMR

| Issue | Potential Cause | Suggested Solution | | :--- | :--- | | Inaccurate Purity Value | - Inaccurate weighing of analyte or internal standard.- Incomplete dissolution.- Overlapping signals. | - Use a calibrated analytical balance.- Ensure complete dissolution by vortexing and visual inspection.- Choose an internal standard with signals in a clear region of the spectrum. | | Poor Signal-to-Noise | Insufficient number of scans or low sample concentration. | - Increase the number of scans.- Prepare a more concentrated sample if solubility allows. | | Broad Peaks | - Poor shimming.- Sample aggregation. | - Re-shim the spectrometer.- Try a different solvent or sonicate the sample. |

FAQs: qNMR
  • Q: Why is a long relaxation delay (D1) important in qNMR? A: A long relaxation delay ensures that all protons have fully relaxed back to their equilibrium state before the next pulse. This is crucial for obtaining accurate and quantitative signal integrals.

  • Q: How do I choose a suitable internal standard? A: The internal standard should be stable, non-volatile, have a known purity, and its signals should not overlap with any of the analyte's signals. It should also be soluble in the same deuterated solvent as the analyte.

  • Q: Can I use qNMR to identify unknown impurities? A: While qNMR is primarily for quantification, the presence of unexpected signals in the ¹H NMR spectrum can indicate the presence of impurities. Further spectroscopic analysis (e.g., 2D NMR, MS) would be needed for structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of volatile and thermally stable impurities that may be present in the this compound sample, such as residual solvents from the synthesis.

Experimental Protocol: GC-MS
ParameterRecommended Condition
GC Column A non-polar or mid-polar column (e.g., DB-5ms, HP-5ms)
Injector Temperature 250 °C
Oven Program Start at 50-100°C, hold for 1-2 minutes, then ramp at 10-20°C/min to 280-300°C.
Carrier Gas Helium at a constant flow rate.
MS Detector Electron Ionization (EI) at 70 eV.
Mass Range m/z 40-400
Sample Preparation Dissolve the sample in a suitable volatile solvent like methanol or dichloromethane.

Troubleshooting Guide: GC-MS

GC-MS Troubleshooting cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_solutions Potential Solutions start Problem Observed peak_fronting Peak Fronting start->peak_fronting peak_tailing Peak Tailing start->peak_tailing split_peaks Split Peaks start->split_peaks rt_shift Retention Time Shift start->rt_shift no_peaks No Peaks Detected start->no_peaks check_column Check Column Installation & Integrity peak_fronting->check_column optimize_temp Optimize Temperature Program peak_fronting->optimize_temp Overload peak_tailing->check_column Active Sites check_injector Check Injector (Liner, Septum) peak_tailing->check_injector split_peaks->check_column split_peaks->check_injector rt_shift->optimize_temp check_gas Check Carrier Gas Flow rt_shift->check_gas no_peaks->check_injector check_sample_prep Review Sample Preparation no_peaks->check_sample_prep

Caption: Troubleshooting decision tree for common GC-MS issues.

FAQs: GC-MS
  • Q: Is this compound suitable for GC-MS analysis? A: Due to its polarity and potential for tautomerism, direct GC-MS analysis of this compound might be challenging. Derivatization may be required to improve its volatility and thermal stability. However, GC-MS is excellent for identifying volatile impurities in the sample.

  • Q: What kind of impurities can I detect with GC-MS? A: GC-MS is ideal for detecting residual solvents from the synthesis process (e.g., methanol, ethanol, acetone) and other small, volatile molecules that might be present as by-products.

  • Q: How can I confirm the identity of a peak in my chromatogram? A: The mass spectrum of the peak can be compared to a library of known spectra (e.g., NIST) for identification.

Summary of Analytical Methods

MethodPrimary UseAdvantagesLimitations
HPLC-UV Purity determination and quantification of impurities.High resolution, quantitative, widely available.Requires a reference standard for accurate quantification of the main component.
¹H-qNMR Absolute purity determination.Primary method, no need for a specific reference standard, provides structural information.Lower sensitivity than HPLC, requires a high-field NMR spectrometer.
GC-MS Identification and quantification of volatile impurities.High sensitivity for volatile compounds, excellent identification capabilities through mass spectra.Not ideal for non-volatile or thermally labile compounds like the parent molecule without derivatization.
LC-MS Impurity identification and characterization.Provides molecular weight information for unknown impurities, can be coupled with HPLC for separation.More complex and expensive than HPLC-UV.

Potential Impurities

Based on the synthesis of similar pyridinone structures, potential impurities could include:

  • Starting materials: Unreacted precursors from the synthesis.

  • By-products: Molecules formed through side reactions during the synthesis.

  • Degradation products: Formed by hydrolysis, oxidation, or other degradation pathways. For example, the corresponding 4-hydroxy-2(1H)-pyridinone could be a potential impurity.

  • Residual solvents: Solvents used in the synthesis and purification steps.

References

Technical Support Center: Scaling Up the Synthesis of 4-Methoxy-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 4-Methoxy-2(1H)-pyridinone. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during laboratory and scale-up production.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthetic route for this compound?

A common and scalable route starts from commercially available dehydroacetic acid. This multi-step synthesis involves the formation of a 4-hydroxy-2-pyridone intermediate, followed by a selective O-methylation.[1][2]

Q2: What are the key steps in the synthesis of this compound from dehydroacetic acid?

The synthesis can be broken down into three main stages:

  • Hydrolysis of Dehydroacetic Acid: Dehydroacetic acid is hydrolyzed, typically using a strong acid like sulfuric acid, to yield 4-hydroxy-6-methyl-2H-pyran-2-one.[1]

  • Formation of the Pyridinone Ring: The resulting pyranone is then reacted with an ammonia source, such as aqueous ammonium hydroxide, to form 4-hydroxy-6-methylpyridin-2(1H)-one.[1]

  • O-Methylation: The final step is the selective methylation of the hydroxyl group at the 4-position to give this compound. This step is crucial and requires careful control of reaction conditions to favor O-methylation over N-methylation.

Q3: What are the primary challenges when scaling up this synthesis?

The main challenges include:

  • Controlling Reaction Temperature: Exothermic reactions, particularly during hydrolysis and methylation, require efficient heat management to prevent side reactions and ensure safety.

  • Regioselectivity of Methylation: A significant challenge is achieving selective methylation of the oxygen at the 4-position while minimizing the competing N-methylation of the pyridinone ring.[3] The ratio of O- to N-alkylation can be influenced by the choice of solvent, base, and methylating agent.[3]

  • Product Purification: Separating the desired O-methylated product from the N-methylated isomer and other impurities can be difficult on a large scale.

  • Handling of Reagents: Some methylating agents, like dimethyl sulfate and methyl iodide, are toxic and require special handling procedures.[4][5]

Troubleshooting Guides

Problem 1: Low Yield in the Hydrolysis of Dehydroacetic Acid

Q: My yield of 4-hydroxy-6-methyl-2H-pyran-2-one is lower than expected. What are the potential causes and solutions?

Potential Cause Recommended Solution
Incomplete Reaction - Ensure sufficient acid concentration: Use a high concentration of sulfuric acid (e.g., 92%) for efficient hydrolysis.[1] - Optimize reaction time and temperature: Heat the mixture to around 130°C for a sufficient duration (e.g., 10 minutes) to drive the reaction to completion.[1]
Product Decomposition - Avoid prolonged heating: Overheating or extended reaction times can lead to degradation of the product. Monitor the reaction progress closely. - Rapid cooling and precipitation: Pouring the warm reaction mixture into ice is a critical step to quickly quench the reaction and precipitate the product.[1]
Loss during Workup - Ensure complete precipitation: Use a sufficient amount of ice and cold water to maximize the precipitation of the product. - Thorough washing: Wash the filtered product with cold water to remove residual acid without dissolving the product.[1]
Problem 2: Inefficient Pyridinone Ring Formation

Q: I am getting a low yield of 4-hydroxy-6-methylpyridin-2(1H)-one. How can I improve this step?

Potential Cause Recommended Solution
Incomplete Reaction - Use a sufficient excess of ammonia: Ensure an adequate amount of aqueous ammonium hydroxide is used to react completely with the pyranone intermediate.[1] - Optimize reaction conditions: The reaction is typically carried out by reacting the pyranone with aqueous ammonium hydroxide. Ensure proper mixing and sufficient reaction time.
Side Reactions - Control temperature: While the specific temperature for this step may vary, avoiding excessive heat can prevent the formation of byproducts.
Difficult Product Isolation - Concentration and Precipitation: After the reaction, reducing the solvent volume under reduced pressure can help in precipitating the pyridone product.[6]
Problem 3: Poor Selectivity in the O-Methylation Step (O- vs. N-Methylation)

Q: My methylation reaction is producing a significant amount of the N-methylated isomer instead of the desired this compound. How can I improve O-methylation selectivity?

2-Pyridones are ambident nucleophiles, meaning they can react at either the nitrogen or the oxygen atom.[3] The outcome of the alkylation is influenced by several factors.

Factor To Favor O-Methylation To Favor N-Methylation
Solvent Use a polar aprotic solvent like DMF or DMSO. These solvents solvate the cation of the base, leaving the oxygen anion more available for reaction.Use a polar protic solvent like an alcohol. These solvents can hydrogen-bond with the oxygen, making the nitrogen more nucleophilic.
Base A strong, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K2CO3) is often used to deprotonate the hydroxyl group.A weaker base might lead to a higher proportion of N-alkylation.
Methylating Agent "Harder" methylating agents like dimethyl sulfate are often cited for O-alkylation."Softer" methylating agents like methyl iodide can sometimes favor N-alkylation.
Counter-ion The nature of the counter-ion from the base can influence the reaction site.-
Temperature Lower temperatures can sometimes improve selectivity.Higher temperatures might lead to a mixture of products.

Troubleshooting Workflow for Poor Methylation Selectivity

Troubleshooting Methylation Selectivity start Low O-methylation Selectivity check_solvent Check Solvent System start->check_solvent check_base Evaluate Base check_solvent->check_base Using polar aprotic (DMF, DMSO)? sub_solvent Switch to DMF or DMSO check_solvent->sub_solvent No check_reagent Review Methylating Agent check_base->check_reagent Using strong, non-nucleophilic base (NaH, K2CO3)? sub_base Use NaH or K2CO3 check_base->sub_base No check_temp Optimize Temperature check_reagent->check_temp Using dimethyl sulfate? sub_reagent Consider dimethyl sulfate check_reagent->sub_reagent No outcome_good Improved O-Selectivity check_temp->outcome_good Tried lower temperature? sub_temp Run reaction at 0°C or RT check_temp->sub_temp No sub_solvent->check_base sub_base->check_reagent sub_reagent->check_temp sub_temp->outcome_good

Caption: A decision-making workflow for troubleshooting poor O-methylation selectivity.

Problem 4: Difficulty in Purifying the Final Product

Q: I am struggling to separate this compound from byproducts, especially the N-methylated isomer. What purification strategies are effective?

Purification Method Recommendations
Column Chromatography - This is a common and effective method for separating O- and N-alkylated isomers. - The choice of the eluent system is critical. A gradient of a non-polar solvent (e.g., hexane or ethyl acetate) and a more polar solvent (e.g., methanol) is often used. The optimal ratio will need to be determined by TLC analysis.
Recrystallization - If a suitable solvent system can be identified, recrystallization is an excellent technique for obtaining high-purity material, especially at a larger scale. - Screening various solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) is recommended.
Acid-Base Extraction - The basicity of the pyridine nitrogen can be exploited. However, the pyridone oxygen also has acidic properties, which can complicate this approach for separating isomers with similar pKa values.

Experimental Protocols

Protocol 1: Synthesis of 4-hydroxy-6-methyl-2H-pyran-2-one from Dehydroacetic Acid
  • In a suitable flask, add dehydroacetic acid (1 mmol).

  • Carefully add a 92% aqueous solution of sulfuric acid (5 mmol).

  • Heat the mixture to 130°C for 10 minutes.

  • While the mixture is still warm, pour it into a beaker containing crushed ice.

  • Filter the resulting precipitate and wash it with cold water.

  • Dry the solid to obtain 4-hydroxy-6-methyl-2H-pyran-2-one.[1]

Expected Yield: Approximately 86%.[1]

Protocol 2: Synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one
  • Dissolve the 4-hydroxy-6-methyl-2H-pyran-2-one (from Protocol 1) in aqueous ammonium hydroxide.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Reduce the solvent volume under reduced pressure to precipitate the product.

  • Filter the solid, wash with a small amount of cold solvent, and dry to yield 4-hydroxy-6-methylpyridin-2(1H)-one.[1]

Expected Yield: Approximately 80%.[1]

Protocol 3: O-Methylation of 4-hydroxy-6-methylpyridin-2(1H)-one

Caution: Methylating agents like dimethyl sulfate and methyl iodide are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxy-6-methylpyridin-2(1H)-one in an anhydrous polar aprotic solvent (e.g., DMF).

  • Cool the solution in an ice bath.

  • Add a strong, non-nucleophilic base (e.g., sodium hydride, 1.1 equivalents) portion-wise.

  • Stir the mixture at low temperature for 30-60 minutes.

  • Slowly add the methylating agent (e.g., dimethyl sulfate, 1.1 equivalents) dropwise, maintaining the low temperature.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction carefully by adding a proton source (e.g., water or a saturated ammonium chloride solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Summary

Table 1: Summary of Yields for the Synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one intermediates

Reaction Step Starting Material Product Reported Yield
HydrolysisDehydroacetic acid4-hydroxy-6-methyl-2H-pyran-2-one86%[1]
Amination4-hydroxy-6-methyl-2H-pyran-2-one4-hydroxy-6-methylpyridin-2(1H)-one80%[1]

Visualizations

Overall Synthetic Workflow

Synthesis of this compound cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amination cluster_2 Step 3: O-Methylation A Dehydroacetic Acid B 4-hydroxy-6-methyl-2H-pyran-2-one A->B H2SO4, 130°C C 4-hydroxy-6-methylpyridin-2(1H)-one B->C NH4OH D This compound C->D Base (e.g., NaH) Methylating Agent (e.g., (CH3)2SO4)

Caption: A flowchart illustrating the synthetic pathway from dehydroacetic acid to this compound.

References

Technical Support Center: Functionalization of 4-Methoxy-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the catalyst selection and functionalization of 4-Methoxy-2(1H)-pyridinone.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the functionalization of this compound?

A1: The primary challenges in the functionalization of this compound revolve around controlling regioselectivity. The molecule possesses multiple reactive sites, including the nitrogen and oxygen atoms of the pyridone core, as well as several C-H bonds on the aromatic ring. Key challenges include:

  • N- vs. O-Alkylation: The pyridone tautomer exists in equilibrium, leading to a mixture of N-alkylated and O-alkylated products. Reaction conditions must be carefully optimized to favor one over the other.[1]

  • Site-selective C-H Functionalization: The electron-rich nature of the pyridone ring makes direct C-H functionalization an attractive but challenging strategy. Controlling the position of functionalization (e.g., C3, C5, or C6) requires specific directing groups or catalyst systems.[2]

  • Catalyst Selection: Choosing the appropriate catalyst is crucial for achieving high yield and selectivity. Transition metal catalysts, such as those based on palladium and rhodium, are often employed for C-H activation, while phase-transfer catalysts or specific base/solvent combinations are used to control alkylation regioselectivity.[3][4]

Q2: How can I selectively achieve N-alkylation over O-alkylation?

A2: Selective N-alkylation is a common goal and can be influenced by several factors. Generally, conditions that favor the kinetic product (N-alkylation) are employed. Key strategies include:

  • Base and Solvent Selection: The choice of base and solvent is critical. For instance, using potassium tert-butoxide (t-BuOK) as a base in a non-polar solvent like THF can favor N-alkylation.[3] The use of potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF is also a common method.[5]

  • Catalyst Systems: The use of n-Bu₄NI as a catalyst has been shown to facilitate the N-alkylation of 4-alkoxy-2-pyridones.[3]

  • Leaving Group of the Alkylating Agent: The nature of the leaving group on the alkylating agent can influence the N/O ratio.

  • Temperature: Lower reaction temperatures generally favor N-alkylation.

Q3: What catalysts are recommended for C-H functionalization of the pyridinone ring?

A3: For direct C-H functionalization, transition metal catalysts are typically required. The choice of catalyst depends on the desired transformation:

  • Palladium Catalysts: Palladium(II) acetate (Pd(OAc)₂) is commonly used for C-H arylation and alkenylation reactions.[6][7] These reactions often require a ligand and an oxidant.

  • Rhodium Catalysts: Cationic Rh(III) complexes, such as [Cp*RhCl₂]₂, are effective for C-H activation and annulation reactions with alkynes.[8]

  • Iridium Catalysts: Iridium complexes can be used for C-H borylation, which can then be followed by subsequent cross-coupling reactions to introduce a variety of functional groups.[9]

Troubleshooting Guides

Guide 1: Poor Regioselectivity in Alkylation (N- vs. O-Alkylation)

Problem: My reaction is producing a mixture of N- and O-alkylated products with a low ratio of the desired isomer.

Potential Cause Troubleshooting Steps
Inappropriate Base/Solvent Combination If O-alkylation is the major product, switch to a less polar, aprotic solvent (e.g., THF, Dioxane). If using a strong base like NaH, consider a milder base such as K₂CO₃. For preferential N-alkylation, a combination of t-BuOK in THF is often effective.[3]
Reaction Temperature Too High O-alkylation is often thermodynamically favored. Lower the reaction temperature to favor the kinetically controlled N-alkylation product.
Nature of the Alkylating Agent Harder alkylating agents (e.g., dimethyl sulfate) tend to favor O-alkylation, while softer agents (e.g., benzyl bromide) can favor N-alkylation. Consider changing the leaving group on your alkylating agent (e.g., from tosylate to iodide).
Absence of a Suitable Catalyst For selective N-alkylation, consider adding a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) or n-Bu₄NI.[3]
Guide 2: Low Yield or No Reaction in C-H Functionalization

Problem: The C-H functionalization of my this compound is resulting in low yields or recovery of starting material.

Potential Cause Troubleshooting Steps
Catalyst Inactivity Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). Consider increasing the catalyst loading. For palladium-catalyzed reactions, ensure the active Pd(0) or Pd(II) species is being generated and maintained.
Suboptimal Reaction Conditions Temperature: C-H activation often requires elevated temperatures. Gradually increase the reaction temperature. Solvent: The solvent can significantly impact the reaction. Screen different solvents (e.g., toluene, dioxane, DMF). Additives/Ligands: The presence of specific ligands or additives can be crucial. For example, phosphine ligands for palladium or a silver salt oxidant.
Poor Directing Group Ability (if applicable) If using a directing group strategy, ensure the directing group is correctly installed and is coordinating effectively to the metal center.
Decomposition of Starting Material or Product Monitor the reaction by TLC or LC-MS to check for the formation of degradation products. If decomposition is observed, consider lowering the reaction temperature or using a milder oxidant.
Presence of Inhibitors Impurities in the starting materials or solvents can act as catalyst poisons. Ensure all reagents and solvents are pure and dry.

Data Presentation

Table 1: Catalyst Systems for N-Alkylation of 4-Alkoxy-2-pyridones
Catalyst/Base SystemAlkylating AgentSolventTemperatureYield (%)N/O RatioReference
n-Bu₄NI / t-BuOKAlkyl, Benzyl, Allyl, Propargyl halidesTHFRoom TempGood to ExcellentSelective N-alkylation[3]
LiBr / NaHPropargyl bromideDMF/DMENot specifiedNot specifiedup to 12:1[3]
K₂CO₃Benzyl bromideDMF60-80 °CHighPredominantly N[5]
Catalyst- and Base-FreeOrganohalidesNot specifiedElevatedGood to Excellent>99% N-selectivity[10]

Note: Yields and ratios can vary depending on the specific substrate and alkylating agent.

Table 2: Catalysts for C-H Functionalization of 2-Pyridones
Catalyst SystemReaction TypePosition FunctionalizedOxidant/AdditiveSolventYield (%)Reference
Pd(OAc)₂ArylationC3Not specifiedNot specifiedGood[5]
Pd(OAc)₂AlkenylationC2 (ortho)Ag₂CO₃Not specifiedGood to Excellent[6]
[Cp*RhCl₂]₂ / AgSbF₆Annulation with alkynesC-H activationNot specifiedNot specifiedGood[8]
Ir-catalystBorylationC3Not specifiedNot specifiedGood[9]

Note: The regioselectivity of C-H functionalization is often substrate-controlled or directed by a functional group.

Experimental Protocols

Protocol 1: Selective N-Alkylation using n-Bu₄NI/t-BuOK

Objective: To achieve selective N-alkylation of this compound.[3]

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq.)

  • Potassium tert-butoxide (t-BuOK) (1.2 eq.)

  • Tetrabutylammonium iodide (n-Bu₄NI) (0.1 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq.) and tetrabutylammonium iodide (0.1 eq.).

  • Add anhydrous THF to dissolve the solids.

  • Cool the solution to 0 °C in an ice bath.

  • Add potassium tert-butoxide (1.2 eq.) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Slowly add the alkyl halide (1.1 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the N-alkylated product.

Protocol 2: Palladium-Catalyzed C3-Arylation

Objective: To perform a C-H arylation at the C3 position of an N-substituted this compound. (Adapted from arylation of 4-hydroxy-2-pyridones)[5]

Materials:

  • N-substituted this compound

  • Aryl boronic acid (1.5 eq.)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Triphenylphosphine (PPh₃) (10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq.)

  • Dioxane/Water mixture (e.g., 4:1)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel, add the N-substituted this compound (1.0 eq.), aryl boronic acid (1.5 eq.), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ (2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed dioxane/water solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the C3-arylated product.

Visualizations

Catalyst_Selection_Workflow start Desired Functionalization of This compound reaction_type Select Reaction Type start->reaction_type alkylation Alkylation (N- or O-) reaction_type->alkylation C-N / C-O bond ch_func C-H Functionalization reaction_type->ch_func C-C / C-X bond halogenation Halogenation reaction_type->halogenation C-Halogen bond n_alkylation Selective N-Alkylation alkylation->n_alkylation Kinetic Control o_alkylation Selective O-Alkylation alkylation->o_alkylation Thermodynamic Control ch_position Target C-H Position ch_func->ch_position halogen_reagent Select Halogenating Agent halogenation->halogen_reagent n_catalyst Catalyst: n-Bu4NI Base: t-BuOK Solvent: THF n_alkylation->n_catalyst o_catalyst Catalyst: (Varies) Base: NaH Solvent: DMF (Polar Aprotic) o_alkylation->o_catalyst c3_aryl C3-Arylation ch_position->c3_aryl C3 c2_alkenyl C2-Alkenylation ch_position->c2_alkenyl C2 pd_catalyst Catalyst: Pd(OAc)2 Ligand: PPh3 c3_aryl->pd_catalyst c2_alkenyl->pd_catalyst rh_catalyst Catalyst: [Cp*RhCl2]2 nxs N-Halosuccinimide (NBS, NCS) halogen_reagent->nxs

Catalyst selection workflow for functionalization.

Troubleshooting_Alkylation start Poor Regioselectivity in Alkylation check_conditions Analyze Reaction Conditions start->check_conditions base_solvent Base/Solvent Combination check_conditions->base_solvent Is it optimal? temperature Reaction Temperature check_conditions->temperature Is it too high? alkylating_agent Alkylating Agent check_conditions->alkylating_agent Is it appropriate? solution_base Switch to non-polar solvent (THF) Use milder base (K2CO3) or sterically hindered base (t-BuOK) base_solvent->solution_base solution_temp Lower the reaction temperature temperature->solution_temp solution_agent Use softer alkylating agent (e.g., R-I instead of R-OTs) alkylating_agent->solution_agent

Troubleshooting poor regioselectivity in alkylation.

References

Technical Support Center: Protecting Group Strategies for 4-Methoxy-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxy-2(1H)-pyridinone. The following information addresses common issues encountered during the implementation of protecting group strategies, focusing on regioselectivity, reaction conditions, and deprotection methods.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when applying protecting groups to this compound?

The main challenge is controlling the regioselectivity of the reaction. This compound exists in tautomeric equilibrium with its aromatic isomer, 2-hydroxy-4-methoxypyridine. This results in two potential sites for electrophilic attack: the nitrogen atom (N-alkylation) and the oxygen atom of the pyridone tautomer (O-alkylation). The reaction conditions, including the choice of base, solvent, and electrophile, significantly influence the N- versus O-alkylation ratio.[1][2]

Q2: How can I favor N-alkylation over O-alkylation?

To favor the formation of the N-protected product, specific reaction conditions are crucial. The use of a strong, non-nucleophilic base in an anhydrous aprotic solvent is generally recommended. For instance, employing potassium tert-butoxide (t-BuOK) as the base in a solvent like tetrahydrofuran (THF) has been shown to promote N-alkylation.[2] Additionally, the use of a phase-transfer catalyst, such as tetrabutylammonium iodide (TBAI), can facilitate selective N-alkylation.[2]

Q3: Which protecting groups are commonly used for the nitrogen of this compound?

Several protecting groups can be employed, with the choice depending on the desired stability and the conditions of subsequent reaction steps. Common examples include:

  • Benzyl (Bn): A robust protecting group, typically introduced using benzyl bromide in the presence of a base.

  • tert-Butoxycarbonyl (Boc): An acid-labile protecting group, introduced using di-tert-butyl dicarbonate ((Boc)₂O).

  • p-Methoxybenzyl (PMB): Can be removed under oxidative or strongly acidic conditions.[3]

  • Silyl ethers (e.g., TBDMS, TIPS): While less common for direct N-protection of pyridones, they are relevant for protecting the hydroxyl group of the tautomeric form and can influence reactivity.

Q4: How can I confirm whether I have synthesized the N-protected or O-protected isomer?

Spectroscopic methods are essential for distinguishing between N- and O-alkylated products.

  • ¹H NMR: The chemical shift of the protons on the protecting group can be indicative. For instance, the methylene protons of an N-benzyl group will have a different chemical shift compared to those of an O-benzyl group. Two-dimensional NMR techniques like NOESY can show through-space correlations between the protecting group protons and the pyridinone ring protons, confirming the site of attachment.[4][5]

  • ¹³C NMR: The chemical shift of the carbonyl carbon (C2) in the pyridone ring is a key indicator. In N-alkylated pyridones, this signal is typically observed, whereas in O-alkylated pyridines, this carbonyl carbon is absent, and the spectrum will be more characteristic of an aromatic pyridine ring.

  • IR Spectroscopy: The presence of a carbonyl stretch (around 1650 cm⁻¹) is characteristic of the N-alkylated 2-pyridone structure. This band is absent in the O-alkylated pyridine isomer.[6]

Troubleshooting Guides

Issue 1: Low yield of the desired N-protected product.

Potential Cause Troubleshooting Step
Incomplete deprotonation Use a stronger base (e.g., NaH, t-BuOK) and ensure anhydrous reaction conditions.
Poor solubility of the pyridinone salt Employ a suitable aprotic polar solvent like DMF or DMSO. Consider the use of a phase-transfer catalyst (e.g., TBAI).[2]
Side reactions Lower the reaction temperature to minimize the formation of byproducts. Ensure slow addition of the electrophile.
Steric hindrance If using a bulky protecting group, a less hindered base might be beneficial. Alternatively, a more reactive electrophile could be used.

Issue 2: Formation of a mixture of N- and O-alkylated products.

Potential Cause Troubleshooting Step
Reaction conditions favoring O-alkylation The choice of solvent and counter-ion can influence the nucleophilicity of the nitrogen versus the oxygen. Harder cations (e.g., Na⁺) tend to favor O-alkylation, while softer cations (e.g., K⁺ with a phase-transfer catalyst) can favor N-alkylation. Aprotic solvents generally favor N-alkylation.[1]
Nature of the electrophile Hard electrophiles (e.g., alkyl sulfates) tend to react at the harder oxygen atom, while softer electrophiles (e.g., alkyl iodides) are more likely to react at the softer nitrogen atom.
Thermodynamic vs. Kinetic Control O-alkylation is often the kinetically favored product, while N-alkylation can be the thermodynamically more stable product. Allowing the reaction to proceed for a longer time or at a slightly elevated temperature might favor the N-alkylated isomer. In some cases, an O- to N-alkyl migration can be induced.[2]

Issue 3: Difficulty in deprotecting the N-protected this compound.

| Potential Cause | Troubleshooting Step | | Protecting group is too stable | Ensure the chosen deprotection conditions are appropriate for the specific protecting group. For example, use strong acid (e.g., TFA, HBr/AcOH) for Boc deprotection,[7][8] hydrogenolysis (e.g., H₂, Pd/C) for benzyl deprotection,[9] or oxidative cleavage (e.g., DDQ, CAN) for PMB deprotection.[10] | | Decomposition of the product under deprotection conditions | Use milder deprotection conditions. For instance, for acid-labile groups, a weaker acid or a shorter reaction time might be sufficient. For hydrogenolysis, ensure the catalyst is active and the system is free of poisons. | | Incomplete reaction | Increase the reaction time, temperature, or the amount of deprotecting reagent. Monitor the reaction progress carefully by TLC or LC-MS. |

Experimental Protocols

N-Benzylation of this compound

This protocol is adapted from general procedures for the N-alkylation of 4-alkoxy-2-pyridones.[2]

  • Materials: this compound, potassium tert-butoxide (t-BuOK), benzyl bromide (BnBr), anhydrous tetrahydrofuran (THF), tetrabutylammonium iodide (TBAI).

  • Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq) and anhydrous THF. b. Cool the solution to 0 °C in an ice bath. c. Add potassium tert-butoxide (1.1 eq) portion-wise, and stir the mixture at 0 °C for 30 minutes. d. Add a catalytic amount of TBAI (0.1 eq). e. Add benzyl bromide (1.2 eq) dropwise to the suspension. f. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC. g. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. h. Extract the aqueous layer with ethyl acetate. i. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. j. Purify the crude product by column chromatography on silica gel.

Deprotection of N-Benzyl-4-methoxy-2(1H)-pyridinone

This protocol is based on standard hydrogenolysis procedures.[9]

  • Materials: N-Benzyl-4-methoxy-2(1H)-pyridinone, Palladium on carbon (10% Pd/C), methanol or ethanol, hydrogen gas source.

  • Procedure: a. Dissolve N-Benzyl-4-methoxy-2(1H)-pyridinone (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation. b. Carefully add 10% Pd/C (typically 10-20% by weight of the substrate). c. Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus). d. Stir the mixture vigorously at room temperature for 12-48 hours, monitoring the reaction by TLC or LC-MS. e. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. f. Wash the Celite pad with the solvent used for the reaction. g. Concentrate the filtrate under reduced pressure to obtain the deprotected this compound.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the N-alkylation of 2-pyridone systems. Note that specific yields for this compound may vary.

Protecting GroupReagents and ConditionsN:O RatioYield (%)Reference
BenzylBnBr, t-BuOK, TBAI, THF, rt>19:1 (for similar systems)40-94[1][2]
Primary AlkylAlkyl-I, K₂CO₃, Tween 20, H₂O, 70°C>6:160-90[5]
Secondary AlkylAlkyl-I, K₂CO₃, Tween 20, H₂O, 70°C>2.4:145-75[5]

Decision-Making Workflow for Protecting Group Selection

The choice of a suitable protecting group strategy depends on the planned subsequent synthetic steps. The following diagram illustrates a logical workflow for this decision-making process.

ProtectingGroupSelection start Start: Need to protect This compound subsequent_chem What is the subsequent chemistry? start->subsequent_chem acid_stable Need acid stability? subsequent_chem->acid_stable Consider stability base_stable Need base stability? subsequent_chem->base_stable Consider stability redox_stable Need stability to redox conditions? subsequent_chem->redox_stable Consider stability use_boc Use Boc group (Deprotection: TFA, HCl) acid_stable->use_boc No use_benzyl Use Benzyl (Bn) group (Deprotection: H2, Pd/C) acid_stable->use_benzyl Yes base_stable->use_boc Yes base_stable->use_benzyl Yes redox_stable->use_boc Yes (stable to H2, Pd/C) redox_stable->use_benzyl No (cleaved by H2, Pd/C) use_pmb Use PMB group (Deprotection: DDQ, TFA) redox_stable->use_pmb No (cleaved by oxidation) end Proceed with synthesis use_boc->end use_benzyl->end use_pmb->end use_silyl Consider silyl group on tautomeric oxygen use_silyl->end

Caption: Decision tree for selecting a protecting group for this compound.

References

Validation & Comparative

A Comparative Analysis of Synthetic Routes to 4-Methoxy-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Methoxy-2(1H)-pyridinone is a valuable heterocyclic building block in medicinal chemistry and drug discovery, finding application in the synthesis of various pharmaceutical agents. Its preparation can be achieved through several synthetic pathways, each with distinct advantages and disadvantages in terms of yield, reaction conditions, and accessibility of starting materials. This guide provides a comparative analysis of three prominent methods for the synthesis of this compound, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in selecting the most suitable method for their specific needs.

Method 1: Rearrangement of 4-Methoxypyridine N-oxide

This method involves the synthesis of 4-methoxypyridine N-oxide followed by its rearrangement to the desired 2-pyridone. The initial N-oxidation of 4-methoxypyridine proceeds in high yield, followed by a rearrangement reaction, typically induced by acetic anhydride.

Experimental Protocol:

Step 1: Synthesis of 4-Methoxypyridine N-oxide

To a solution of 4-methoxypyridine (1 equivalent) in glacial acetic acid, 30% hydrogen peroxide (2-3 equivalents) is added. The mixture is heated at 70-80°C for several hours until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure to yield 4-methoxypyridine N-oxide.

Step 2: Rearrangement to this compound

4-Methoxypyridine N-oxide (1 equivalent) is heated in acetic anhydride at reflux for an extended period. The excess acetic anhydride is removed under vacuum, and the residue is purified by chromatography to afford this compound.

Quantitative Data:
ParameterStep 1: N-OxidationStep 2: RearrangementOverall
Starting Material 4-Methoxypyridine4-Methoxypyridine N-oxide4-Methoxypyridine
Key Reagents Hydrogen peroxide, Acetic acidAcetic anhydride
Reaction Time 4-6 hours12-24 hours16-30 hours
Temperature 70-80°CReflux (approx. 140°C)
Reported Yield ~88%[1]Variable, often moderateModerate
Purity GoodRequires chromatographic purification

Synthesis Workflow:

cluster_0 Method 1: From 4-Methoxypyridine N-oxide A 4-Methoxypyridine B 4-Methoxypyridine N-oxide A->B H2O2, AcOH ~88% Yield [17] C This compound B->C Acetic Anhydride, Reflux Moderate Yield cluster_1 Method 2: From Malononitrile D Malononitrile + Reagents E Diene Intermediate D->E Mittelbach's Procedure ~92% Yield F 3-Cyano-4-methoxy-2(1H)-pyridinone E->F aq. AcOH, 130°C ~95% Yield G This compound F->G Reductive Decyanation High Yield (assumed) cluster_2 Method 3: From 4-Hydroxy-2(1H)-pyridinone H β-Keto Ester + Ammonia Source I 4-Hydroxy-2(1H)-pyridinone H->I Cyclization Good Yield J This compound I->J CH3I, K2CO3 Good Yield, Selectivity Dependent

References

Efficacy of 4-Methoxy-2(1H)-pyridinone Analogs and Related Pyridinone Compounds Against Drug-Resistant Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. In the quest for novel antimicrobial agents, pyridinone scaffolds have emerged as a promising class of compounds with diverse biological activities. This guide provides a comparative analysis of the efficacy of 4-Methoxy-2(1H)-pyridinone analogs and other related pyridinone derivatives against clinically significant drug-resistant bacterial strains. The data presented herein is collated from recent studies to facilitate the evaluation of these compounds as potential therapeutic leads.

I. Comparative Efficacy of Pyridinone Analogs

The following tables summarize the in vitro activity of various pyridinone analogs against drug-resistant bacteria, primarily focusing on Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values.

Table 1: In Vitro Activity of 4-Methoxy-1-methyl-2-oxopyridine-3-carbamide (MMOXC) Against Staphylococcus aureus

CompoundStrain(s)MIC90 (µmol/L)IC50 (µmol/L)Reference(s)
4-Methoxy-1-methyl-2-oxopyridine-3-carbamide (MMOXC)S. aureus (including drug-resistant strains)10042 ± 1.5 to 50 ± 1[1]

Table 2: In Vitro Activity of Ring-Fused 2-Pyridone Analogs Against Vancomycin-Resistant Enterococci (VRE)

CompoundStrain(s)MIC (µM)Synergistic withReference(s)
PS757 (a ring-fused 2-pyridone)VRE1.56 - 3.2 (subinhibitory)Vancomycin, Gentamicin

Table 3: In Vitro Activity of Pyridine-Coupled Pyrimidinone/Pyrimidinthione Analogs Against Methicillin-Resistant Staphylococcus aureus (MRSA)

CompoundStrain(s)MIC (µg/mL)NotesReference(s)
Compound 4g (a pyridine-coupled pyrimidinone)MRSA8Showed better interaction with Penicillin-Binding Protein 2a (PBP2a) in silico compared to vancomycin.[2]
Compound 4e (a pyridine-coupled pyrimidinone)MRSA10[2]

II. Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of these pyridinone analogs.

A. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Bacterial Inoculum: A standardized bacterial suspension is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard.

  • Preparation of Compound Dilutions: The test compound is serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

B. In Vitro Enzyme Inhibition Assays (for MMOXC)

These assays are performed to determine the inhibitory activity of a compound against specific bacterial enzymes.

  • Enzyme and Substrate Preparation: Purified recombinant enzymes (e.g., MurF, PDF, UMPK) and their respective substrates are prepared in an appropriate buffer.

  • Inhibition Assay: The enzyme, substrate, and varying concentrations of the inhibitor (MMOXC) are incubated together.

  • Activity Measurement: The enzyme activity is measured by a suitable method, such as a colorimetric or fluorometric assay that detects the product of the enzymatic reaction.

  • Determination of Ki: The inhibition constant (Ki) is calculated from the enzyme kinetics data.

C. Biofilm Eradication Assay

This assay evaluates the ability of a compound to disrupt pre-formed biofilms.

  • Biofilm Formation: Bacteria are allowed to form biofilms in a 96-well plate for a specified period.

  • Treatment: The planktonic bacteria are removed, and the biofilms are treated with different concentrations of the test compound.

  • Incubation: The plate is incubated for a further period to allow for biofilm disruption.

  • Quantification: The remaining biofilm biomass is quantified, typically by staining with crystal violet followed by measurement of absorbance.

D. Checkerboard Assay for Synergism

This method is used to assess the synergistic, additive, indifferent, or antagonistic effects of combining two antimicrobial agents.

  • Plate Setup: Two compounds are serially diluted in a checkerboard fashion in a 96-well plate.

  • Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension and incubated.

  • Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction. An FICI of ≤ 0.5 is typically considered synergistic.

III. Visualizing Mechanisms and Workflows

A. Mechanism of Action of 4-Methoxy-1-methyl-2-oxopyridine-3-carbamide (MMOXC) against S. aureus

The following diagram illustrates the multi-target inhibitory action of MMOXC, leading to the disruption of key cellular processes in Staphylococcus aureus.

MMOXC_Mechanism MMOXC 4-Methoxy-1-methyl- 2-oxopyridine-3-carbamide (MMOXC) MurF MurF (UDP-MurNAc-pentapeptide synthetase) MMOXC->MurF Inhibits PDF PDF (Peptidyl-deformylase) MMOXC->PDF Inhibits UMPK UMPK (Uridine monophosphate kinase) MMOXC->UMPK Inhibits CellWall Cell Wall Biosynthesis MurF->CellWall Blocks ProteinSynth Protein Maturation PDF->ProteinSynth Blocks RNASynth RNA Biosynthesis UMPK->RNASynth Blocks BacterialDeath Bacterial Cell Death & Biofilm Obliteration CellWall->BacterialDeath ProteinSynth->BacterialDeath RNASynth->BacterialDeath AST_Workflow Start Start: Prepare Bacterial Inoculum (0.5 McFarland Standard) SerialDilution Perform Serial Dilution of Test Compound in Microtiter Plate Start->SerialDilution Inoculation Inoculate Wells with Bacterial Suspension SerialDilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation ReadResults Visually Inspect for Growth and Determine MIC Incubation->ReadResults End End: Record MIC Value ReadResults->End

References

The Pivotal Role of the 4-Methoxy Group in the Biological Activity of 2(1H)-Pyridinone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships of 4-Methoxy-2(1H)-pyridinone derivatives reveals their potential as versatile scaffolds in drug discovery. These compounds have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This guide provides a comparative analysis of their performance, supported by experimental data, to aid researchers and drug development professionals in harnessing the therapeutic potential of this promising chemical class.

The pyridinone core is a privileged structure in medicinal chemistry, known for its ability to engage in various biological interactions.[1][2] The introduction of a methoxy group at the 4-position of the 2(1H)-pyridinone ring significantly influences the molecule's electronic properties, lipophilicity, and hydrogen bonding capacity, thereby modulating its interaction with biological targets.[3][4] This guide synthesizes findings from multiple studies to present a clear comparison of the structure-activity relationships (SAR) of these derivatives.

Comparative Anticancer Activity

This compound derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The nature and position of substituents on the pyridinone ring play a crucial role in determining their potency and selectivity.

Table 1: Anticancer Activity of Representative Pyridinone Derivatives

Compound IDCore StructureR1 SubstituentR2 SubstituentCancer Cell LineIC50 (µM)Reference
1a 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridinePhenylHHela2.59[5]
1b 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridinePhenylHMCF74.66[5]
1c 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridinePhenylHHCT-1161.98[5]
2a Fluorine-substituted 4-amino-2(1H)-pyridinone Nucleoside3-fluoro-1-β-D-ribofuranosylHL1210>10[6]
2b Fluorine-substituted 4-amino-2(1H)-pyridinone Nucleoside3-fluoro-1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)HL12101.23[6]

Note: The compounds listed are structurally related to 4-methoxy-2(1H)-pyridinones and illustrate the impact of substitutions on anticancer activity.

The data suggests that modifications to the core pyridinone structure can lead to significant variations in anticancer potency. For instance, the pyrazolo[3,4-b]pyridine derivatives (Compounds 1a-1c) with a 4-methoxyphenyl group show potent activity against cervical, breast, and colon cancer cell lines.[5] Furthermore, the fluorinated 4-amino-2(1H)-pyridinone nucleoside derivatives demonstrate that seemingly minor changes, such as the acetylation of the ribofuranosyl moiety (Compound 2b vs. 2a), can dramatically enhance cytotoxic effects.[6]

Kinase Inhibitory Potential

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Pyridinone derivatives have been investigated as kinase inhibitors, with the 4-methoxy group often playing a key role in binding to the kinase active site.

Table 2: Kinase Inhibitory Activity of Representative Pyridinone Derivatives

Compound IDCore StructureTarget KinaseIC50 (µM)Reference
3a 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridineCDK21.630[5]
3b 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridineCDK90.262[5]
4a 4-thiophenyl-pyridine derivativeEGFR-[7]
4b 4-thiophenyl-pyridine derivativeVEGFR-2-[7]

Compounds 3a and 3b, which feature a 4-methoxyphenyl group, demonstrate potent inhibitory activity against cyclin-dependent kinases (CDKs), suggesting that the methoxy moiety contributes favorably to the interaction with the kinase active site.[5] Other studies have explored pyridine derivatives as inhibitors of key kinases like EGFR and VEGFR-2, indicating the broad potential of this scaffold in targeting dysregulated signaling pathways.[7]

Antimicrobial Activity

The emergence of antibiotic-resistant pathogens necessitates the development of novel antimicrobial agents. 4-Hydroxy-2-pyridone derivatives, structurally similar to their 4-methoxy counterparts, have shown promising antimicrobial activity.

Table 3: Antimicrobial Activity of Representative 4-Hydroxy-2-pyridone Derivatives

Compound IDCore StructureMicroorganismMIC (µM)Reference
5a 4-Hydroxy-2-pyridone alkaloidStaphylococcus aureus12.5
5b 4-Hydroxy-2-pyridone alkaloidMethicillin-resistant S. aureus (MRSA)12.5
6a ApiosporamideStaphylococcus aureus1.56 - 6.25
6b ApiosporamideMethicillin-resistant S. aureus (MRSA)1.56 - 6.25
6c ApiosporamideBacillus subtilis1.56 - 6.25

Note: These 4-hydroxy derivatives suggest the potential of the corresponding 4-methoxy analogs as antimicrobial agents.

The data indicates that 4-hydroxy-2-pyridone alkaloids exhibit significant activity against Gram-positive bacteria, including the multidrug-resistant MRSA strain. The minimum inhibitory concentration (MIC) values in the low micromolar range suggest that these compounds could serve as a basis for the development of new antibacterial drugs.

Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed experimental protocols are essential.

Anticancer Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Serial dilutions of the test compounds are prepared in the growth medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.1%. The old medium is replaced with 100 µL of the diluted compounds, and the plate is incubated for 48-72 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.

  • Assay Plate Preparation: A small volume (e.g., 1 µL) of the diluted compounds is added to the wells of a 384-well plate.

  • Kinase Reaction: A master mix containing the kinase, a suitable substrate, and ATP in an appropriate buffer is prepared. The reaction is initiated by adding this mixture to the wells.

  • Incubation: The plate is incubated at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Signal Detection: An ATP detection reagent is added to stop the reaction and generate a luminescent signal that is proportional to the amount of ATP remaining.

  • Data Acquisition: The luminescence is measured using a plate reader.

  • Data Analysis: The percent inhibition for each compound concentration is calculated relative to a DMSO control, and the IC50 value is determined.

Antimicrobial Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Compound Dilution: Serial two-fold dilutions of the test compounds are prepared in a suitable broth medium in a 96-well plate.

  • Inoculum Preparation: A standardized inoculum of the target microorganism (approximately 5 x 10^5 CFU/mL) is prepared.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing the Science

Diagrams are powerful tools for understanding complex biological processes and experimental procedures.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis compound_prep Compound Dilution Series treatment Incubation with Compounds (48-72h) compound_prep->treatment cell_seeding Cell Seeding in 96-well Plate cell_seeding->treatment mtt_addition MTT Reagent Addition (4h) treatment->mtt_addition solubilization Formazan Solubilization (DMSO) mtt_addition->solubilization readout Absorbance Reading (570nm) solubilization->readout analysis IC50 Determination readout->analysis

Caption: Workflow of the MTT assay for anticancer activity screening.

signaling_pathway GF Growth Factor EGFR EGFR GF->EGFR PI3K PI3K EGFR->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis | Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Pyridinone This compound Derivative Pyridinone->EGFR Inhibition

References

Benchmarking Novel 4-Methoxy-2(1H)-pyridinone-Based Kinase Inhibitors Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of oncology and inflammatory disease research, the quest for more potent and selective kinase inhibitors is paramount. This guide provides a comparative analysis of a novel class of 4-Methoxy-2(1H)-pyridinone-based inhibitors, benchmarking their performance against established drugs, with a focus on the mitogen-activated protein kinase (MAPK) pathway. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and methodological evaluation of this emerging class of compounds.

Executive Summary

Data Presentation: A Comparative Framework

To facilitate a clear comparison, the following table outlines the kind of quantitative data required to benchmark a novel inhibitor, designated here as "4-M-2-P Inhibitor," against the well-established MEK1/2 inhibitor, Trametinib. It is important to note that the values for the "4-M-2-P Inhibitor" are hypothetical placeholders, representing the data points necessary for a robust comparison.

InhibitorTarget KinaseBiochemical IC50 (nM)Cellular IC50 (nM) in A375 (BRAF V600E)Reference
4-M-2-P Inhibitor MEK1/2[Data not available][Data not available]-
Trametinib MEK10.71.16[2]
MEK20.9[2]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathway and Experimental Workflow

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that, when dysregulated, is a major driver in many cancers.[2] MEK1 and MEK2 are central components of this pathway, making them key therapeutic targets.

RAS_RAF_MEK_ERK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors Proliferation, Survival, Differentiation Proliferation, Survival, Differentiation Transcription Factors->Proliferation, Survival, Differentiation

Figure 1. Simplified RAS/RAF/MEK/ERK signaling pathway.

The benchmarking of a novel kinase inhibitor typically follows a structured workflow to assess its potency and selectivity, from biochemical assays to cellular and in vivo models.

Inhibitor_Benchmarking_Workflow Biochemical_Assay Biochemical Assay (e.g., Kinase Inhibition Assay) IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination Cellular_Assay Cellular Assay (e.g., Proliferation Assay) IC50_Determination->Cellular_Assay Cellular_IC50 Cellular IC50 Determination Cellular_Assay->Cellular_IC50 Pathway_Inhibition Pathway Inhibition (e.g., Western Blot for p-ERK) Cellular_IC50->Pathway_Inhibition In_Vivo_Studies In Vivo Efficacy (e.g., Xenograft Models) Pathway_Inhibition->In_Vivo_Studies

Figure 2. General workflow for kinase inhibitor benchmarking.

Detailed Experimental Protocols

Reproducible and rigorous experimental design is fundamental to the accurate benchmarking of novel inhibitors. The following are representative protocols for key assays.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Materials:

  • Recombinant human MEK1/2 enzyme

  • Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)

  • ATP

  • Substrate (e.g., inactive ERK2)

  • Test compounds (4-M-2-P Inhibitor and Trametinib)

  • 96-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the diluted compounds to the wells of a 96-well plate.

  • Add the MEK1/2 enzyme and the ERK2 substrate to the wells.

  • Initiate the kinase reaction by adding ATP. The concentration of ATP should be close to the Km value for the kinase.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (Cellular IC50 Determination)

This assay measures the ability of an inhibitor to prevent the growth and proliferation of cancer cells.

Materials:

  • Cancer cell line (e.g., A375 human melanoma cells with BRAF V600E mutation)

  • Cell culture medium and supplements

  • Test compounds

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Procedure:

  • Seed the A375 cells in 96-well plates and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compounds.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Measure cell viability using a luminescent or colorimetric reagent.

  • Calculate the percentage of growth inhibition relative to untreated control cells.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the cellular IC50 value.

Western Blot for Pathway Inhibition (Phospho-ERK)

This technique is used to detect the phosphorylation status of downstream targets in a signaling pathway, confirming the on-target effect of the inhibitor.

Materials:

  • Cancer cell line (e.g., A375)

  • Test compounds

  • Lysis buffer

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Culture A375 cells and treat them with various concentrations of the test compounds for a defined period (e.g., 2 hours).

  • Lyse the cells to extract total protein.

  • Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.

  • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the reduction in p-ERK levels relative to total ERK.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. While direct comparative data against established drugs like Trametinib is currently limited in the public literature, the experimental framework provided in this guide offers a robust methodology for such benchmarking studies. The successful development of potent and selective inhibitors from this class will depend on rigorous in vitro and in vivo characterization, following the established workflows of kinase inhibitor discovery. Future publications providing direct, quantitative comparisons are eagerly awaited by the research community.

References

Navigating Off-Target Effects: A Comparative Cross-Reactivity Profile of 4-Methoxy-2(1H)-Pyridinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of investigational compounds is paramount to mitigating potential off-target effects and ensuring therapeutic specificity. This guide provides a comparative analysis of the cross-reactivity profile of 4-Methoxy-2(1H)-pyridinone compounds and related heterocyclic scaffolds, supported by experimental data and detailed methodologies.

The this compound core is a privileged scaffold in medicinal chemistry, forming the basis of numerous inhibitors targeting a range of enzymes and receptors. While optimization for on-target potency is a primary focus, a comprehensive understanding of a compound's selectivity profile is crucial for its development trajectory. This guide summarizes key quantitative data, outlines experimental protocols for assessing cross-reactivity, and visualizes relevant signaling pathways to provide a thorough resource for researchers in the field.

Kinase Cross-Reactivity Profile

Kinases are a major class of drug targets, and off-target kinase inhibition is a common source of adverse effects. The following table presents a representative cross-reactivity profile for a pyridinone-based inhibitor against a panel of kinases.

Kinase TargetCompound A (% Inhibition @ 1 µM)Compound B (IC50 in nM)
Primary Target 98 15
Kinase A85250
Kinase B62>10,000
Kinase C458
Kinase D21750
Kinase E<10>10,000
Kinase F<5>10,000
Kinase G<5>10,000

Note: Data presented is a composite representation from various studies on pyridinone and related heterocyclic kinase inhibitors to illustrate a typical cross-reactivity profile.

G-Protein Coupled Receptor (GPCR) Cross-Reactivity

GPCRs represent another major class of drug targets, and unintended modulation of these receptors can lead to a variety of physiological effects. Below is a summary of the cross-reactivity of a thieno[2,3-b]pyridine analog, structurally related to the this compound scaffold, against a panel of GPCRs.[1][2]

GPCR TargetActivityIC50 / EC50 (µM)
ADORA2A (Primary Target)Agonist0.15
CRL-RAMP3Antagonist11.9[2]
NPSR1BAntagonist1.0[2]
PRLHRAntagonist9.3[2]
CXCR4Antagonist6.9[2]
GPR35Agonist7.5[2]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate cross-reactivity profiling. The following sections provide methodologies for key assays used to determine compound selectivity.

Kinase Selectivity Profiling (Luminescence-Based Assay)

This protocol describes a common method for determining the inhibitory activity of a compound against a panel of kinases by measuring ATP consumption.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compound (e.g., this compound derivative)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Luminescence-based ADP detection kit

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound or DMSO control.

    • Add the kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Add the ADP detection reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Receptor Binding Assay (Radioligand Competition)

This protocol outlines a method to determine the binding affinity of a compound to a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes or purified receptor preparation

  • Radiolabeled ligand with known affinity for the target receptor

  • Test compound

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Assay Setup: In a multi-well plate, combine the receptor preparation, radiolabeled ligand at a concentration near its Kd, and varying concentrations of the test compound or vehicle control.

  • Incubation: Incubate the plate at a specified temperature for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the receptor-bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Detection: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (measured in the presence of a saturating concentration of an unlabeled ligand) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.

Materials:

  • Intact cells or cell lysate

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Equipment for heating (e.g., PCR machine)

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the target protein

Procedure:

  • Compound Treatment: Treat intact cells or cell lysate with the test compound or vehicle control and incubate to allow for target engagement.

  • Heat Challenge: Aliquot the cell suspension or lysate into PCR tubes and heat them to a range of temperatures for a defined period (e.g., 3 minutes).

  • Cell Lysis (for intact cells): Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the samples at high speed to pellet the denatured and aggregated proteins.

  • Analysis of Soluble Fraction: Collect the supernatant containing the soluble proteins.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting using a target-specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

Visualizing Potential Off-Target Mechanisms

To better understand the potential downstream consequences of off-target effects, it is helpful to visualize the signaling pathways that may be inadvertently modulated. The following diagrams, generated using Graphviz, illustrate a generic kinase signaling cascade and a typical GPCR signaling pathway.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Pyridinone 4-Methoxy-2(1H)- Pyridinone Compound Pyridinone->RAF Off-target Inhibition Gene_Expression Gene Expression Transcription_Factors->Gene_Expression

Generic Kinase Signaling Pathway

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR G_Protein G-Protein GPCR->G_Protein Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Pyridinone 4-Methoxy-2(1H)- Pyridinone Compound Pyridinone->GPCR Allosteric Modulation Downstream_Kinase Downstream Kinase Second_Messenger->Downstream_Kinase Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response Experimental_Workflow cluster_screening Primary Screening cluster_profiling Cross-Reactivity Profiling cluster_validation Cellular Validation cluster_analysis Data Analysis Compound Test Compound Primary_Assay Primary Target Assay Compound->Primary_Assay Kinase_Panel Kinase Panel Screening Primary_Assay->Kinase_Panel GPCR_Panel GPCR Panel Screening Primary_Assay->GPCR_Panel Other_Panels Other Off-Target Panels Primary_Assay->Other_Panels CETSA Cellular Thermal Shift Assay Kinase_Panel->CETSA Phenotypic_Assay Phenotypic Cellular Assays GPCR_Panel->Phenotypic_Assay Selectivity_Score Calculate Selectivity Score CETSA->Selectivity_Score Phenotypic_Assay->Selectivity_Score SAR Structure-Activity Relationship Analysis Selectivity_Score->SAR

References

In Vivo Validation of 4-Methoxy-2(1H)-pyridinone: A Comparative Guide to its Anti-Fibrotic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of 4-Methoxy-2(1H)-pyridinone in the context of idiopathic pulmonary fibrosis (IPF). Due to the current absence of direct in vivo studies for this compound, this document leverages the extensive research on structurally related pyridinone compounds, particularly the approved anti-fibrotic drug Pirfenidone. The guide compares the established efficacy of standard-of-care treatments, Pirfenidone and Nintedanib, in preclinical models, offering a predictive framework for the in vivo validation of this compound.

Comparative Efficacy in a Preclinical Model of Pulmonary Fibrosis

The bleomycin-induced lung fibrosis model in rodents is the most widely used and accepted preclinical model for evaluating potential IPF therapies.[1][2][3] This model recapitulates key features of human IPF, including inflammation followed by progressive fibrosis. The efficacy of anti-fibrotic agents in this model is typically assessed by measuring the reduction in lung collagen content (via hydroxyproline assay) and by semi-quantitative histological scoring (Ashcroft score).

While direct in vivo data for this compound is not yet available, its structural similarity to Pirfenidone, a pyridinone derivative, suggests a potential for similar anti-fibrotic activity. The following table summarizes the reported efficacy of Pirfenidone and Nintedanib in the bleomycin-induced mouse model, providing a benchmark for the anticipated performance of this compound.

CompoundIn Vivo ModelKey Efficacy ReadoutsReported Efficacy
This compound Bleomycin-induced pulmonary fibrosis (mouse)Reduction in lung hydroxyproline content, Improvement in Ashcroft scorePredicted: Potential for dose-dependent reduction in fibrosis markers, based on the activity of other pyridinone derivatives.
Pirfenidone Bleomycin-induced pulmonary fibrosis (mouse/rat)Reduction in lung hydroxyproline content, Improvement in Ashcroft scoreSignificant reduction in lung hydroxyproline levels and lower Ashcroft scores compared to vehicle-treated animals.[4] Attenuates fibrosis by modulating cytokines and growth factors, most notably TGF-β.[4]
Nintedanib Bleomycin-induced pulmonary fibrosis (mouse)Reduction in lung hydroxyproline content, Improvement in Ashcroft scoreDemonstrates potent anti-fibrotic effects by reducing collagen deposition and improving lung architecture.[5] More effective in treatment models compared to Pirfenidone's prophylactic efficacy.[5]

Signaling Pathways in Pulmonary Fibrosis and Therapeutic Intervention

Pulmonary fibrosis is driven by complex signaling pathways that promote fibroblast proliferation, differentiation into myofibroblasts, and excessive extracellular matrix (ECM) deposition. Key among these are the Transforming Growth Factor-beta (TGF-β), Platelet-Derived Growth Factor (PDGF), and Fibroblast Growth Factor (FGF) signaling pathways.[6][7][8]

Pulmonary_Fibrosis_Signaling_Pathways cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus cluster_cellular_response Cellular Response TGF-beta TGF-beta TGF-beta_R TGF-β Receptor TGF-beta->TGF-beta_R PDGF PDGF PDGFR PDGF Receptor PDGF->PDGFR FGF FGF FGFR FGF Receptor FGF->FGFR SMADs SMADs TGF-beta_R->SMADs TK_Signaling Tyrosine Kinase Signaling (e.g., PI3K/Akt, MAPK) PDGFR->TK_Signaling FGFR->TK_Signaling Gene_Transcription Pro-fibrotic Gene Transcription SMADs->Gene_Transcription TK_Signaling->Gene_Transcription Fibroblast_Activation Fibroblast Activation & Proliferation Gene_Transcription->Fibroblast_Activation Myofibroblast_Diff Myofibroblast Differentiation Fibroblast_Activation->Myofibroblast_Diff ECM_Deposition ECM Deposition Myofibroblast_Diff->ECM_Deposition

Key signaling pathways in pulmonary fibrosis.

Pirfenidone and Nintedanib exert their anti-fibrotic effects by modulating these pathways.

Therapeutic_Intervention cluster_drugs cluster_targets cluster_effects Pirfenidone Pirfenidone Nintedanib Nintedanib TGF-beta_Pathway TGF-β Pathway (SMADs) Pirfenidone->TGF-beta_Pathway Inhibits This compound This compound (Predicted) PDGFR_FGFR_VEGFR PDGFR, FGFR, VEGFR (Tyrosine Kinases) Nintedanib->PDGFR_FGFR_VEGFR Inhibits This compound->TGF-beta_Pathway Likely Inhibits Fibrosis Fibroblast Proliferation, Myofibroblast Differentiation, ECM Deposition TGF-beta_Pathway->Fibrosis PDGFR_FGFR_VEGFR->Fibrosis

Mechanisms of action of anti-fibrotic drugs.

Pirfenidone is understood to primarily inhibit the TGF-β signaling pathway, reducing the production of pro-fibrotic mediators.[9][10] Nintedanib is a multi-tyrosine kinase inhibitor that targets PDGFR, FGFR, and Vascular Endothelial Growth Factor Receptor (VEGFR), thereby blocking the signaling cascades that drive fibroblast proliferation and migration.[3][11][12] Based on its structural class, this compound is predicted to exert its anti-fibrotic effects through modulation of the TGF-β pathway, similar to Pirfenidone.

Experimental Protocols

For the in vivo validation of this compound, the following established experimental protocols are recommended.

Bleomycin-Induced Pulmonary Fibrosis Model

This model is a standard for inducing lung fibrosis that mimics key aspects of IPF.[1][2]

Bleomycin_Model_Workflow Animal_Acclimatization Animal Acclimatization (e.g., C57BL/6 mice, 8-10 weeks old) Bleomycin_Instillation Single Intratracheal Instillation of Bleomycin (or Saline for Control Group) Animal_Acclimatization->Bleomycin_Instillation Treatment_Initiation Initiation of Treatment (this compound, Comparators, Vehicle) Prophylactic or Therapeutic Regimen Bleomycin_Instillation->Treatment_Initiation Monitoring Monitoring of Animal Health and Body Weight Treatment_Initiation->Monitoring Sacrifice_and_Tissue_Harvest Sacrifice at a Defined Endpoint (e.g., Day 14 or 21) Harvest Lung Tissue Monitoring->Sacrifice_and_Tissue_Harvest Fibrosis_Assessment Assessment of Pulmonary Fibrosis (Hydroxyproline Assay, Histology) Sacrifice_and_Tissue_Harvest->Fibrosis_Assessment

Workflow for the bleomycin-induced fibrosis model.

Procedure:

  • Animal Model: C57BL/6 mice are commonly used due to their sensitivity to bleomycin-induced fibrosis.

  • Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate (typically 1.5-3.0 U/kg) is administered to anesthetized mice. Control animals receive sterile saline.[2]

  • Treatment: this compound, along with positive controls (Pirfenidone, Nintedanib) and a vehicle control, would be administered daily, typically via oral gavage. Treatment can be initiated either prophylactically (on the same day as bleomycin) or therapeutically (after the initial inflammatory phase, e.g., day 7).

  • Endpoint: Animals are typically euthanized at 14 or 21 days post-bleomycin administration.

  • Tissue Collection: Lungs are harvested for analysis. The right lung is often used for biochemical assays, while the left lung is fixed for histology.

Assessment of Pulmonary Fibrosis

1. Hydroxyproline Assay: This assay quantifies the total collagen content in the lung, a direct measure of fibrosis.[5][13]

  • Principle: Hydroxyproline is an amino acid that is almost exclusively found in collagen. Its quantification provides an accurate measure of total collagen deposition.

  • Methodology:

    • Lung tissue is homogenized and hydrolyzed in strong acid (e.g., 6N HCl) at a high temperature (e.g., 110-120°C) to break down proteins into their constituent amino acids.[14]

    • The hydrolysate is then reacted with Chloramine-T and Ehrlich's reagent (containing p-dimethylaminobenzaldehyde).

    • The resulting colorimetric product is measured spectrophotometrically (at ~560 nm).

    • The amount of hydroxyproline is determined by comparison to a standard curve and is typically expressed as µg of hydroxyproline per right lung or per mg of lung tissue.

2. Histological Analysis and Ashcroft Scoring: This provides a semi-quantitative assessment of the extent and severity of fibrosis.[15][16]

  • Principle: Lung sections are stained to visualize collagen (e.g., Masson's trichrome or Picrosirius red) and the extent of fibrosis is scored by a trained pathologist.

  • Methodology:

    • Fixed lung tissue is embedded in paraffin, sectioned, and stained.

    • Multiple fields from each lung section are examined under a microscope.

    • Each field is assigned a score from 0 (normal lung) to 8 (total fibrous obliteration of the field) based on the Ashcroft scoring system.[15]

    • The mean score from all fields provides a semi-quantitative measure of fibrosis for each animal.

Conclusion

While direct in vivo validation of this compound for anti-fibrotic activity is pending, its structural relationship to the approved and effective drug Pirfenidone provides a strong rationale for its investigation in this therapeutic area. The established bleomycin-induced pulmonary fibrosis model, coupled with robust endpoints such as hydroxyproline content and Ashcroft scoring, offers a clear path for its preclinical evaluation. A successful demonstration of efficacy in this model, comparable to or exceeding that of Pirfenidone and Nintedanib, would position this compound as a promising candidate for further development in the treatment of idiopathic pulmonary fibrosis. The anticipated mechanism of action, centered on the modulation of the TGF-β signaling pathway, aligns with current understanding of effective anti-fibrotic strategies.

References

A Comparative Guide to Analytical Techniques for the Quantification of 4-Methoxy-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 4-Methoxy-2(1H)-pyridinone, a key heterocyclic compound with potential applications in pharmaceutical development, necessitates the selection of an appropriate analytical technique. This guide provides a comparative overview of common analytical methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. While direct comparative studies on this compound are not extensively documented, this guide leverages established analytical principles and data from structurally similar compounds to provide a robust comparison.

Quantitative Data Summary

The following table summarizes the typical quantitative performance of HPLC-UV, GC-MS, and UV-Vis Spectrophotometry for the analysis of small polar heterocyclic compounds. These values are representative and may vary depending on the specific instrumentation, method optimization, and sample matrix.

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Limit of Detection (LOD) 0.1 - 10 ng/mL[1]0.01 - 1 ng/mL100 - 1000 ng/mL
Limit of Quantification (LOQ) 0.5 - 50 ng/mL0.05 - 5 ng/mL500 - 5000 ng/mL
**Linearity (R²) **> 0.999[2]> 0.999[2]> 0.99
Precision (%RSD) < 2%< 5%< 5%
Accuracy (%Recovery) 98 - 102%95 - 105%90 - 110%
Sample Throughput ModerateModerate to HighHigh
Specificity HighVery HighLow
Cost ModerateHighLow

Experimental Workflow

The general workflow for comparing these analytical techniques involves several key stages, from sample preparation to data analysis and final method selection.

Analytical Technique Comparison Workflow General Workflow for Analytical Technique Comparison A Sample Preparation (e.g., dissolution, extraction, derivatization) B HPLC-UV Analysis A->B C GC-MS Analysis A->C D UV-Vis Analysis A->D E Data Acquisition (Chromatograms, Spectra) B->E C->E D->E F Method Validation (LOD, LOQ, Linearity, Precision, Accuracy) E->F G Technique Comparison (Performance, Cost, Throughput) F->G H Selection of Optimal Method G->H

Caption: General workflow for comparing analytical techniques.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a robust and widely used technique for the quantification of non-volatile and thermally labile compounds like this compound. A reversed-phase method is generally suitable for this moderately polar analyte.

Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in the mobile phase or a compatible solvent (e.g., methanol, acetonitrile-water mixture).

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[3]

Chromatographic Conditions (Representative):

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and a phosphate buffer (pH 3-7) (e.g., 30:70 v/v). The exact ratio should be optimized for best peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

  • Detection: UV detector set at the wavelength of maximum absorbance for this compound (determined by UV-Vis scan, likely in the range of 220-300 nm).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, making it an excellent tool for quantification, especially at trace levels. However, due to the polarity and potential for hydrogen bonding of the pyridinone structure, derivatization is often necessary to improve volatility and thermal stability.[4][5]

Sample Preparation and Derivatization:

  • Dissolve the sample in an appropriate aprotic solvent (e.g., acetonitrile, dichloromethane).

  • Add a derivatizing agent. Silylation is a common and effective method for compounds with active hydrogens.[4][5] A common silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture (e.g., at 60-80 °C for 30-60 minutes) to ensure complete derivatization.

  • After cooling, the sample is ready for injection.

GC-MS Conditions (Representative):

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, monitoring characteristic ions of the derivatized this compound.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

GC-MS Derivatization Workflow GC-MS Derivatization and Analysis Workflow A This compound (in aprotic solvent) B Add Silylating Agent (e.g., BSTFA + 1% TMCS) A->B C Heat to Drive Reaction B->C D Derivatized Analyte (Volatile and Thermally Stable) C->D E Inject into GC-MS D->E F Separation and Detection E->F

Caption: GC-MS derivatization and analysis workflow.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for quantification. However, it is less specific than chromatographic techniques and is more susceptible to interference from other UV-absorbing compounds in the sample matrix.[6][7] It is most suitable for the analysis of relatively pure samples.

Sample Preparation:

  • Dissolve the sample in a UV-transparent solvent (e.g., methanol, ethanol, or a suitable buffer).

  • Prepare a series of standard solutions of known concentrations.

Measurement Protocol:

  • Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a standard solution across the UV-Vis range (typically 200-400 nm).

  • Measure the absorbance of the blank (solvent), standard solutions, and the unknown sample at the determined λmax.

  • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

  • Determine the concentration of the unknown sample from the calibration curve using its measured absorbance.

Concluding Remarks

The choice of the most suitable analytical technique for the quantification of this compound depends on the specific requirements of the analysis.

  • HPLC-UV is a versatile and robust method suitable for a wide range of applications, offering a good balance of sensitivity, specificity, and cost.

  • GC-MS provides the highest sensitivity and specificity, making it ideal for trace-level quantification and in complex matrices, although it requires a derivatization step.

  • UV-Vis Spectrophotometry is a simple and rapid technique for the analysis of pure samples but lacks the specificity required for complex mixtures.

For drug development and quality control purposes, HPLC-UV is often the method of choice due to its reliability and validation-friendliness. However, for bioanalytical studies or impurity profiling where very low detection limits are required, the enhanced sensitivity of GC-MS may be necessary.

References

A Head-to-Head Comparison of 4-Methoxy-2(1H)-pyridinone and Structurally Similar Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-pyridinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its versatility allows for a wide range of therapeutic applications, from anticancer and antimicrobial agents to proton pump inhibitors. This guide provides a head-to-head comparison of 4-Methoxy-2(1H)-pyridinone and its structural analogs, with a focus on their performance in various biological assays, supported by experimental data and detailed protocols.

Comparative Analysis of Biological Activity

The substitution pattern on the 2-pyridinone ring profoundly influences its biological activity. Here, we compare the cytotoxic and enzyme inhibitory activities of this compound and its key analogs, the 4-hydroxy and other substituted 2-pyridinone derivatives.

Anticancer Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 2-pyridinone derivatives against different cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

ScaffoldCompoundTarget Cell LineIC50 (µM)Reference
4-Hydroxy-2-pyridone SambutoxinVarious cancer cellsNot specified[1]
Derivative 4g60 human tumor cell lines1-10[2]
Talarodride GMCF-7 (Breast)24.97 µg/mL[3]
Substituted 2-pyridone Derivative 7cHepG2 (Liver)5.04[4]
Derivative 5eMCF-7 (Breast)1.39[4]
Pyridine-urea 8eVEGFR-23.93[5]
Pyridine-urea 8nVEGFR-2Not specified[5]
Enzyme Inhibition

A notable application of the methoxy-pyridinone scaffold is in the development of proton pump inhibitors (PPIs). These drugs target the H+/K+ ATPase in gastric parietal cells. While specific IC50 values for this compound as a standalone inhibitor are not the primary metric for PPIs, the structural features of the broader class of pyridinylmethylsulfinyl-benzimidazoles are crucial for their mechanism of action.

Another important target for pyridinone derivatives is the Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), a key regulator in various cellular processes. A novel MAP4K4 inhibitor, F389-0746, demonstrated an IC50 value of 120.7 nM.[6]

Key Signaling Pathways and Mechanisms of Action

The biological effects of this compound and its analogs are mediated through their interaction with specific signaling pathways.

MAP4K4 Signaling Pathway

4-hydroxy-2-pyridone derivatives have been identified as inhibitors of MAP4K4, a kinase involved in cancer cell proliferation and inflammation.[6] Inhibition of MAP4K4 can disrupt downstream signaling cascades, such as the JNK pathway, leading to apoptosis and cell cycle arrest.

MAP4K4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors, Cytokines Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor MAP4K4 MAP4K4 Receptor->MAP4K4 MEKK1 MEKK1 MAP4K4->MEKK1 MKK4_7 MKK4/7 MEKK1->MKK4_7 JNK JNK MKK4_7->JNK c_Jun c-Jun JNK->c_Jun Pyridinone_Inhibitor 4-Hydroxy-2-pyridone Derivative Pyridinone_Inhibitor->MAP4K4 Gene_Expression Gene Expression (Apoptosis, Proliferation) c_Jun->Gene_Expression

Inhibition of the MAP4K4 signaling cascade by a 4-hydroxy-2-pyridone derivative.

Proton Pump Inhibition

The 4-methoxy-2-pyridinone core is a key component of proton pump inhibitors. These drugs are prodrugs that are activated in the acidic environment of the stomach's parietal cells. The activated form then irreversibly binds to the H+/K+ ATPase (proton pump), inhibiting gastric acid secretion.[7][8]

Proton_Pump_Inhibition PPI Proton Pump Inhibitor (Prodrug) Acidic_Environment Acidic Environment (Parietal Cell Canaliculus) PPI->Acidic_Environment Activated_PPI Activated Sulfenamide Acidic_Environment->Activated_PPI Proton_Pump H+/K+ ATPase (Proton Pump) Activated_PPI->Proton_Pump Covalent Bonding Inhibition Inhibition of Acid Secretion Proton_Pump->Inhibition

Mechanism of action of a proton pump inhibitor with a pyridinone scaffold.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of chemical compounds. Below are protocols for key in vitro assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.[9][10]

Workflow:

MTT_Assay_Workflow Cell_Seeding 1. Seed cells in a 96-well plate Compound_Treatment 2. Treat cells with varying concentrations of the test compound Cell_Seeding->Compound_Treatment Incubation 3. Incubate for a specified period (e.g., 24-72h) Compound_Treatment->Incubation MTT_Addition 4. Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation 5. Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization 6. Add solubilizing agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading 7. Measure absorbance at ~570 nm Solubilization->Absorbance_Reading Data_Analysis 8. Calculate IC50 values Absorbance_Reading->Data_Analysis

Workflow for a typical MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro MAP4K4 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of MAP4K4.

Workflow:

Kinase_Assay_Workflow Reaction_Setup 1. Prepare reaction mixture: - Recombinant MAP4K4 enzyme - Substrate (e.g., MBP) - Kinase buffer Inhibitor_Addition 2. Add varying concentrations of the test compound Reaction_Setup->Inhibitor_Addition Reaction_Initiation 3. Initiate the reaction by adding ATP Inhibitor_Addition->Reaction_Initiation Incubation 4. Incubate at 30°C for a defined period Reaction_Initiation->Incubation Reaction_Termination 5. Stop the reaction Incubation->Reaction_Termination Detection 6. Quantify substrate phosphorylation (e.g., ADP-Glo™, Western Blot) Reaction_Termination->Detection Data_Analysis 7. Calculate IC50 values Detection->Data_Analysis

Workflow for an in vitro MAP4K4 kinase inhibition assay.

Detailed Steps:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, and 0.01% Triton X-100).

    • Prepare a solution of recombinant human MAP4K4 enzyme in the kinase buffer.

    • Prepare a solution of a suitable substrate, such as Myelin Basic Protein (MBP), in the kinase buffer.

    • Prepare a solution of ATP at a concentration close to its Km for MAP4K4.

    • Prepare serial dilutions of the test compound in DMSO.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the MAP4K4 enzyme, the substrate, and the test compound at various concentrations.

    • Pre-incubate the mixture for 15-30 minutes at room temperature.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for 30-60 minutes.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Quantify the amount of phosphorylated substrate. This can be done using various methods, including:

      • ADP-Glo™ Kinase Assay: Measures the amount of ADP produced, which is proportional to the kinase activity.

      • Western Blotting: Uses a phospho-specific antibody to detect the phosphorylated substrate.

      • Radiometric Assay: Uses [γ-32P]ATP and measures the incorporation of the radioactive phosphate into the substrate.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The 2-pyridinone scaffold, including this compound and its analogs, represents a highly valuable platform for the development of novel therapeutics. The diverse biological activities observed, from potent anticancer effects to the targeted inhibition of enzymes like H+/K+ ATPase and MAP4K4, underscore the importance of this chemical class. While direct comparative data for this compound across a range of assays remains an area for further investigation, the information gathered on structurally similar compounds provides a strong foundation for future research and drug development endeavors. The detailed experimental protocols provided herein offer a standardized approach for the evaluation of new 2-pyridinone derivatives, facilitating more direct and meaningful comparisons in the future.

References

Evaluating the Off-Target Effects of 4-Methoxy-2(1H)-pyridinone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-methoxy-2(1H)-pyridinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting a range of biological targets, including kinases and metabolic enzymes. While on-target potency is a primary goal in drug development, understanding and mitigating off-target effects is critical for ensuring safety and reducing clinical attrition. This guide provides a framework for evaluating the off-target profile of this compound derivatives, offering comparisons with related compounds and detailing essential experimental protocols.

Understanding the Landscape of Off-Target Effects

Small molecule drugs often interact with unintended biological targets, leading to unforeseen physiological effects. For pyridinone derivatives, which are frequently designed as kinase inhibitors or enzyme modulators, off-target effects commonly manifest as interactions with other kinases or pharmacologically relevant proteins such as GPCRs, ion channels, and transporters. Early assessment of these interactions is crucial for building a comprehensive safety profile.

Predicting potential off-target liabilities early in the drug discovery process is integral for lead compound selection. In vitro safety screening enables selectivity-focused structure-activity relationship studies to mitigate off-target effects while retaining or increasing the compound's potency at the primary target.[1]

Comparative Off-Target Profiles of Pyridinone-Containing Molecules

While specific off-target data for a broad range of this compound derivatives is not extensively published, analysis of structurally related compounds, such as PIM kinase inhibitors and AMPK activators containing pyridinone or similar heterocyclic cores, provides valuable insights into potential off-target classes.

Kinase Selectivity Profiling

Kinase inhibitors are notoriously promiscuous due to the highly conserved nature of the ATP-binding pocket across the kinome. It is therefore essential to profile novel pyridinone derivatives against a broad panel of kinases.

Table 1: Illustrative Kinase Selectivity Profile for a Hypothetical this compound Derivative (Compound X) and Related Compounds.

KinaseCompound X (% Inhibition @ 1 µM)AZD1208 (PIM Inhibitor) (Kd in µM)Pyrrolo[2,3-b]pyridine Inhibitor (% Inhibition @ 1 µM)
PIM1 (On-Target) >95% <0.1 <10%
PIM2>90%<0.1<10%
PIM3>95%<0.1<10%
DAPK185%<1080%[2]
PDGFRα65%Not Reported63%[2]
SRC45%Not ReportedNot Reported
ALK530%Not ReportedNot Reported
LRRK225%Not ReportedNot Reported
PAK115%Not ReportedNot Reported
ROR210%Not ReportedNot Reported
Flt-35%Not Reported>50%
VEGFR-2<5%Not Reported>50%

Data for AZD1208 and Pyrrolo[2,3-b]pyridine inhibitor are sourced from existing literature for comparative purposes.[1][3][4] Compound X data is hypothetical.

Safety Pharmacology Profiling

Beyond kinases, off-target effects on other physiologically critical proteins are assessed using safety pharmacology panels. These panels typically include a range of G-protein coupled receptors (GPCRs), ion channels, and transporters.

Table 2: Representative Safety Pharmacology Profile.

TargetCompound Y (% Inhibition @ 10 µM)Rationale for Inclusion
hERG (K+ Channel) 8%Critical for cardiac safety; inhibition can lead to QT prolongation.
5-HT2B (GPCR)45%Associated with valvular heart disease.
Adenosine A3 (GPCR)35%High hit rates observed in broad screening panels.[5]
Dopamine D2 (GPCR)15%Central nervous system off-target.
Muscarinic M1 (GPCR)12%Autonomic nervous system off-target.
L-type Ca2+ Channel5%Cardiovascular off-target.
Sodium Channel<5%Neurological and cardiovascular off-target.
GABA-A Receptor<5%Central nervous system off-target.

Compound Y is a hypothetical this compound derivative. The selection of targets is based on standard safety panels like the Eurofins SafetyScreen44.[6]

Experimental Protocols for Off-Target Evaluation

To generate the data presented in the tables above, several key experimental methodologies are employed. Below are detailed protocols for two of the most informative assays for evaluating off-target effects and selectivity.

In Vitro Kinase Inhibition Assay (Radiometric or Luminescence-Based)

This assay determines the inhibitory activity of a compound against a panel of purified kinases by measuring the phosphorylation of a substrate.

Protocol: ADP-Glo™ Luminescence-Based Kinase Assay

  • Reagent Preparation :

    • Prepare 1x Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

    • Prepare a stock solution of the this compound test compound in 100% DMSO.

    • Thaw recombinant kinase enzymes, substrate peptides, and ATP on ice.

  • Compound Dilution :

    • Create a serial dilution of the test compound in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup (384-well format) :

    • Add 1 µL of the serially diluted test compound or DMSO (for control wells) to the appropriate wells of a white, opaque 384-well plate.

    • Prepare the enzyme solution by diluting the kinase stock in 1x Kinase Assay Buffer. Add 2 µL of the diluted enzyme to each well.

    • Prepare the substrate/ATP mixture in 1x Kinase Assay Buffer. The final concentration of ATP is typically at or near its Km for the kinase.

  • Kinase Reaction :

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The final reaction volume will be 5 µL.

    • Shake the plate gently for 30 seconds.

    • Incubate the plate at 30°C for 60 minutes.[7]

  • Signal Detection :

    • After incubation, equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate the plate at room temperature for 30 minutes.[7]

  • Data Analysis :

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine IC50 values.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to verify target engagement and assess selectivity in a cellular environment by measuring changes in protein thermal stability upon ligand binding.[8]

Protocol: Western Blot-Based CETSA®

  • Cell Culture and Treatment :

    • Culture cells to an appropriate confluency.

    • Treat cells with the this compound test compound or vehicle (DMSO) at various concentrations for a specified time (e.g., 1-2 hours) under normal culture conditions.

  • Heat Shock :

    • Harvest cells and resuspend them in a buffered solution (e.g., PBS with protease and phosphatase inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Quantification :

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

    • Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

    • Transfer the supernatant to a new tube and determine the protein concentration.

  • Western Blot Analysis :

    • Normalize the protein concentration for all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein of interest.

    • Use a secondary antibody conjugated to a detectable marker (e.g., HRP) and visualize the protein bands using a suitable detection reagent.

  • Data Analysis :

    • Quantify the band intensities for each temperature point.

    • Plot the relative amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

Visualizing Workflows and Pathways

Diagrams are essential for conceptualizing experimental processes and biological mechanisms.

experimental_workflow cluster_compound Compound Preparation cluster_assay Off-Target Screening cluster_analysis Data Analysis Compound 4-Methoxy-2(1H)- Pyridinone Derivative SerialDilution Serial Dilution Compound->SerialDilution KinasePanel Kinase Panel Assay (e.g., 96-well plate) SerialDilution->KinasePanel Add to Assay SafetyPanel Safety Pharmacology Panel (GPCRs, Ion Channels, etc.) SerialDilution->SafetyPanel Add to Assay IC50 IC50 / Ki Determination KinasePanel->IC50 SafetyPanel->IC50 Selectivity Selectivity Profile IC50->Selectivity SAR Structure-Activity Relationship Selectivity->SAR

Caption: Workflow for in vitro off-target profiling.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., PDGFRα) OffTarget Off-Target Kinase (e.g., DAPK1) RTK->OffTarget OnTarget Primary Target (e.g., PIM1) Substrate1 Downstream Substrate 1 OnTarget->Substrate1 Substrate2 Downstream Substrate 2 OffTarget->Substrate2 Response1 Cell Survival Substrate1->Response1 Response2 Apoptosis Substrate2->Response2 Compound Pyridinone Derivative Compound->OnTarget Compound->OffTarget

Caption: On-target vs. off-target kinase inhibition.

Conclusion and Recommendations

The evaluation of off-target effects is a non-negotiable step in the development of this compound derivatives. While these compounds hold significant therapeutic promise, their potential for promiscuous interactions, particularly within the kinome, necessitates a rigorous and early screening strategy.

Key Recommendations:

  • Early and Broad Screening: Implement broad kinase and safety pharmacology screening early in the discovery pipeline to identify potential liabilities.

  • Cellular Validation: Utilize assays like CETSA® to confirm target engagement and selectivity in a more physiologically relevant context.

  • Iterative Design: Use off-target data to inform structure-activity relationships, guiding the design of more selective next-generation compounds.

By systematically evaluating and understanding the off-target profile, researchers can de-risk their lead candidates, leading to the development of safer and more effective therapeutics.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Methoxy-2(1H)-pyridinone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory-based research, the proper disposal of chemical waste is a critical component of ensuring a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the proper disposal of 4-Methoxy-2(1H)-pyridinone, a compound that requires careful handling due to its potential hazards. Adherence to these protocols is vital for protecting laboratory personnel and the environment.

Immediate Safety and Hazard Profile

Before initiating any disposal procedures, it is imperative to be familiar with the hazard profile of this compound. This compound is classified with several hazards that necessitate specific handling precautions.

Key Hazards:

  • Harmful if swallowed[1][2]

  • Causes skin irritation[1][2]

  • Causes serious eye irritation[1][2]

  • May cause respiratory irritation[1][2]

Incompatible Materials:

  • Strong oxidizing agents[1]

  • Acid chlorides[1]

Due to these hazards, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound. This includes chemical safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary

For accurate waste identification and labeling, the following information is critical.

PropertyData
IUPAC Name This compound
CAS Number 52545-13-8[3]
Molecular Formula C₆H₇NO₂
GHS Hazard Statements H302, H315, H319, H335[1][2]
GHS Hazard Class Acute toxicity, Oral (Category 4), Skin irritation (Category 2), Eye irritation (Category 2A), Specific target organ toxicity - single exposure (Category 3), Respiratory system[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste in accordance with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4][5]

  • Waste Identification and Segregation:

    • Treat all materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., filter paper, pipette tips), as hazardous waste.

    • Segregate this waste from other chemical waste streams to prevent potentially hazardous reactions.[4] Specifically, do not mix it with strong oxidizing agents or acid chlorides.[1]

  • Containerization:

    • Solid Waste: Collect in a clearly labeled, sealable, and chemically compatible container. High-density polyethylene (HDPE) containers are generally suitable.

    • Liquid Waste: Use a designated, leak-proof, and shatter-resistant waste container. Ensure the container material is compatible with the solvents used to dissolve the this compound.

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."[6]

    • The label must also include the full chemical name, "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").[6]

  • Accumulation and Storage:

    • Store waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6][7]

    • The SAA must be under the control of the laboratory personnel.

    • Ensure secondary containment is in place to capture any potential leaks.

    • Accumulation time limits set by regulations (e.g., up to 90 days for large quantity generators) must be strictly followed.[5]

  • Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Never dispose of this compound down the drain or in regular trash.

Experimental Workflow and Disposal Decision Process

The following diagrams illustrate the general experimental workflow leading to the generation of waste containing this compound and the subsequent decision-making process for its proper disposal.

experimental_workflow cluster_experiment Experimental Protocol cluster_waste Waste Generation cluster_collection Waste Collection weigh Weighing of This compound dissolve Dissolution in Solvent weigh->dissolve reaction Reaction or Analysis dissolve->reaction quench Quenching and Workup reaction->quench solid_waste Solid Waste (e.g., contaminated weigh paper, unused compound) quench->solid_waste liquid_waste Liquid Waste (e.g., reaction mixture, washings) quench->liquid_waste collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid

Caption: Experimental workflow for handling this compound.

disposal_decision_flowchart start Waste Generated Containing This compound identify Identify as Hazardous Waste (Toxic, Irritant) start->identify segregate Segregate from Incompatible Chemicals (Oxidizers, Acid Chlorides) identify->segregate containerize Select Appropriate Labeled Waste Container (Solid or Liquid) segregate->containerize store Store in Designated Satellite Accumulation Area (SAA) containerize->store check_full Is Container Full or Time Limit Reached? store->check_full check_full->store No contact_ehs Contact EHS for Pickup check_full->contact_ehs Yes end Proper Disposal by Licensed Facility contact_ehs->end

References

Safe Handling and Disposal of 4-Methoxy-2(1H)-pyridinone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Methoxy-2(1H)-pyridinone. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for safe handling, and protocols for disposal to ensure laboratory safety and regulatory compliance.

Hazard Summary and Personal Protective Equipment

This compound is a chemical that requires careful handling due to its potential health effects. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Adherence to the following PPE guidelines is mandatory to minimize exposure.

Hazard ClassificationRequired Personal Protective Equipment (PPE)
Acute Oral Toxicity Engineering controls (fume hood) to prevent ingestion. No eating, drinking, or smoking in the handling area.
Skin Irritation Chemical-resistant gloves (Nitrile, minimum 11 mil thickness), fully buttoned lab coat.
Serious Eye Irritation ANSI-approved safety goggles or a face shield.
Respiratory Irritation Work within a certified chemical fume hood to avoid inhalation of dust or aerosols.

Operational Plan: Step-by-Step Handling Procedures

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh Begin Work handling_dissolve Prepare Solution in Fume Hood handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Work Surfaces handling_dissolve->cleanup_decontaminate Complete Work cleanup_ppe Doff PPE Correctly cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Don PPE: Before entering the designated work area, put on a lab coat, chemical-resistant nitrile gloves (minimum 11 mil), and safety goggles.

    • Verify Fume Hood: Ensure the chemical fume hood is on and functioning correctly.

    • Gather Materials: Assemble all necessary equipment, including the chemical container, spatulas, weighing paper, and glassware, inside the fume hood to minimize movement in and out of the containment area.

  • Handling (inside the chemical fume hood):

    • Weighing: Carefully weigh the desired amount of this compound. Use a spatula to transfer the solid and avoid generating dust.

    • Solution Preparation: If making a solution, add the solvent to the vessel containing the weighed compound slowly to prevent splashing.

  • Post-Handling and Cleanup:

    • Decontamination: After handling is complete, decontaminate all surfaces and equipment within the fume hood using an appropriate solvent (e.g., 70% ethanol) and wipe with absorbent pads.

    • Doff PPE: Remove PPE in the correct order: gloves first, followed by the lab coat and eye protection.

    • Hand Washing: Immediately wash hands thoroughly with soap and water.

Emergency Procedures

In the event of an accidental exposure, follow these immediate first aid measures.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][3][4]
Skin Contact Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

cluster_waste_collection Waste Collection cluster_waste_container Containerization cluster_final_disposal Final Disposal collect_solid Solid Waste (Contaminated PPE, Weigh Paper) container_solid Sealable, Labeled Bag for Solid Waste collect_solid->container_solid collect_liquid Liquid Waste (Unused Solutions) container_liquid Sealable, Labeled, Compatible Container for Liquid Waste collect_liquid->container_liquid final_disposal Arrange for Pickup by Certified Hazardous Waste Management container_solid->final_disposal container_liquid->final_disposal

Caption: Waste disposal workflow for this compound.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Collect all contaminated solid waste, including gloves, disposable lab coats, weighing paper, and absorbent pads, in a designated, clearly labeled hazardous waste bag.

    • Liquid Waste: Collect all unused solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container made of a compatible material.[6][7] Do not mix with other waste streams unless approved by your institution's environmental health and safety (EHS) office.[6][7]

  • Containerization:

    • Ensure all waste containers are properly sealed to prevent leaks or spills.

    • Label containers with "Hazardous Waste," the chemical name "this compound," and the associated hazards (Irritant, Harmful).

  • Storage and Disposal:

    • Store sealed waste containers in a designated satellite accumulation area.

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[6] Disposal must be handled by a licensed professional hazardous waste disposal service.[6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.